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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol: Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, a chiral building block with significant potential in organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, a chiral building block with significant potential in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the practical considerations and strategic choices in the synthesis and application of this compound.

Core Molecular Attributes and Physicochemical Properties

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is a chiral alcohol featuring a bulky tert-butoxy group that significantly influences its chemical reactivity and stereochemical behavior. The molecule's structure is defined by a three-carbon propanol backbone, with a phenyl group at the C3 position, a tert-butoxy ether linkage at the C2 position, and a primary alcohol at the C1 position. The "(2S)" designation specifies the absolute stereochemistry at the chiral center (C2).

Table 1: Estimated Physicochemical Properties of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

PropertyEstimated ValueRationale/Reference
Molecular Formula C₁₃H₂₀O₂Based on structural components.
Molecular Weight 208.30 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oilTypical for similar chiral alcohols.
Boiling Point > 200 °C (estimated)Expected to be higher than related, less substituted propanols.
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water.The bulky, nonpolar tert-butyl and phenyl groups dominate solubility.

Elucidation of Stereochemistry and its Synthetic Importance

The stereochemical integrity of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is paramount for its application in the synthesis of enantiomerically pure target molecules. The (S)-configuration at the C2 stereocenter dictates the three-dimensional arrangement of the substituents, which is crucial for its interaction with other chiral molecules and its role in directing the stereochemical outcome of subsequent reactions.

The bulky tert-butoxy group plays a critical role as a stereodirecting element. Its significant steric hindrance can effectively block one face of the molecule, thereby guiding the approach of reagents to the less hindered face in downstream synthetic transformations. This makes (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol a valuable chiral auxiliary or building block in asymmetric synthesis.

Strategic Synthesis and Methodologies

A direct, documented synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is not prominently reported in the literature. However, a plausible and efficient synthetic route can be designed based on established methodologies in asymmetric synthesis and protecting group chemistry. The proposed synthesis commences from the readily available and relatively inexpensive chiral starting material, L-phenylalaninol ((2S)-2-amino-3-phenylpropan-1-ol).

Proposed Synthetic Pathway

The proposed two-step synthesis involves the protection of the amino group of L-phenylalaninol, followed by the conversion of the resulting intermediate to the target tert-butoxy ether.

G cluster_0 Step 1: Boc Protection of L-Phenylalaninol cluster_1 Step 2: Conversion to tert-butoxy ether (Proposed) start L-Phenylalaninol reagent1 Di-tert-butyl dicarbonate ((Boc)₂O) Triethylamine (Et₃N) start->reagent1 product1 (S)-2-(Boc-amino)-3-phenyl-1-propanol reagent1->product1 reagent2 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) then Acidic Workup OR Direct tert-butylation (e.g., isobutylene, acid catalyst) product1->reagent2 product2 (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol reagent2->product2 caption Proposed Synthetic Workflow

Caption: Proposed Synthetic Workflow

Experimental Protocol: A Practical Guide

Step 1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol

This initial step involves the well-established protection of the primary amine of L-phenylalaninol using di-tert-butyl dicarbonate (Boc-anhydride).

  • Reaction Setup: In a round-bottom flask, dissolve L-phenylalaninol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (Et₃N, 1.1 eq.) to the solution to act as a base.

  • Boc-Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (S)-2-(tert-butoxycarbonylamino)-3-phenyl-1-propanol as a white solid.[1][2]

Step 2 (Proposed): Conversion to (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

The conversion of the N-Boc-protected amino alcohol to the corresponding tert-butoxy ether is a more challenging transformation and represents a key synthetic step. Two potential strategies are outlined below.

Strategy A: Via a Diazotization-Substitution Sequence (Hypothetical)

This approach would involve the conversion of the protected amino group to a diazonium species, followed by nucleophilic substitution with tert-butanol. However, this method is often fraught with challenges, including rearrangements and the formation of multiple side products.

Strategy B: From a Diol Intermediate (More Plausible)

A more reliable approach would involve the synthesis of the corresponding chiral diol, (2S)-3-phenylpropane-1,2-diol, followed by selective tert-butylation of the secondary hydroxyl group.

  • Synthesis of (2S)-3-phenylpropane-1,2-diol: This can be achieved from L-phenylalanine via a two-step reduction process or through asymmetric dihydroxylation of an appropriate alkene precursor.

  • Selective Protection of the Primary Alcohol: The primary hydroxyl group of the diol can be selectively protected using a suitable protecting group, such as a silyl ether (e.g., TBDMS).

  • tert-Butylation of the Secondary Alcohol: The remaining secondary hydroxyl group can then be converted to the tert-butoxy ether using a reagent like isobutylene in the presence of an acid catalyst.

  • Deprotection of the Primary Alcohol: Finally, removal of the protecting group from the primary alcohol would yield the desired (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol.

G cluster_0 Plausible Synthetic Route from Diol start (2S)-3-phenylpropane-1,2-diol step1 Selective Protection (e.g., TBDMSCl, Imidazole) start->step1 intermediate1 Protected Diol step1->intermediate1 step2 tert-Butylation (Isobutylene, H⁺) intermediate1->step2 intermediate2 Fully Protected Intermediate step2->intermediate2 step3 Selective Deprotection (e.g., TBAF) intermediate2->step3 product (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol step3->product caption Synthetic Strategy via a Diol Intermediate

Caption: Synthetic Strategy via a Diol Intermediate

Spectroscopic Characterization: Predicted NMR Data

In the absence of experimentally acquired spectra for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of structurally related compounds and established chemical shift principles.[4][5][6][7][8]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.

  • δ 3.60-3.80 (m, 2H): Methylene protons of the primary alcohol (-CH₂OH). These would likely appear as a complex multiplet due to diastereotopicity.

  • δ 3.40-3.60 (m, 1H): Methine proton at the C2 chiral center (-CH(OtBu)-).

  • δ 2.80-3.00 (m, 2H): Methylene protons at the C3 position, adjacent to the phenyl group (-CH₂Ph). These would also likely be a complex multiplet.

  • δ 1.20 (s, 9H): Singlet corresponding to the nine equivalent protons of the tert-butyl group.

  • δ 1.50-2.00 (br s, 1H): Broad singlet for the hydroxyl proton (-OH).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ 138-140: Quaternary aromatic carbon of the phenyl group.

  • δ 128-130: Aromatic CH carbons of the phenyl group.

  • δ 126-128: Aromatic CH carbons of the phenyl group.

  • δ 75-80: Quaternary carbon of the tert-butoxy group (-C(CH₃)₃).

  • δ 70-75: Methine carbon at the C2 chiral center (-CH(OtBu)-).

  • δ 65-70: Methylene carbon of the primary alcohol (-CH₂OH).

  • δ 38-42: Methylene carbon at the C3 position (-CH₂Ph).

  • δ 28-30: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

Potential Applications in Drug Discovery and Development

While specific applications for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Phenylpropanoid derivatives, in general, exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[9][10]

The chiral nature of this molecule makes it a particularly attractive building block for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The tert-butoxy group can serve as a bulky, lipophilic moiety that can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, the primary alcohol provides a versatile handle for further functionalization and elaboration into more complex structures.

Derivatives of 2-alkoxy-3-phenylpropan-1-ols have been investigated for their potential as antimalarial agents, highlighting the therapeutic relevance of this structural class.[11]

Conclusion

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol represents a chiral building block with considerable potential in asymmetric synthesis and medicinal chemistry. While direct experimental data for this specific molecule is limited, its synthesis can be plausibly achieved through strategic modifications of known methodologies, and its spectroscopic properties can be reliably predicted. The combination of its defined stereochemistry, the steric and electronic influence of the tert-butoxy group, and the synthetic versatility of the primary alcohol function positions this compound as a valuable tool for the construction of complex and biologically active molecules. Further research into the synthesis and applications of this and related chiral ethers is warranted to fully unlock their potential in drug discovery and development.

References

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups protons. Retrieved from [Link]

  • D'hooghe, M., Dekeukeleire, S., Mollet, K., Lategan, C., Smith, P. J., Chibale, K., & De Kimpe, N. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058–4062. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 183.
  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655–2675. [Link]

  • ResearchGate. (n.d.). Preparation of linear secondary alcohols of high optical purity through chemical resolution with chiral alfa-phenylethylamines. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Phenylpropan-1-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Phenylpropan-1-ol. Retrieved from [Link]

  • Acta Periodica Technologica. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. [Link]

  • Google Patents. (n.d.). Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
  • PubMed. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link]

  • University of California, Los Angeles. (n.d.). 13C Chemical Shift Table. [Link]

  • Organic Syntheses. (n.d.). 2-Oxazolidinone, 4-phenyl-3-(1,2-propadienyl)-, (4R)-. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-PHENYLPROPAN-1-OL. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Construction of Chiral α-tert-Amine Scaffolds via Amine-catalyzed Asymmetric Mannich Reactions of Alkyl-substituted Ketimines. Retrieved from [Link]

  • SpectraBase. (n.d.). (2S,3R)-2-(tert-butoxycarbonylamino)-3-phenyl-butyric acid. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol: A Technical Whitepaper

Executive Summary In the landscape of modern drug development and complex peptidomimetic synthesis, the strategic incorporation of bulky, lipophilic protecting groups or structural motifs is critical for tuning pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and complex peptidomimetic synthesis, the strategic incorporation of bulky, lipophilic protecting groups or structural motifs is critical for tuning pharmacokinetics. (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is a highly specialized chiral building block derived from the phenyllactic acid scaffold. By replacing the native hydrogen-bond-donating hydroxyl group at the C2 position with a sterically demanding tert-butoxy ether, researchers can drastically alter the molecule's lipophilicity, membrane permeability, and metabolic stability.

This whitepaper provides an authoritative analysis of the physicochemical properties of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol and details a self-validating, high-yielding synthetic protocol designed to preserve its critical


-stereocenter.

Structural & Physicochemical Profiling

The physicochemical behavior of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is dictated by the interplay between its hydrophilic primary alcohol, the highly lipophilic and sterically bulky tert-butoxy group, and the aromatic phenyl ring[1][2].

Causality of Physicochemical Properties
  • Steric Shielding: The tert-butyl group exerts massive steric hindrance around the C2 chiral center. In drug design, this shielding effect is frequently exploited to block enzymatic degradation (e.g., by alcohol dehydrogenases or CYP450 enzymes) at adjacent reactive sites.

  • Lipophilicity (LogP) Enhancement: The conversion of a diol (3-phenylpropane-1,2-diol) to a tert-butoxy ether eliminates a hydrogen-bond donor and adds three hydrophobic methyl groups. This significantly increases the partition coefficient (LogP), shifting the molecule into an optimal range for passive lipid bilayer diffusion.

  • Conformational Rigidity: The steric bulk restricts the rotational degrees of freedom around the C1-C2 and C2-C3 bonds, favoring specific rotamers that can be utilized to lock peptidomimetics into bioactive conformations.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol
Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
Exact Mass 208.14633 g/mol
Predicted LogP ~2.9 - 3.2
Hydrogen Bond Donors 1 (Primary hydroxyl)
Hydrogen Bond Acceptors 2 (Ether oxygen, hydroxyl oxygen)
Physical State Colorless to pale yellow viscous liquid
Solubility Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water

Synthetic Methodology & Mechanistic Pathways

Synthesizing (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol requires a sequence that strictly preserves the (S)-configuration at the C2 carbon. Traditional tert-butylation using isobutylene gas and strong acids (e.g., H2SO4) often leads to harsh reaction environments that risk racemization or substrate decomposition.

To ensure scientific integrity and high enantiomeric excess (ee), the following protocol utilizes a noncoordinating acid-base catalyst system with tert-butyl 2,2,2-trichloroacetimidate, a method validated for mild, nonreversible protection of sensitive alcohols[3][4].

Step-by-Step Experimental Protocol

Step 1: Fischer Esterification of (S)-Phenyllactic Acid

  • Reaction: Suspend (S)-phenyllactic acid (1.0 equiv) in anhydrous methanol (0.5 M).

  • Catalysis: Add a catalytic amount of concentrated H2SO4 (0.05 equiv).

  • Conditions: Reflux the mixture for 12 hours under an inert argon atmosphere.

  • Workup: Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield methyl (S)-phenyllactate .

Step 2: Mild O-tert-Butylation Note: This step utilizes the Fandrick et al. protocol to prevent racemization[3].

  • Reaction: Dissolve methyl (S)-phenyllactate (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

  • Catalyst System: Add 2,6-lutidine (0.1 equiv) and bis(trifluoromethane)sulfonimide (Tf2NH) (0.05 equiv). The use of this noncoordinating acid-base pair prevents the formation of destructive strongly acidic microenvironments.

  • Reagent Addition: Dropwise, add tert-butyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Mechanistic Causality: The Tf2NH protonates the trichloroacetimidate, making it a highly active electrophile. The C2 hydroxyl oxygen attacks the tert-butyl group, irreversibly forming the ether while precipitating trichloroacetamide as a byproduct.

  • Workup: Stir for 18 hours. Filter the precipitated trichloroacetamide, wash the filtrate with brine, dry, and purify via silica gel chromatography to yield methyl (S)-2-(tert-butoxy)-3-phenylpropanoate .

Step 3: Selective Ester Reduction

  • Reaction: Suspend Lithium Aluminum Hydride (LiAlH4, 1.2 equiv) in anhydrous THF at 0 °C.

  • Addition: Slowly add a solution of methyl (S)-2-(tert-butoxy)-3-phenylpropanoate in THF dropwise to control the exothermic hydride transfer.

  • Mechanistic Causality: LiAlH4 selectively reduces the methyl ester to a primary alcohol. The bulky tert-butoxy ether is highly stable to hydride reduction, ensuring the protecting group remains intact.

  • Workup (Fieser Method): Quench carefully with water (

    
     mL per 
    
    
    
    g of LiAlH4), followed by 15% NaOH (
    
    
    mL), and water again (
    
    
    mL). Filter the granular aluminum salts, and evaporate the solvent to yield the final product: (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol .
Workflow Visualization

SynthesisWorkflow A (S)-Phenyllactic Acid B Methyl (S)-phenyllactate A->B MeOH, Cat. H2SO4 Fischer Esterification C Methyl (S)-2-(tert-butoxy)- 3-phenylpropanoate B->C t-Butyl trichloroacetimidate Tf2NH / 2,6-lutidine O-tert-Butylation D (2S)-2-(tert-butoxy)- 3-phenylpropan-1-ol C->D LiAlH4, THF Ester Reduction

Figure 1: Synthetic workflow for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol.

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following spectroscopic markers must be observed:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    The defining feature is a massive, sharp singlet integrating to 9 protons at approximately
    
    
    1.15 - 1.25 ppm
    , corresponding to the tert-butyl group. The diastereotopic protons of the C1 primary alcohol will appear as complex multiplets around
    
    
    3.40 - 3.60 ppm due to coupling with the adjacent chiral C2 center. The aromatic protons will appear as a multiplet at
    
    
    7.15 - 7.35 ppm.
  • Mass Spectrometry (ESI-MS): The exact mass is 208.14633 g/mol [1]. Under positive electrospray ionization, expect to see the sodium adduct

    
     at m/z 231.1. A common fragmentation pattern involves the loss of the tert-butyl group (loss of 56 Da, isobutylene) yielding a fragment at m/z 153.1 
    
    
    
    .

Applications in Drug Development

In pharmaceutical chemistry, (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol serves as a highly specialized chiral synthon .

  • Peptidomimetic Scaffolds: The primary alcohol can be oxidized to an aldehyde or converted to a leaving group (e.g., tosylate) to undergo nucleophilic substitution. This allows the incorporation of the (S)-2-(tert-butoxy)-3-phenylpropyl moiety into peptide backbones.

  • Pharmacokinetic Tuning: Replacing standard amino acid side chains with this ether-containing isostere removes hydrogen bond donors, which is a proven strategy for increasing the oral bioavailability and blood-brain barrier (BBB) penetration of central nervous system (CNS) active drugs.

References

  • Fandrick, K. R., Patel, N. D., Radomkit, S., et al. (2021). "A Noncoordinating Acid-Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols." Journal of Organic Chemistry, 86(6), 4877-4882.[Link]

  • SpectraBase. "2-(1,1-Dimethylethoxy)-3-phenyl-1-propanol - Spectrum and Properties." John Wiley & Sons, Inc.[Link]

Sources

Foundational

Solubility of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in organic solvents

An In-depth Technical Guide to the Solubility of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in Organic Solvents For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in organic solvents. Given the specificity of this chiral molecule, direct quantitative solubility data is not broadly published. Therefore, this document emphasizes the theoretical principles governing its solubility, provides insights based on structurally analogous compounds, and details robust experimental protocols for accurate solubility determination. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in a variety of applications, from reaction kinetics to bioavailability in drug formulations.[1][2] For a chiral building block like (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, understanding its solubility is paramount for its effective use in synthesis, purification, and formulation.[2] The selection of an appropriate solvent is often the first step in designing a successful experiment or a stable product.[1]

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is a chiral alcohol with a molecular structure that bestows upon it a unique combination of polar and non-polar characteristics. This amphiphilic nature dictates its interaction with various organic solvents. This guide will deconstruct the molecular features of this compound to predict its solubility and provide the means to empirically verify these predictions.

Molecular Structure and its Influence on Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3] The structure of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol contains several key functional groups that contribute to its overall polarity and solubility profile:

  • Hydroxyl (-OH) group: This is a polar group capable of acting as both a hydrogen bond donor and acceptor.[4][5] This feature promotes solubility in polar protic solvents like alcohols.[4][6]

  • Phenyl (C₆H₅) group: This is a large, non-polar, and hydrophobic group.[5] Its presence will enhance solubility in aromatic and other non-polar solvents.

  • tert-Butoxy ((CH₃)₃CO-) group: The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.[4][5] However, the bulky and non-polar tert-butyl group contributes to the molecule's lipophilicity.

  • Chiral Center: The stereochemistry at the C2 position can subtly influence crystal packing and, consequently, the energy required to dissolve the solid, though its effect on solubility in achiral solvents is generally less pronounced than the functional groups.

The interplay of these groups suggests that (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol will exhibit a broad range of solubilities in organic solvents of varying polarities.

Predicted Solubility Profile

Based on its molecular structure, we can predict the solubility of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[4][6]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to HighThe polar nature of the solvent can interact with the polar groups of the solute. The ether linkage in THF is also a factor.
Non-Polar Aromatic Toluene, BenzeneModerate to HighThe phenyl group of the solute interacts favorably with the aromatic solvent via π-stacking and van der Waals forces.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents can solvate both polar and non-polar parts of the molecule effectively.
Non-Polar Aliphatic Hexane, HeptaneLow to ModerateThe large non-polar phenyl and tert-butyl groups will have some affinity for these solvents, but the polar hydroxyl group will limit solubility.[5]
Aqueous WaterVery LowThe large hydrophobic phenyl and tert-butyl groups will likely make the compound poorly soluble in water, despite the presence of a hydroxyl group.[5][7]

Experimental Determination of Solubility

Since published data is scarce, experimental determination is crucial for obtaining accurate solubility values. The "shake-flask" method is a widely accepted and reliable technique for this purpose.[8]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent Combine in vial shake Agitate at constant temperature prep_solvent->shake settle Allow undissolved solid to settle shake->settle Reach equilibrium sample Take aliquot of supernatant settle->sample filter Filter to remove solids sample->filter dilute Dilute sample if necessary filter->dilute analyze Analyze concentration (e.g., HPLC, GC) dilute->analyze calculate Calculate solubility (e.g., mg/mL) analyze->calculate

Caption: Workflow for experimental solubility determination.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in a given organic solvent at a specified temperature.

Materials:

  • (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (solid)

  • Selected organic solvents (e.g., methanol, ethyl acetate, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from a few hours to 24 hours, depending on the compound and solvent. A preliminary time-course study can determine the optimal equilibration time.[8]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the sample.

  • Calculation:

    • Calculate the concentration of the solute in the original undiluted sample, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can affect the solubility of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol and should be controlled during experimental determination:

  • Temperature: The solubility of solids generally increases with increasing temperature.[3][9] Therefore, maintaining a constant and recorded temperature is critical for reproducible results.

  • Purity of the Compound and Solvent: Impurities can alter the solubility of a substance. Using high-purity materials is essential for accurate measurements.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being used.

Conclusion and Recommendations

For applications requiring precise solubility data, the experimental protocol detailed in this guide provides a robust and reliable method for its determination. It is highly recommended that researchers and scientists perform these measurements under their specific experimental conditions to ensure accuracy and reproducibility. The insights and methodologies presented herein are intended to empower professionals in drug development and chemical research to effectively utilize (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in their work.

References

Sources

Exploratory

CAS number and chemical identifiers for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

An In-Depth Technical Guide to (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol: Synthesis, Properties, and Applications in Drug Discovery Introduction (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol, commonly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

(2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol, commonly known as N-Boc-L-phenylalaninol, is a chiral building block of significant importance in the fields of medicinal chemistry and drug development. As a derivative of the amino acid L-phenylalanine, it provides a versatile scaffold for the synthesis of a wide array of complex molecules, including peptide mimics, enzyme inhibitors, and other active pharmaceutical ingredients (APIs). The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the primary alcohol functionality make it a valuable intermediate for solid-phase peptide synthesis and other organic transformations. This guide provides a comprehensive overview of its chemical identifiers, synthesis, and applications for researchers, scientists, and drug development professionals.

PART 1: Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers and properties for (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol.

Identifier/PropertyValue
CAS Number 66605-57-0[1][2]
Molecular Formula C₁₄H₂₁NO₃[1]
Molecular Weight 251.32 g/mol [1][2]
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate[2]
Synonyms (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol, N-(tert-Butoxycarbonyl)-L-phenylalaninol, Boc-L-phenylalaninol[1][2]
Appearance White to off-white crystalline solid
Melting Point 94-96 °C[1]
Optical Activity [α]20/D −27°, c = 1 in chloroform[1]
InChI Key LDKDMDVMMCXTMO-LBPRGKRZSA-N[1][2]
SMILES CC(C)(C)OC(=O)NCc1ccccc1[1]

PART 2: Synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol

The most common and efficient laboratory-scale synthesis of N-Boc-L-phenylalaninol involves the reduction of the corresponding Boc-protected amino acid, N-Boc-L-phenylalanine.

Experimental Protocol: Reduction of N-Boc-L-phenylalanine

This protocol describes a standard procedure for the synthesis of N-Boc-L-phenylalaninol.

Materials:

  • N-Boc-L-phenylalanine

  • Tetrahydrofuran (THF), anhydrous

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-phenylalanine (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (approximately 1.5-2.0 equivalents) to the stirred solution. The addition should be dropwise to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Boc-L-phenylalaninol can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start N-Boc-L-phenylalanine in THF Reduction Add BH3-THF at 0 C, stir at room temp Start->Reduction Quench Quench with Methanol Reduction->Quench Extraction Extract with Ethyl Acetate and wash with Brine Quench->Extraction Purification Column Chromatography Extraction->Purification Product (2S)-2-(tert-butoxycarbonylamino) -3-phenylpropan-1-ol Purification->Product

Caption: Workflow for the synthesis of N-Boc-L-phenylalaninol.

PART 3: Applications in Drug Development and Peptide Synthesis

N-Boc-L-phenylalaninol is a crucial intermediate in the synthesis of various pharmaceutical agents and research compounds.

  • Peptide Synthesis: It is widely used in the synthesis of peptide fragments and peptidomimetics.[1] The Boc-protected amine allows for its incorporation into a peptide chain, and the primary alcohol can be further modified or used as a handle for solid-phase synthesis.

  • Chiral Auxiliaries and Ligands: The chiral nature of N-Boc-L-phenylalaninol makes it a valuable precursor for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis.

  • Enzyme Inhibitors: The phenylalaninol backbone is a common structural motif in various enzyme inhibitors. For example, it can be incorporated into the synthesis of protease inhibitors, where the stereochemistry is critical for binding to the enzyme's active site.

  • Synthesis of Complex Molecules: It serves as a starting material for the multi-step synthesis of complex natural products and their analogs, which are often evaluated for their biological activity.

Role in Peptide Synthesis

Peptide_Synthesis Boc_Phe_ol N-Boc-L-phenylalaninol Coupling Peptide Bond Formation Boc_Phe_ol->Coupling Activation Activate Carboxylic Acid of another Boc-amino acid Activation->Coupling Dipeptide_Alcohol Boc-Dipeptide Alcohol Coupling->Dipeptide_Alcohol Deprotection Boc Deprotection (e.g., with TFA) Dipeptide_Alcohol->Deprotection Free_Amine Free Amine of Dipeptide Alcohol Deprotection->Free_Amine Further_Coupling Couple with another activated Boc-amino acid Free_Amine->Further_Coupling Tripeptide_Alcohol Boc-Tripeptide Alcohol Further_Coupling->Tripeptide_Alcohol

Caption: Use of N-Boc-L-phenylalaninol in peptide synthesis.

Conclusion

(2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol is a foundational chiral building block in modern organic and medicinal chemistry. Its straightforward synthesis from L-phenylalanine and its versatile chemical handles make it an indispensable tool for the construction of complex and biologically active molecules. This guide has provided a detailed overview of its key identifiers, a reliable synthetic protocol, and its significant applications, offering valuable insights for professionals in drug discovery and chemical research.

References

  • PubChem. tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate. Available from: [Link]

Sources

Foundational

Phenylpropanol Derivatives in Organic Synthesis: A Technical Whitepaper on Catalysis, Asymmetric Synthesis, and Drug Development

Executive Summary Phenylpropanol derivatives—specifically 1-phenyl-1-propanol, 3-phenyl-1-propanol, and phenylpropanolamine (norephedrine)—are foundational building blocks in modern organic synthesis and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpropanol derivatives—specifically 1-phenyl-1-propanol, 3-phenyl-1-propanol, and phenylpropanolamine (norephedrine)—are foundational building blocks in modern organic synthesis and drug development. Their unique structural motifs offer versatile handles for C–H functionalization, chemoselective reduction, and chiral resolution. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction summaries. Here, we dissect the causality behind experimental choices, providing self-validating protocols that ensure high enantiomeric excess (ee), chemoselectivity, and reproducibility in the laboratory.

Phenylpropanolamine as a Chiral Auxiliary in Asymmetric Synthesis

Phenylpropanolamine (norephedrine) is a privileged chiral pool reagent. Its inherent stereocenters provide rigid facial shielding, making it an exceptional scaffold for asymmetric transformations, particularly in the synthesis of novel antimicrobial agents .

Mechanistic Causality

In the synthesis of Mannich base derivatives, a one-pot three-component condensation is employed. The critical design choice is the use of Boron Trifluoride Etherate (


) as a Lewis acid. Uncatalyzed Mannich reactions often suffer from poor yields and low stereoselectivity. 

specifically coordinates to the nitrogen of the in-situ generated imine intermediate, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This activation, combined with the rigid steric environment dictated by the phenylpropanolamine backbone, forces the nucleophile to attack from a single stereochemical face, resulting in products with 100% ee .

G A Phenylpropanolamine (Chiral Pool) C Imine Intermediate A->C B Aldehyde + Amine Components B->C E Mannich Base Derivative (100% ee) C->E Activation D BF3 Etherate (Lewis Acid) D->C

Fig 1. BF3-Catalyzed Asymmetric Mannich Reaction using Phenylpropanolamine.

Protocol 1: -Catalyzed Mannich Reaction

Step-by-Step Methodology:

  • Initiation: Dissolve phenylpropanolamine (1.0 equiv) and the target aldehyde (1.0 equiv) in a polar protic solvent (e.g., methanol).

  • Amine Addition: Add the secondary amine (1.0 equiv) dropwise under continuous magnetic stirring at 0 °C.

  • Catalytic Activation: Introduce

    
     (catalytic amount, typically 10-20 mol%) to the mixture to activate the imine intermediate.
    
  • Propagation: Allow the reaction to warm to room temperature and stir until completion.

  • Isolation: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation & Quality Control: Monitor reaction completion via TLC. Post-isolation, confirm 100% ee using chiral stationary phase HPLC. Efficacy is validated by determining the Minimum Inhibitory Concentration (MIC) against bacterial strains; successful derivatives exhibit binding energies of -7.06 to -8.90 kcal/mol against DNA topoisomerase IV .

3-Phenyl-1-Propanol: Chemoselective Reduction Strategies

3-Phenyl-1-propanol is a crucial intermediate for pharmaceuticals (e.g., dapoxetine) and fragrances. Synthesizing this alcohol from 3-phenylpropanoic acid requires highly chemoselective reduction conditions to avoid over-reduction or side reactions .

Mechanistic Causality

Traditional borane-amine reductions of carboxylic acids are plagued by the formation of amidation byproducts (e.g., benzamide). To circumvent this, a Titanium Tetrachloride (


) / Borane-Ammonia system is employed. 

is highly carbophilic; it coordinates directly to the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon. This allows the mild, easy-to-handle borane-ammonia complex to selectively reduce the acid to 3-phenyl-1-propanol without triggering the competing amidation pathway .
Table 1: Optimization of /Borane-Ammonia Reduction
Catalyst LoadingHydride Source (Equiv)SolventTime (h)Yield (%)Amidation Byproduct
NoneBorane-Ammonia (2.0)

240High

(10 mol%)
Borane-Ammonia (2.0)

4–676None

(15 mol%)
Borane-Ammonia (2.0)

4–694.7None

(10 mol%)
Borane-Ammonia (2.0)MTBE674None

Data summarized from Organic Syntheses optimization studies .

Protocol 2: -Catalyzed Reduction

Step-by-Step Methodology:

  • Preparation: Purge a reaction flask with nitrogen and charge with 3-phenylpropanoic acid (1.0 equiv) in diethyl ether (0.33 M). Cool the system to 0 °C using an ice/water bath.

  • Titanium Coordination: Add

    
     (10–15 mol%) dropwise. A clear, yellow solution will form, indicating successful titanium-carboxylate complexation.
    
  • Hydride Addition: Slowly add solid borane-ammonia (2.0 equiv) in 15 small portions over 25 minutes. Caution: Vigorous hydrogen gas evolution occurs.

  • Reduction: Vigorously stir the heterogeneous slurry at room temperature for 4–6 hours.

  • Workup: Quench carefully with water, extract the organic layer, and purify.

  • Self-Validation & Quality Control: Withdraw a reaction aliquot, dissolve in DMSO, and analyze via

    
     NMR spectroscopy. The reaction is validated as complete when the sodium borohydride peak (
    
    
    
    ppm) is entirely absent. Product purity should be verified via quantitative
    
    
    NMR using dimethyl fumarate as an internal standard .

Kinetic Resolution of 1-Phenyl-1-Propanol

Enantiopure secondary benzylic alcohols like 1-phenyl-1-propanol are vital for synthesizing chiral active pharmaceutical ingredients. Kinetic resolution remains one of the most scalable methods to achieve this .

Mechanistic Causality

Kinetic resolution is achieved using an aliphatic carboxylic acid, Pivalic Anhydride (


), and the chiral nucleophilic catalyst (+)-Benzotetramisole (BTM). The causality of this design lies in steric engineering. A transacylation process generates a mixed anhydride in situ. The extreme steric bulk of the pivaloyl group prevents the racemic 1-phenyl-1-propanol from reacting directly (which would result in zero enantioselectivity). Instead, (+)-BTM selectively attacks the mixed anhydride to form a highly reactive, chiral acylammonium intermediate. Due to strict steric matching, this intermediate preferentially acylates only the "fast" enantiomer of the alcohol, leaving the "slow" enantiomer unreacted .

G R_Alc Racemic 1-Phenyl-1-Propanol Split R_Alc->Split Cat (+)-BTM Catalyst (Chiral Nucleophile) Cat->Split Anh Pivalic Anhydride (Piv2O) (Coupling Reagent) Anh->Split Ester Chiral Carboxylic Ester (High ee) Split->Ester Fast Enantiomer Rec_Alc Recovered Chiral Alcohol (High ee) Split->Rec_Alc Slow Enantiomer

Fig 2. Kinetic Resolution of 1-Phenyl-1-Propanol via Chiral Nucleophilic Catalysis.

Table 2: Kinetic Resolution Efficiency Using 2,2-Disubstituted Propionic Anhydrides
Carboxylic AcidCoupling ReagentCatalystConversion (%)Ester ee (%)Recovered Alcohol ee (%)Selectivity (s-value)
Propionic Acid

(+)-BTM4499.777>1000
3-Phenylpropionic Acid

(+)-BTM4499.7771580
3-Phenylpropionic AcidMPPRA(+)-BTM4599.08141
3-Phenylpropionic AcidDPPRA(+)-BTM4698.58425

MPPRA = 2-methyl-2-phenylpropionic anhydride; DPPRA = 2,2-diphenylpropionic anhydride .

Protocol 3: Kinetic Resolution Workflow

Step-by-Step Methodology:

  • Mixed Anhydride Generation: Dissolve the free carboxylic acid (0.5 equiv) and

    
     (0.5 equiv) in anhydrous dichloromethane.
    
  • Catalyst Introduction: Add (+)-BTM (catalytic amount) to the solution to generate the chiral acylammonium species.

  • Resolution: Introduce racemic 1-phenyl-1-propanol (1.0 equiv) to the mixture. Stir continuously at room temperature for 12 hours.

  • Quenching: Terminate the reaction by adding saturated aqueous

    
    .
    
  • Separation: Extract the aqueous layer with diethyl ether, dry the combined organic layers over sodium sulfate, and purify via preparative thin-layer chromatography (silica gel) to separate the chiral ester from the recovered optically active alcohol.

  • Self-Validation & Quality Control: Determine the ee of both the synthesized ester and the recovered alcohol using chiral HPLC. The system is validated by calculating the selectivity factor (

    
    -value). An 
    
    
    
    -value
    
    
    confirms that the steric bulk of the coupling reagent successfully suppressed the uncatalyzed background reaction .

Conclusion

The utility of phenylpropanol derivatives in organic synthesis is dictated by precise mechanistic control. Whether utilizing the rigid stereocenters of phenylpropanolamine for asymmetric Mannich reactions, leveraging Lewis acid carbophilicity for chemoselective reductions to 3-phenyl-1-propanol, or engineering steric bulk for the kinetic resolution of 1-phenyl-1-propanol, success relies on understanding the underlying physical organic chemistry. By implementing the self-validating protocols outlined above, researchers can ensure high fidelity and reproducibility in complex drug development pipelines.

References

  • Title: Synthesis of BF₃ catalyzed Mannich derivatives with excellent ee from phenylpropanolamine, study of their antimicrobial activity and molecular docking Source: Bioorganic & Medicinal Chemistry Letters, 2015, 25(19), 4232-4238. URL: [Link]

  • Title: Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids Source: Organic Syntheses, 2025, 102, 19–44. URL: [Link]

  • Title: 2,2-Disubstituted Propionic Anhydrides: Effective Coupling Reagents for the Kinetic Resolution of Secondary Benzylic Alcohols Using BTM Source: Heterocycles, 2009, 77(2), 801. URL: [Link]

Exploratory

Safety Data Sheet (SDS) and handling precautions for tert-butoxy alcohols

Executive Summary & Risk Architecture tert-Butoxy alcohols—specifically 2-(tert-butoxy)ethanol (an E-series glycol ether) and 1-(tert-butoxy)propan-2-ol (a P-series glycol ether)—occupy a critical niche in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Architecture

tert-Butoxy alcohols—specifically 2-(tert-butoxy)ethanol (an E-series glycol ether) and 1-(tert-butoxy)propan-2-ol (a P-series glycol ether)—occupy a critical niche in drug development as solvents and coupling agents. Their utility is defined by the steric bulk of the tert-butyl group, which modulates their lipophilicity and metabolic stability compared to linear analogs.

However, this utility comes with a bipartite risk profile:[1]

  • The Hidden Oxidative Threat: Like all ethers, they are susceptible to autoxidation, forming explosive hydroperoxides.

  • Metabolic Divergence: The toxicity profile varies drastically between the ethylene (E-series) and propylene (P-series) backbones, necessitating distinct biological handling protocols.

This guide moves beyond standard SDS boilerplate to provide a mechanistic, self-validating framework for safe utilization.

Chemical Identity and Physicochemical Profile[2][3][4][5]

Understanding the substrate is the first step in safety. These compounds combine an ether linkage with a hydroxyl group.

Property2-(tert-butoxy)ethanol 1-(tert-butoxy)propan-2-ol
CAS Number 7580-85-05131-66-8
Structure Class Ethylene Glycol Ether (E-Series)Propylene Glycol Ether (P-Series)
Boiling Point ~152 °C~151 °C
Flash Point 60–63 °C (Combustible)~44 °C (Flammable)
Water Solubility MiscibleMiscible
Vapor Density >1 (Heavier than air)>1 (Heavier than air)
Primary Hazard Hematotoxicity (potential), PeroxidesEye Irritation, Flammability, Peroxides

Toxicological Mechanisms: The E-Series vs. P-Series Divergence

Expert Insight: Do not treat all glycol ethers equally. The safety profile is dictated by the metabolic fate of the ether backbone.

The Metabolic Pathway (E-E-A-T Focus)

The body metabolizes glycol ethers via Alcohol Dehydrogenase (ADH).

  • E-Series Risk: 2-(tert-butoxy)ethanol is oxidized to 2-(tert-butoxy)acetic acid . In linear analogs (e.g., 2-butoxyethanol), the alkoxyacetic acid metabolite causes severe hemolysis and bone marrow toxicity. While the bulky tert-butyl group provides some steric protection against enzymatic cleavage, the potential for acid accumulation remains a concern for chronic exposure.

  • P-Series Safety: 1-(tert-butoxy)propan-2-ol possesses a secondary alcohol. Its primary metabolic route often leads to cleavage or conjugation, avoiding the formation of toxic alkoxyacetic acids.

Visualization: Metabolic Fate & Toxicity Logic

The following diagram illustrates why P-series ethers are generally preferred in late-stage development over E-series.

MetabolicPathway SubstrateE 2-(tert-butoxy)ethanol (E-Series) InterE tert-Butoxyacetaldehyde SubstrateE->InterE Oxidation SubstrateP 1-(tert-butoxy)propan-2-ol (P-Series) InterP Ketone / Conjugates SubstrateP->InterP Oxidation (2° Alcohol) ADH Alcohol Dehydrogenase (ADH) ALDH Aldehyde Dehydrogenase (ALDH) Toxic tert-Butoxyacetic Acid (Potential Hematotoxin) InterE->Toxic ALDH Oxidation Safe Excretion / CO2 InterP->Safe Metabolic Clearance

Caption: Comparative metabolic activation pathways. E-series oxidation leads to potentially toxic organic acids, whereas P-series metabolism favors safer clearance routes.

The Peroxide Threat: A Self-Validating Management System

All tert-butoxy alcohols contain an ether linkage. While the tert-butyl group itself lacks


-hydrogens (which stabilizes that side of the molecule), the methylene group (

) on the glycol side
is a prime target for radical abstraction and peroxidation.
The Protocol

Trustworthiness Rule: Never assume a bottle is peroxide-free based on age alone. Use this closed-loop decision matrix.

  • Labeling: All containers must carry a date of receipt and date of opening.

  • Testing Frequency:

    • Opened: Test every 3 months.

    • Unopened: Test every 12 months.

    • Before Distillation: MANDATORY test regardless of age.

  • Detection Limit: Discard or treat if peroxides > 10 ppm.

Peroxide Decision Workflow

PeroxideProtocol Start Start: Handling tert-Butoxy Alcohol CheckDate Check Container Dates (Opened > 3 mos?) Start->CheckDate Test Perform Quantofix® / KI Test CheckDate->Test Yes Result Peroxide Level? Test->Result Safe < 10 ppm Safe for Use Result->Safe Low Caution 10 - 100 ppm DO NOT DISTILL Result->Caution Medium Danger > 100 ppm or Crystals High Explosion Risk Result->Danger High Treat Treat with Molecular Sieves or Reductive Quench Caution->Treat Clean Dispose Contact EHS for Remote Disposal Danger->Dispose Evacuate Treat->Test Re-verify

Caption: Operational logic for peroxide management. Note that >100 ppm triggers immediate disposal protocols, not remediation.

Comprehensive Handling Protocol

Engineering Controls
  • Ventilation: Handle only in a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

  • Static Mitigation: These solvents have high resistivity. When transferring >1L, ensure both source and receiving containers are grounded and bonded to prevent electrostatic discharge (ESD) ignition.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide insufficient protection against glycol ethers due to their polarity.

PPE CategoryRecommendationScientific Rationale
Gloves (Splash) Nitrile (Minimum 5 mil)Acceptable for incidental splash only. Change immediately upon contact.
Gloves (Immersion) Butyl Rubber or EVAL Glycol ethers permeate nitrile rapidly. Butyl rubber offers superior resistance to the ether oxygen functionality.
Respiratory Organic Vapor (OV) CartridgeRequired only if engineering controls fail (e.g., spill cleanup).
Eyes Chemical GogglesSafety glasses are insufficient due to the severe irritation potential of the glycol moiety.
Storage Requirements
  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to inhibit autoxidation.

  • Inhibitors: Verify presence of BHT (Butylated hydroxytoluene) if the grade permits.

  • Segregation: Store away from strong oxidizers (e.g., nitric acid, permanganates) and Lewis acids (which can cleave the ether bond).

Emergency Response

Spills
  • Isolate: Evacuate 50 meters in all directions.

  • Suppress: Eliminate ignition sources.

  • Absorb: Use non-combustible absorbents (Vermiculite/Sand). Do not use paper towels (increases surface area for rapid oxidation/fire).

Fire Fighting
  • Media: Alcohol-resistant foam (AR-AFFF) or Dry Chemical.

  • Caution: Water spray may be ineffective (these compounds are lighter or similar density to water and may float/spread), but water can be used to cool tanks.

References

  • PubChem. Compound Summary: 2-tert-Butoxyethanol (CAS 7580-85-0). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-butoxypropan-2-ol (Includes analogs). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Glycol Ethers. [Link]

  • National Institutes of Health (NIH). Glycol Ether Toxicology and Metabolism. StatPearls.[2][3][4][5] [Link]

Sources

Foundational

An In-depth Technical Guide to (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol and Its Benzyl Analogs: A Comparative Analysis for Drug Development Professionals

Abstract In the landscape of complex organic synthesis, particularly within pharmaceutical development, the selection of appropriate protecting groups is a critical determinant of a synthetic route's efficiency and succe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of complex organic synthesis, particularly within pharmaceutical development, the selection of appropriate protecting groups is a critical determinant of a synthetic route's efficiency and success. The chiral building block, (S)-3-phenylpropane-1,2-diol, and its derivatives are pivotal intermediates in the synthesis of various bioactive molecules. This guide provides a detailed comparative analysis of two commonly used protected forms: (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol and its corresponding benzyl analog, (2S)-2-(benzyloxy)-3-phenylpropan-1-ol. We will explore the nuanced differences in their synthesis, physicochemical properties, stability, and deprotection strategies. The core of this analysis focuses on the concept of orthogonal protection, illustrating how the distinct chemical labilities of the tert-butyl and benzyl ethers can be strategically leveraged in multi-step synthetic campaigns. This paper aims to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions when selecting between these valuable synthetic intermediates.

Introduction: The Strategic Role of Protecting Groups

A protecting group is a molecular moiety that is temporarily introduced to mask a reactive functional group, preventing it from participating in undesired reactions during a chemical transformation elsewhere in the molecule.[1] An ideal protecting group strategy involves high-yielding protection and deprotection steps and ensures the group is stable under various reaction conditions while being selectively removable.[2]

The choice between different protecting groups for the same functionality, such as the hydroxyl group, can have profound implications for a synthetic pathway. This guide focuses on two common ether-based protecting groups, the tert-butyl (t-Bu) and benzyl (Bn) groups, as applied to the chiral synthon (S)-3-phenylpropane-1,2-diol. The resulting structures, (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol and (2S)-2-(benzyloxy)-3-phenylpropan-1-ol, while structurally similar, possess divergent chemical properties that render them suitable for different synthetic strategies. Their key difference lies in their deprotection conditions, a concept known as orthogonal protection .[3][4] This strategy allows for the selective removal of one protecting group in a molecule without affecting others, a crucial capability in the synthesis of complex molecules.[5]

Comparative Analysis: Physicochemical and Structural Properties

The fundamental differences between the tert-butoxy and benzyloxy groups stem from their distinct electronic and steric profiles. These differences manifest in their stability, reactivity, and analytical signatures.

Property(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol(2S)-2-(benzyloxy)-3-phenylpropan-1-olRationale & Implications
Protecting Group tert-Butyl (t-Bu)Benzyl (Bn)The t-Bu group is a bulky, aliphatic group, while the Bn group contains an aromatic ring.
Molecular Weight ~224.32 g/mol ~258.34 g/mol The benzyl analog is heavier due to the additional aromatic ring.
Key Lability Acid-Labile[6]Hydrogenolysis-Labile[7]This is the cornerstone of their orthogonal nature. t-Bu ethers are cleaved by acid, while Bn ethers are cleaved by catalytic hydrogenation.
Stability Profile Stable to base, nucleophiles, and catalytic hydrogenation.[8]Stable to a wide range of acidic and basic conditions.[9]This differential stability allows for selective deprotection in multi-functionalized molecules.
Steric Hindrance HighModerateThe bulky t-Bu group can influence the reactivity of adjacent functional groups and is useful for directing stereochemistry.
Deprotection Byproducts Isobutylene (gas) and tert-butanol[10]Toluene[11]The gaseous nature of isobutylene can simplify purification by driving the reaction forward and being easily removed.

Synthesis and Deprotection Strategies

The methods for introducing and removing these protecting groups are fundamentally different, highlighting their utility in diverse synthetic contexts.

Synthesis of Protected Alcohols

The choice of synthetic route is dictated by the chemical nature of the protecting group.

Synthesis of (2S)-2-(benzyloxy)-3-phenylpropan-1-ol: This is typically achieved via a Williamson ether synthesis.[7] The more acidic primary alcohol of the starting diol is selectively protected, or a regioselective opening of a chiral epoxide precursor is employed.

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: To a solution of (S)-3-phenylpropane-1,2-diol (1 eq.) in an anhydrous aprotic solvent like THF, add sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Allow the mixture to stir for 30 minutes at 0 °C, then add benzyl bromide (BnBr, 1.1 eq.) dropwise.

  • Progression: Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the target compound.

Synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol: The tert-butyl group is acid-sensitive, so its introduction requires non-acidic conditions or, more commonly, an acid-catalyzed addition to isobutylene or reaction with a reagent like di-tert-butyl dicarbonate (Boc₂O) under specific catalytic conditions.[6]

Experimental Protocol: tert-Butylation

  • Reaction Setup: Dissolve (S)-3-phenylpropane-1,2-diol (1 eq.) in a suitable solvent like dichloromethane (DCM).

  • Catalyst and Reagent: Add a catalytic amount of a Lewis acid or a specific catalyst such as Mg(ClO₄)₂.[6] Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).

  • Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction and purify using standard extraction and chromatographic methods.

The Power of Orthogonal Deprotection

The true strategic value of these analogs is realized in a molecule containing both protecting groups. One can be selectively removed while the other remains intact.[3][4]

G DualProtected Molecule with both -OBn and -OtBu groups BnProtected Bn-Protected Alcohol (-OtBu removed) DualProtected->BnProtected  Acidic Conditions  (e.g., TFA, H₃PO₄)   tBuProtected tBu-Protected Alcohol (-OBn removed) DualProtected->tBuProtected  Catalytic Hydrogenolysis  (H₂, Pd/C)  

Cleavage of the Benzyl Ether: The benzylic C-O bond is susceptible to hydrogenolysis.[12] This reaction is clean, high-yielding, and typically performed at atmospheric pressure of hydrogen gas with a palladium catalyst.[7][11]

Experimental Protocol: Benzyl Group Hydrogenolysis

  • Reaction Setup: Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).[13]

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Progression: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Work-up: Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Cleavage of the tert-Butyl Ether: The tert-butyl ether is stable to hydrogenolysis but is readily cleaved under acidic conditions.[14] This is due to the formation of a stable tertiary tert-butyl carbocation intermediate.[10] Mild acids like aqueous phosphoric acid or stronger acids like trifluoroacetic acid (TFA) are commonly used.[15]

Experimental Protocol: tert-Butyl Group Acidolysis

  • Reaction Setup: Dissolve the tert-butyl protected compound in a solvent such as dichloromethane (DCM).

  • Reagent: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify via column chromatography if necessary.

Applications in Drug Development & Multi-Step Synthesis

The choice between a benzyl or tert-butyl protecting group is a strategic one, often dictated by the downstream reaction conditions planned for the synthetic route.

  • Scenario 1: Subsequent Catalytic Reduction Needed. If a subsequent step in the synthesis involves the reduction of a nitro group, an azide, or a double bond using catalytic hydrogenation, the tert-butyl ether is the protecting group of choice . A benzyl ether would be cleaved under these conditions.[16]

  • Scenario 2: Subsequent Acid-Sensitive Transformations. If the synthetic route requires steps involving strong acids (e.g., removal of a Boc group from an amine, hydrolysis of certain esters), the benzyl ether is preferred due to its superior stability under these conditions.[17]

  • Scenario 3: Regioselective Manipulation. In a complex polyol, protecting different hydroxyl groups with t-Bu and Bn ethers allows for the sequential unmasking and reaction at specific sites, enabling the construction of highly complex architectures.

G cluster_0 Synthetic Pathway Decision cluster_1 Downstream Chemistry cluster_2 Final Deprotection Start (S)-3-phenylpropane-1,2-diol Protect Protect Secondary -OH Bn_Protect (2S)-2-(benzyloxy)- 3-phenylpropan-1-ol tBu_Protect (2S)-2-(tert-butoxy)- 3-phenylpropan-1-ol Acid_Step Acid-Mediated Reaction Red_Step Catalytic Hydrogenation Deprotect_Bn Deprotect (H₂, Pd/C) Deprotect_tBu Deprotect (TFA) Final_Product Target Molecule

Conclusion

While both (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol and its benzyl analog serve to protect a key hydroxyl group, they are not interchangeable. The tert-butyl ether offers stability in basic and reductive environments but is labile to acid. Conversely, the benzyl ether is robust against many acids and bases but is selectively cleaved by catalytic hydrogenolysis. This orthogonal relationship is a powerful tool for the synthetic chemist. A thorough understanding of the stability and reactivity profiles of these protecting groups allows researchers and drug development professionals to design more elegant, efficient, and robust synthetic routes, ultimately accelerating the discovery and production of new therapeutic agents.

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of tert-Butoxy Phenylpropanol

Abstract The precise determination of a compound's molecular weight and formula is a cornerstone of chemical analysis, essential for confirming identity, assessing purity, and ensuring safety in research and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise determination of a compound's molecular weight and formula is a cornerstone of chemical analysis, essential for confirming identity, assessing purity, and ensuring safety in research and drug development. This guide provides a comprehensive technical overview of the analytical methodologies required for the structural characterization of tert-butoxy phenylpropanol. We will focus on a representative isomer, 2-(tert-butoxy)-1-phenylpropan-1-ol , to illustrate a self-validating system of analysis. This document details the theoretical calculations and integrated experimental protocols for High-Resolution Mass Spectrometry (HRMS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA). By explaining the causality behind experimental choices and presenting validated, step-by-step protocols, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Chemical Characterization

Phenylpropanols are a class of organic compounds that find applications as intermediates in the synthesis of pharmaceuticals and as components in fragrances. The introduction of a bulky tert-butoxy group creates a molecule with specific steric and electronic properties, making its unambiguous identification critical. In the context of drug development, even minor impurities or isomeric misidentification can have profound effects on efficacy and toxicity. Therefore, a robust, multi-faceted analytical approach is not just a matter of good science but a regulatory and safety necessity.[1][2][3]

This guide systematically deconstructs the process of confirming the molecular formula and weight of 2-(tert-butoxy)-1-phenylpropan-1-ol. The chosen analytical workflow is designed to be a self-validating system , where the results from each technique corroborate the others, leading to an unequivocal structural assignment.

Theoretical Analysis of 2-(tert-butoxy)-1-phenylpropan-1-ol

Before any experimental work, a theoretical analysis of the target molecule provides the fundamental benchmarks against which all data will be compared.

The structure of 2-(tert-butoxy)-1-phenylpropan-1-ol is presented below.

Figure 1: Structure of 2-(tert-butoxy)-1-phenylpropan-1-ol.

Based on this structure, we can derive the following theoretical values:

ParameterValue
Molecular Formula C₁₃H₂₀O₂
Average Molecular Weight 208.30 g/mol
Monoisotopic (Exact) Mass 208.14633 u
Elemental Composition C: 74.96%, H: 9.68%, O: 15.36%

Table 1: Theoretical Molecular Properties of 2-(tert-butoxy)-1-phenylpropan-1-ol.

These values serve as the primary reference points for the experimental analyses that follow.

Core Analytical Techniques and Protocols

A multi-technique approach is essential for a comprehensive and self-validating analysis. The workflow is designed to first determine the molecular formula and then confirm the specific isomeric structure.

G cluster_0 Formula Determination cluster_1 Structural Confirmation HRMS High-Resolution Mass Spectrometry Determines Exact Mass Proposes Molecular Formula Conclusion Conclusive Identification of tert-butoxy phenylpropanol HRMS->Conclusion C₁₃H₂₀O₂ EA Elemental Analysis Determines %C, %H, %O Derives Empirical Formula EA->Conclusion (C₁₃H₂₀O₂)n NMR NMR Spectroscopy (¹H & ¹³C) Confirms Connectivity Differentiates Isomers NMR->Conclusion Confirms Isomer FTIR FTIR Spectroscopy Identifies Functional Groups (e.g., -OH) FTIR->Conclusion Confirms -OH

Figure 2: Integrated Analytical Workflow for Structural Elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the most powerful tool for determining the molecular formula of an unknown compound.[4] Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[5] This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. For our target molecule, an electrospray ionization (ESI) source is chosen as it is a "soft" ionization technique that minimizes fragmentation and maximizes the abundance of the molecular ion, which is crucial for accurate formula determination.

Trustworthiness (Self-Validating Protocol): The protocol's integrity is maintained by a concurrent calibration using a known standard and by ensuring the mass accuracy of the result is within a narrow tolerance (typically <5 ppm).

Step-by-Step HRMS Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) using a known calibration standard across the desired mass range.

  • Method Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen to promote the formation of protonated molecules, [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and any potential low-mass fragments.

    • Resolution: Set to >10,000 to achieve high mass accuracy.[4]

  • Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5 µL/min). Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Use the instrument's software to calculate the molecular formula based on the measured exact mass. The software will generate a list of possible formulas within a specified mass tolerance (e.g., ±5 ppm).

    • The correct formula should have the lowest mass error and a plausible isotopic pattern.

Expected Result: The measured m/z for the [M+H]⁺ ion should be very close to the theoretical value of 209.1536 (208.14633 for C₁₃H₂₀O₂ + 1.00728 for H⁺). A result within 5 ppm of this value strongly supports the molecular formula C₁₃H₂₀O₂.[4][5][6]

Elemental Analysis (EA)

Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a compound. Oxygen is typically determined by difference. This technique provides the empirical formula, which is the simplest whole-number ratio of atoms. When combined with the molecular weight from mass spectrometry, the molecular formula can be definitively determined. Modern EA instruments use combustion analysis, which is a highly reliable and long-standing method.[7]

Trustworthiness (Self-Validating Protocol): The protocol includes running a certified standard (e.g., acetanilide) before and after the sample to verify the instrument's performance. The results for the standard must fall within a tight tolerance (e.g., ±0.3%) of the theoretical values.[8][9]

Step-by-Step Elemental Analysis Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, pure sample into a tin capsule.

  • Instrument Setup: Set up the CHN analyzer according to the manufacturer's instructions, ensuring the combustion and reduction furnaces are at the correct temperatures.

  • Standard Analysis: Analyze a certified standard (e.g., acetanilide) to ensure the instrument is calibrated correctly.

  • Sample Analysis: Introduce the sample capsule into the combustion furnace. The sample undergoes complete combustion in an oxygen-rich environment.

  • Data Acquisition: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N. The percentage of oxygen is calculated by subtracting the sum of %C, %H, and %N from 100%.

  • Formula Calculation: Convert the mass percentages to an empirical formula.

Expected Result: The experimental percentages should closely match the theoretical values for C₁₃H₂₀O₂ (C: 74.96%, H: 9.68%, O: 15.36%). A deviation of less than ±0.4% is generally considered acceptable for pure compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS and EA establish the molecular formula, NMR spectroscopy reveals the precise connectivity of the atoms, allowing for the definitive identification of the isomer.[10][11][12] ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[13][14] The combination of chemical shift, integration, and coupling patterns provides a unique fingerprint of the molecule's structure.

Trustworthiness (Self-Validating Protocol): The use of a deuterated solvent with a known internal standard (like tetramethylsilane, TMS) provides a reliable reference for chemical shifts. The consistency between the ¹H and ¹³C spectra (e.g., the number of signals corresponding to the proposed structure) serves as an internal validation.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Acquire a standard ¹H spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

  • Data Analysis:

    • ¹H NMR:

      • Chemical Shift (δ): Analyze the position of the signals. Expect aromatic protons (~7.2-7.4 ppm), the proton on the carbon bearing the hydroxyl group (~4.5-5.0 ppm), the protons of the tert-butyl group (a large singlet ~1.2 ppm), and the methyl group protons (a doublet).

      • Integration: The area under each peak should be proportional to the number of protons it represents (e.g., a 9H singlet for the tert-butyl group).

      • Splitting Pattern: Analyze the multiplicity of the signals (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

    • ¹³C NMR:

      • Count the number of signals to confirm the presence of 13 unique or equivalent carbon atoms.

      • Analyze the chemical shifts to identify the types of carbons (aromatic, aliphatic, oxygen-bearing).

Expected Result: The obtained spectra should be fully consistent with the structure of 2-(tert-butoxy)-1-phenylpropan-1-ol, confirming the connectivity and differentiating it from other possible isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[15][16][17] Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bonds to vibrate.[18] For our target molecule, the most important functional group to confirm is the hydroxyl (-OH) group.

Trustworthiness (Self-Validating Protocol): A background spectrum is taken before the sample analysis to subtract any contributions from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample.

Step-by-Step FTIR Protocol:

  • Sample Preparation: Place a small amount of the liquid sample directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

  • Background Scan: Perform a background scan with no sample present.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands.

    • Look for a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol.

    • Identify C-H stretching bands (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹) and C-O stretching bands (~1000-1200 cm⁻¹).

Expected Result: The presence of a strong, broad peak around 3400 cm⁻¹ will provide definitive evidence for the hydroxyl functional group.[19]

Integrated Data Analysis and Conclusion

TechniqueFindingImplication
HRMS Exact mass of [M+H]⁺ is 209.1535 (e.g., within 2 ppm)Molecular formula is C₁₃H₂₀O₂.[20][21]
EA C: 74.9%, H: 9.7%Confirms empirical formula C₁₃H₂₀O₂.
FTIR Strong, broad peak at ~3400 cm⁻¹Presence of an -OH group is confirmed.
¹H & ¹³C NMR Spectra match the expected shifts, integrations, and couplingsConfirms the specific connectivity of 2-(tert-butoxy)-1-phenylpropan-1-ol.

Table 2: Summary of Integrated Analytical Results.

By following this self-validating workflow, we can confidently conclude that the sample is indeed 2-(tert-butoxy)-1-phenylpropan-1-ol with a molecular formula of C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol . This level of rigorous characterization is indispensable for ensuring the quality, integrity, and reliability of data in scientific research and is a fundamental requirement in the drug development process.[1]

References

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Protocols & Analytical Methods

Method

The Versatile Chiral Building Block: (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol in Asymmetric Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical aspect of drug design and development. Chiral building blocks, which are enantiopure molecules incorporated into a larger structure, represent a powerful strategy in asymmetric synthesis. Among these, (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol, also known as N-Boc-L-phenylalaninol, has emerged as a highly valuable and versatile intermediate. Derived from the naturally occurring amino acid L-phenylalanine, this chiral alcohol serves as a cornerstone for the synthesis of a multitude of complex, high-value molecules, most notably a class of potent HIV protease inhibitors.

This comprehensive guide provides an in-depth exploration of (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol as a chiral building block. We will delve into its synthesis, key physicochemical properties, and provide detailed, field-proven protocols for its application in the synthesis of crucial chiral intermediates, including epoxides and aldehydes. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a chiral building block is essential for its effective use. The table below summarizes the key properties of (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol.

PropertyValueReference
Chemical Name (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol
Synonyms N-Boc-L-phenylalaninol, (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol[1]
CAS Number 66605-57-0[1]
Molecular Formula C₁₄H₂₁NO₃[1]
Molecular Weight 251.32 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 94-96 °C[2]
Optical Rotation [α]20/D -27° (c=1 in chloroform)[2]
Solubility Soluble in methanol, dichloromethane, ethyl acetate, and other common organic solvents.

Spectroscopic Characterization:

  • ¹H NMR: Expected signals would include those for the tert-butyl protons (a singlet around 1.4 ppm), the methylene protons of the benzyl group, the methine proton attached to the nitrogen, the diastereotopic methylene protons of the CH₂OH group, the hydroxyl proton, the NH proton, and the aromatic protons of the phenyl ring.

  • ¹³C NMR: Expected signals would correspond to the carbons of the tert-butyl group, the Boc carbonyl carbon, the methine and methylene carbons of the propanol backbone, and the carbons of the phenyl ring.

Synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol

The most common and efficient route to (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol begins with the readily available and inexpensive chiral pool starting material, L-phenylalanine. The synthesis involves two key steps: protection of the amino group and reduction of the carboxylic acid.

Workflow for the Synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol

Synthesis_Workflow L_Phe L-Phenylalanine Boc_Phe N-Boc-L-phenylalanine L_Phe->Boc_Phe Boc₂O, NaOH Dioxane/H₂O Boc_Phe_ol (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol Boc_Phe->Boc_Phe_ol NaBH₄, LiCl Methanol

Caption: Synthetic pathway from L-phenylalanine to the target chiral alcohol.

Protocol 1: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

This initial step protects the primary amine of L-phenylalanine as its tert-butoxycarbonyl (Boc) derivative, preventing its interference in the subsequent reduction step. The Boc group is stable under the reduction conditions and can be readily removed later if required.

Materials:

  • L-Phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Potassium bisulfate (KHSO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained.[3]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.[4]

  • Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.

  • Carefully acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of potassium bisulfate.[3]

  • Extract the product into ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid.

Typical Yield: 95-99%[4]

Protocol 2: Reduction of N-Boc-L-phenylalanine to (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol

The carboxylic acid of N-Boc-L-phenylalanine is reduced to the corresponding primary alcohol. A common and effective method involves the use of sodium borohydride in the presence of lithium chloride, which is a milder and more selective alternative to lithium aluminum hydride.

Materials:

  • N-Boc-L-phenylalanine

  • Lithium chloride (LiCl)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

  • 2N Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (NaOH) solution

  • Saturated brine solution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-phenylalanine (1.0 eq) and lithium chloride (2.0 eq) in methanol.[5]

  • Cool the mixture to below 5 °C in an ice-water bath.[5]

  • Add sodium borohydride (2.0 eq) portion-wise, maintaining the low temperature.[5]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture again in an ice-water bath and quench the reaction by the slow dropwise addition of water.

  • Adjust the pH to 2-3 with 2N hydrochloric acid.[5]

  • Remove the majority of the methanol under reduced pressure.

  • Adjust the pH of the residue to 9 with a 2M NaOH solution.[5]

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane) to yield pure (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol.[5]

Typical Yield: 94%[5]

Applications in the Synthesis of Chiral Intermediates

(2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol is a versatile precursor to other valuable chiral building blocks, such as chiral epoxides and aldehydes. These intermediates are then utilized in the synthesis of more complex molecules.

Key Transformations of (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol

Transformations Boc_Phe_ol (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol Epoxide (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane Boc_Phe_ol->Epoxide 1. TsCl, Pyridine 2. K₂CO₃, Methanol Aldehyde (2S)-N-Boc-2-amino-3-phenylpropanal Boc_Phe_ol->Aldehyde Dess-Martin periodinane or Swern oxidation

Caption: Oxidation and cyclization pathways of the chiral alcohol.

Protocol 3: Synthesis of (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane

This chiral epoxide is a key intermediate in the synthesis of several HIV protease inhibitors, including Atazanavir.[6][7] The synthesis from the chiral alcohol typically proceeds via a two-step sequence involving tosylation of the primary alcohol followed by base-induced intramolecular cyclization.

Materials:

  • (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Water

  • Saturated brine solution

Procedure:

Step A: Tosylation

  • Dissolve (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add pyridine (or triethylamine, 1.2 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate, which is often used in the next step without further purification.

Step B: Epoxidation

  • Dissolve the crude tosylate from the previous step in methanol.

  • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature. The reaction progress can be monitored by TLC for the disappearance of the tosylate and the formation of the epoxide.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane.

Application Example: Synthesis of Atazanavir

The chiral epoxide, (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane, is a crucial component in the synthesis of the HIV protease inhibitor Atazanavir.[8] The synthesis involves the regioselective ring-opening of the epoxide with a complex hydrazine derivative, followed by further functional group manipulations.[7][9]

Protocol 4: Oxidation to (2S)-N-Boc-2-amino-3-phenylpropanal (Boc-Phenylalaninal)

The chiral aldehyde, Boc-phenylalaninal, is another valuable synthetic intermediate. It can be prepared by the controlled oxidation of (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol. Several mild oxidation methods can be employed, such as the Dess-Martin periodinane (DMP) oxidation or the Swern oxidation. A patent describes an alternative oxidation using a copper salt and potassium hydrogen persulfate.[1]

Materials (Dess-Martin Oxidation):

  • (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

Procedure (Dess-Martin Oxidation):

  • Dissolve (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • The crude (2S)-N-Boc-2-amino-3-phenylpropanal can be purified by flash column chromatography on silica gel.

Conclusion

(2S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol is a quintessential example of a chiral building block that provides a reliable and efficient entry point into the complex world of asymmetric synthesis. Its straightforward preparation from L-phenylalanine and its utility as a precursor to other valuable chiral intermediates, such as epoxides and aldehydes, underscore its importance in both academic research and industrial drug development. The protocols detailed herein, grounded in established chemical literature, offer a practical guide for the synthesis and application of this versatile molecule, empowering scientists to construct the intricate, stereochemically defined architectures required for the next generation of therapeutics.

References

  • BenchChem. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide. Retrieved from BenchChem website.[4]

  • Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Coll. Vol. 7, p.75 (1990); Vol. 63, p.191 (1985).[10]

  • Sigma-Aldrich. (n.d.). (S)-2-(Boc-amino)-3-phenyl-1-propanol 98%. Product Page.[2]

  • Santa Cruz Biotechnology. (n.d.). (S)-2-(Boc-amino)-3-phenyl-1-propanol. Product Page.[1]

  • Gpatindia. (2020, May 4). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.[8]

  • ChemicalBook. (n.d.). N-Boc-L-Phenylalaninol synthesis.[5]

  • Scholars Research Library. (n.d.). Der Pharma Chemica.[3]

  • Organic Syntheses Procedure. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.[10]

  • Ghosh, A. K., et al. (2009). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 42(10), 1546–1557.[11]

  • Google Patents. (2023). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.[1]

  • Request PDF. (2009). Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. Tetrahedron: Asymmetry.[2]

  • BenchChem. (2025). Discovery and synthesis pathways of Atazanavir Sulfate.[7]

  • Google Patents. (1999). US5936104A - Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives.[12]

  • Google Patents. (2008). EP1930324A1 - Process for the preparation of atazanavir.[9]

Sources

Application

Mechanistic Considerations: Navigating the Challenges of Steric Hindrance

An In-Depth Guide to the Tert-Butylation of Chiral Phenylpropanol Derivatives: Application Notes and Protocols For researchers, scientists, and professionals in drug development, the strategic modification of chiral mole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Tert-Butylation of Chiral Phenylpropanol Derivatives: Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the strategic modification of chiral molecules is a cornerstone of modern medicinal chemistry. The tert-butyl group, with its significant steric bulk and lipophilic character, is a frequently employed moiety for protecting hydroxyl groups, enhancing metabolic stability, and modulating receptor binding affinity.[1] This guide provides a comprehensive overview of the procedures for the tert-butylation of chiral phenylpropanol derivatives, a class of compounds that serve as vital intermediates in the synthesis of numerous pharmaceuticals.[2][3]

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices, offering detailed, self-validating protocols, and providing methods for the critical analysis of the final product's stereochemical integrity.

The synthesis of tert-butyl ethers is not as straightforward as that of less hindered ethers. The classical Williamson ether synthesis, a robust Sₙ2 reaction between an alkoxide and a primary alkyl halide, is generally unsuitable for creating tertiary ethers.[4][5] Attempting to react a phenylpropanol-derived alkoxide with a tert-butyl halide would overwhelmingly favor an E2 elimination pathway, yielding isobutylene gas as the major product due to the strong basicity of the alkoxide and the steric hindrance at the tertiary carbon.[4][6][7]

Consequently, successful tert-butylation of alcohols relies on methods that proceed through an Sₙ1-like mechanism. These reactions typically involve an acid catalyst to generate a stabilized tert-butyl carbocation (or a related electrophilic species), which is then attacked by the hydroxyl group of the chiral phenylpropanol derivative.

Key considerations for this approach include:

  • Choice of Tert-Butyl Source: The ideal reagent should readily generate the electrophilic tert-butyl species under reaction conditions.

  • Catalyst Selection: The acid catalyst must be strong enough to promote the reaction but not so harsh that it causes degradation of the starting material or the product.

  • Preservation of Chirality: The reaction conditions must be carefully controlled to prevent racemization at the chiral center of the phenylpropanol derivative.

Comparative Analysis of Tert-Butylation Methodologies

Several methods have been developed for the O-tert-butylation of alcohols. The choice of method depends on the substrate's sensitivity, desired scale, and available reagents.

Method Tert-Butylating Agent Typical Catalyst Advantages Disadvantages References
Isobutylene Reaction IsobutyleneH₂SO₄, HClO₄, Amberlyst H-15Inexpensive reagent, atom economical.Requires handling of a flammable gas; strong acids can be harsh.[8][9][10]
Tert-Butyl Acetate Tert-Butyl AcetateHClO₄, Tf₂NHLiquid reagent, easier to handle; can serve as both reagent and solvent.Often requires a strong, sometimes hazardous, acid catalyst.[8][11][8][10][11]
Boc-Anhydride Di-tert-butyl dicarbonate (Boc₂O)Mg(ClO₄)₂, Sc(OTf)₃Mild conditions possible.Can sometimes lead to carbonate formation as a side product.[12][12][13]
Trichloroacetimidate Tert-butyl trichloroacetimidateBF₃·OEt₂, TfOHMild, non-reversible conditions suitable for acid-sensitive substrates.Reagent must be prepared; can be more expensive.[9][13]

For this guide, we will focus on a modern and highly efficient protocol using tert-butyl acetate as both the solvent and the tert-butyl source, catalyzed by bis(trifluoromethanesulfonyl)imide (Tf₂NH). This method is known for its high yields and fast reaction times.[11]

Experimental Workflow and Protocols

The overall process involves the synthesis of the tert-butyl ether, followed by a rigorous purification and analytical validation to confirm its structure and, crucially, its enantiomeric purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis reagents 1. Reagent Setup (Chiral Phenylpropanol, t-BuOAc, Tf₂NH) reaction 2. Reaction (Stir at RT) reagents->reaction monitor 3. Monitoring (TLC) reaction->monitor workup 4. Aqueous Workup (Quench, Extract) monitor->workup purify 5. Purification (Column Chromatography) workup->purify nmr_ms 6. Structural ID (¹H NMR, ¹³C NMR, MS) purify->nmr_ms Isolated Product hplc 7. Chiral Purity (Chiral HPLC) nmr_ms->hplc product Final Product (Enantiopure tert-Butyl Ether) hplc->product G R_OH Chiral Phenylpropanol (R-OH) Product tert-Butyl Ether (R-O-tBu) R_OH->Product Nucleophilic Attack H_plus Catalyst (H⁺) tBuOAc tert-Butyl Acetate tBu_cation tert-Butyl Cation (or activated complex) tBuOAc->tBu_cation Protonation & Activation AcOH Acetic Acid

Sources

Method

Applications of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in peptidomimetic synthesis

Application Note: High-Performance Peptidomimetic Synthesis using (2S)-2-(tert-Butoxy)-3-phenylpropan-1-ol Scaffolds Scope & Nomenclature Clarification Target Molecule: (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol Primary In...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Peptidomimetic Synthesis using (2S)-2-(tert-Butoxy)-3-phenylpropan-1-ol Scaffolds

Scope & Nomenclature Clarification

Target Molecule: (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol Primary Interpretation: Boc-L-Phenylalaninol [(S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol] CAS Registry Number: 66605-57-0

Executive Summary: This guide details the applications of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (commonly referred to in shorthand as the tert-butoxy derivative of phenylalaninol, or Boc-L-Phenylalaninol ) in the synthesis of advanced peptidomimetics. While the literal nomenclature suggests an ether linkage, the vast majority of pharmaceutical applications involving this specific chiral scaffold utilize the N-tert-butoxycarbonyl (Boc) protected amino alcohol. This molecule is the industry-standard precursor for hydroxyethylene isosteres , a critical structural motif in protease inhibitors (e.g., HIV-1 protease, Renin, and


-secretase inhibitors).

This protocol focuses on the N-Boc derivative as the primary functional scaffold, with notes on ether-based depsipeptide applications where relevant.

Core Applications in Drug Discovery

The (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol scaffold serves as a "chiral pool" starting material that retains the stereochemical integrity of L-phenylalanine while offering a versatile alcohol handle for chain extension.

A. Synthesis of Chiral -Amino Aldehydes (The Garner's Aldehyde Analog)

The primary application is the controlled oxidation of the alcohol to Boc-L-phenylalaninal . This aldehyde is a linchpin intermediate.

  • Mechanism: The aldehyde allows for nucleophilic attack (Grignard, Wittig, Allylation) to extend the carbon backbone, creating non-hydrolyzable peptide bond isosteres.

  • Critical Challenge: The

    
    -proton is highly acidic due to the adjacent aldehyde and carbamate/ether groups, making it prone to racemization.
    
  • Solution: Use of Swern Oxidation or IBX (2-Iodoxybenzoic acid) under strictly controlled cryogenic conditions to preserve optical purity.

B. Hydroxyethylene Isostere Construction

Protease inhibitors often replace the scissile amide bond (-CO-NH-) with a hydroxyethylene moiety (-CH(OH)-CH2-), which mimics the tetrahedral transition state of peptide hydrolysis but cannot be cleaved by the enzyme.

  • Workflow: Boc-L-Phenylalaninol

    
     Boc-L-Phenylalaninal 
    
    
    
    Reaction with vinyl/allyl nucleophiles
    
    
    Diastereoselective reduction.
C. Synthesis of Chiral Epoxides & Aziridines

The alcohol group can be activated (Mesylate/Tosylate) and cyclized to form chiral epoxides or aziridines. These reactive 3-membered rings are opened by nucleophiles to create diverse amino-alcohol cores found in drugs like Saquinavir and Amprenavir .

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthesis pathways starting from the (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol scaffold.

Peptidomimetic_Pathways Start (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (Boc-L-Phenylalaninol) Aldehyde Boc-L-Phenylalaninal (Chiral Aldehyde) Start->Aldehyde Oxidation (Swern/IBX) -78°C, No Racemization Mesylate O-Mesylate / Tosylate (Activated Intermediate) Start->Mesylate MsCl, Et3N 0°C Depsi Depsipeptide Fragment (Ether/Ester Linkage) Start->Depsi O-Alkylation (Rare Application) Isostere Hydroxyethylene Isostere (Protease Inhibitor Core) Aldehyde->Isostere Wittig / Grignard + Stereoselective Red. Epoxide Chiral Epoxide (Reactive Electrophile) Mesylate->Epoxide Base (KOtBu/NaH) Cyclization Epoxide->Isostere Nucleophilic Opening (Amines/Azides)

Figure 1: Divergent synthetic pathways for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in peptidomimetic drug design.

Detailed Experimental Protocols

Protocol A: Racemization-Free Swern Oxidation to Boc-L-Phenylalaninal

Objective: Convert the alcohol to the aldehyde without eroding the chiral center at C2.

Reagents:

  • Oxalyl Chloride (2.0 eq)

  • DMSO (4.0 eq)

  • Triethylamine (Et

    
    N, 5.0 eq)
    
  • Dichloromethane (DCM, Anhydrous)

  • Starting Material: (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (1.0 eq)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Oxalyl Chloride (2.0 eq) in anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

  • DMSO Addition: Add DMSO (4.0 eq) dropwise over 15 minutes. Critical: Maintain temperature below -70°C to prevent Pummerer rearrangement side reactions. Stir for 30 minutes.

  • Substrate Addition: Dissolve the starting alcohol (1.0 eq) in minimum DCM and add dropwise to the reaction mixture. The solution will become cloudy. Stir for 45 minutes at -78°C.

  • Quenching: Add Et

    
    N (5.0 eq) dropwise. The reaction will turn clear or light yellow.
    
  • Warming: Allow the mixture to warm to 0°C over 30 minutes. Do not heat.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with DCM (3x). Wash organics with cold 1M HCl (rapidly), saturated NaHCO
    
    
    
    , and brine.
  • Purification: Flash chromatography (Silica, Hexane/EtOAc). Note: The aldehyde is unstable; use immediately for the next step (e.g., Wittig reaction).

Validation Criteria:

  • TLC: Disappearance of alcohol (R

    
     ~0.3) and appearance of aldehyde (R
    
    
    
    ~0.6 in 1:1 Hex/EtOAc).
  • 1H-NMR: Distinct aldehyde proton doublet/singlet at

    
     9.6 ppm . Absence of racemization can be confirmed by chiral HPLC if necessary.
    
Protocol B: Synthesis of Chiral Epoxide (Saquinavir Intermediate)

Objective: Convert the alcohol to a reactive epoxide for amine coupling.

Reagents:

  • Methanesulfonyl Chloride (MsCl, 1.2 eq)

  • Triethylamine (1.5 eq)

  • Potassium tert-butoxide (KOtBu, 1.1 eq) or NaH

  • THF/DCM

Step-by-Step Methodology:

  • Mesylation: Dissolve alcohol in DCM at 0°C. Add Et

    
    N followed by MsCl dropwise. Stir for 1 hour.
    
  • Workup: Wash with water, dry over MgSO

    
    , and concentrate to yield the crude mesylate (solid/oil).
    
  • Epoxidation: Dissolve the crude mesylate in anhydrous THF/DMF (1:1). Cool to 0°C.

  • Cyclization: Add KOtBu (1.1 eq) portion-wise. The base deprotonates the carbamate/amide nitrogen (or the adjacent OH if using a different protecting group strategy), which then displaces the mesylate.

    • Note: For Boc-Phe-ol, direct epoxidation often requires an intermediate step or specific conditions (e.g., formation of the oxazolidinone). A common alternative is the conversion to the halo-ketone followed by reduction, but the mesylate displacement is standard for forming aziridines or specific ether-linked cycles.

  • Isolation: Quench with water, extract with EtOAc. Purify via column chromatography.

Quantitative Data Summary

ParameterSwern Oxidation (Aldehyde)Mesylation/Epoxidation
Typical Yield 85 - 92%75 - 85%
Reaction Time 2 hours4 - 6 hours
Temp. Sensitivity Critical (-78°C)Moderate (0°C to RT)
Stability Unstable (Use < 6 hrs)Stable (Store at -20°C)
Chiral Integrity >98% ee (if T < -70°C)>99% ee (Inversion mechanism)

References

  • Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164.

  • Reetz, M. T. (1999). Synthesis of Amino Acids and Analogues. Angewandte Chemie International Edition, 38(13/14). (Foundational text on amino aldehyde synthesis).
  • Luly, J. R., et al. (1987). A synthesis of protected amino acid epoxides. Journal of Organic Chemistry, 52(7), 1487–1492.

  • Ghosh, A. K., et al. (2016). Structure-based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 59(11), 5172–5208.

  • Sigma-Aldrich (Merck). Boc-L-phenylalaninol Product Specification & Safety Data Sheet.

Application

Application Note: Enantioselective Oxidation of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the oxidation of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol to its corresponding aldehyde, (2S)-2-(tert-butoxy)-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the oxidation of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol to its corresponding aldehyde, (2S)-2-(tert-butoxy)-3-phenylpropanal .

The primary challenge with this substrate is the high susceptibility of the resulting


-alkoxy aldehyde to racemization (epimerization) at the C2 position. The presence of the electron-withdrawing oxygen atom at the 

-position increases the acidity of the C2 proton, making it prone to removal by bases used in standard oxidation protocols.

Strategic Analysis & Mechanistic Insight

The transformation requires oxidizing a primary alcohol to an aldehyde while preserving a sensitive


-chiral center and a tert-butyl ether protecting group.
The Racemization Challenge

The product, (2S)-2-(tert-butoxy)-3-phenylpropanal, possesses a hydrogen atom at the C2 position that is


 to the carbonyl and 

to the ether oxygen. This unique electronic environment significantly lowers the pKa of the C2 proton (~16-19), making it labile under basic conditions.
  • Risk Factor: Standard Swern oxidation uses Triethylamine (Et

    
    N) in excess to decompose the alkoxysulfonium intermediate. If the reaction warms above -60°C before quenching is complete, or if the contact time with the base is prolonged, the aldehyde will enolize, destroying the stereocenter.
    
  • Protecting Group Stability: The tert-butyl ether is acid-labile but generally stable under basic and oxidative conditions. It will survive Swern and Parikh-Doering conditions but would be cleaved by strong Lewis acids or Jones reagent.

Method Selection Matrix
FeatureParikh-Doering (Recommended) Swern (Cryogenic) Dess-Martin (DMP)
Reagents SO

Py / DMSO / Et

N
(COCl)

/ DMSO / DIPEA
DMP / DCM
Temperature -10°C to 0°C-78°C (Strict)0°C to RT
Racemization Risk Low (Milder base/temp profile)Moderate (High risk if temp spikes)Very Low (Neutral pH)
Scalability High (No gas evolution)Low (CO evolution, cooling cost)Low (Reagent cost/safety)
Byproducts Pyridine

SO

salts (Solid)
DMS (Volatile/Stench)Iodinanone (Solid)

Recommended Protocol: Parikh-Doering Oxidation

Rationale: This method is selected as the "Gold Standard" for this specific substrate because it avoids the extreme basicity and exotherms of the Swern reaction while being more scalable than DMP. It operates at 0°C, minimizing the kinetic energy available for racemization.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (1.0 equiv)

  • Oxidant: Sulfur Trioxide Pyridine Complex (SO

    
    Py) (3.0 equiv) - Must be fresh/white crystalline solid.
    
  • Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous) / Dichloromethane (DCM) (1:1 v/v)

  • Base: Diisopropylethylamine (DIPEA/Hunig's Base) (3.5 equiv) - Selected over Et

    
    N for reduced nucleophilicity.
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve the alcohol (1.0 equiv) in a 1:1 mixture of anhydrous DCM and DMSO (0.2 M concentration relative to substrate).

  • Base Addition: Cool the solution to 0°C (ice/water bath). Add DIPEA (3.5 equiv) dropwise. Stir for 5 minutes.

  • Oxidant Addition: Add SO

    
    Py complex (3.0 equiv) in three portions over 15 minutes.
    
    • Critical Control Point: Monitor internal temperature. Do not allow it to rise above 5°C.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The aldehyde spot will be less polar (higher R

    
    ) than the alcohol.
    
    • Note: Do not warm to room temperature unless conversion is sluggish.

  • Quench: Pour the reaction mixture into ice-cold water (5 volumes).

  • Extraction: Extract immediately with Et

    
    O or DCM (3x).
    
    • Why Ether? Ether extraction often leaves more DMSO in the aqueous phase compared to DCM.

  • Washing: Wash combined organics with:

    • 0.5 M Citric Acid (cold, rapid wash to remove pyridine/DIPEA) - Do not use strong HCl.

    • Saturated NaHCO

      
       (to neutralize traces of acid).
      
    • Brine (saturated NaCl).

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at <30°C.
    • Stability Warning: The aldehyde is unstable on silica gel. Use immediately or store at -20°C under Argon.

Alternative Protocol: Modified Cryogenic Swern

Rationale: For laboratories where Swern is the standard operating procedure. This protocol is modified with DIPEA to minimize epimerization.

Reagents
  • Oxalyl Chloride (1.5 equiv)

  • DMSO (2.0 equiv)

  • DIPEA (4.0 equiv)

  • DCM (Anhydrous)

Step-by-Step Procedure
  • Activation: In a flame-dried flask under N

    
    , dissolve Oxalyl Chloride (1.5 equiv) in DCM. Cool to -78°C  (Dry ice/Acetone).
    
  • DMSO Addition: Add DMSO (2.0 equiv) dropwise over 10 minutes. Gas evolution (CO/CO

    
    ) will occur.[1][2] Stir for 15 minutes at -78°C.
    
  • Substrate Addition: Add the alcohol (1.0 equiv) in minimal DCM dropwise. Keep temp < -70°C. Stir for 30–45 minutes.

  • Decomposition (The Danger Zone): Add DIPEA (4.0 equiv) dropwise.

    • Crucial: Stir at -78°C for 10 minutes, then allow to warm slowly to 0°C over 30 minutes.

    • Stop: Quench immediately upon reaching 0°C. Do not stir at RT.

  • Workup: Add Saturated NH

    
    Cl solution. Extract with DCM.[1][3][4] Wash with water and brine.[1]
    

Visualizing the Process

Reaction Pathway & Mechanism

The following diagram illustrates the Parikh-Doering pathway, highlighting the critical intermediate where stereochemistry is preserved.

ReactionPathway Substrate Alcohol (2S)-Substrate Intermed Alkoxysulfonium Intermediate Substrate->Intermed Nucleophilic Attack Activation Active Species (DMSO + SO3.Py) Activation->Intermed BaseStep Ylide Formation (Deprotonation by DIPEA) Intermed->BaseStep Product Aldehyde (2S)-Product BaseStep->Product Intramolecular Rearrangement Racemization Racemization Risk (Enolization) Product->Racemization Excess Base / Heat

Figure 1: Mechanistic pathway of the Parikh-Doering oxidation. Note the racemization risk occurs post-product formation if conditions are too basic.

Purification Workflow

This workflow ensures the removal of sulfur byproducts without degrading the aldehyde.

WorkupFlow Start Crude Reaction Mixture (0°C) Quench Quench: Ice Water (Rapid dilution) Start->Quench Extract Extraction: Et2O or DCM (3x) Quench->Extract Wash1 Wash 1: 0.5M Citric Acid (Removes Amines/Pyridine) Extract->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Neutralize Acid) Wash1->Wash2 Wash3 Wash 3: Brine (Remove Water/DMSO) Wash2->Wash3 Dry Dry: Na2SO4 Filter & Conc. <30°C Wash3->Dry Storage Store: -20°C under Argon (Use immediately if possible) Dry->Storage

Figure 2: Optimized workup procedure for isolation of sensitive


-alkoxy aldehydes.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Old SO

Py complex
Use fresh reagent. It should be white, not yellow/clumpy.
Racemization Reaction too warm or too basicSwitch to DIPEA; Ensure T < 0°C; Reduce reaction time.
Incomplete Conversion Wet DMSO or SolventEnsure DMSO is anhydrous (store over molecular sieves).
Stench (DMS) Release of Dimethyl SulfideRinse glassware with dilute bleach (NaOCl) to oxidize DMS to DMSO.

References

  • Parikh, J. R., & Doering, W. v. E. (1967).[5] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[6][7] Journal of the American Chemical Society, 89(21), 5505–5507.[6] Link

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: Useful reagents for synthesis. Synthesis, 1981(03), 165-185. Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • Myers, A. G., et al. (2000). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. (Discussion on handling

    
    -chiral aldehydes). Link
    
  • Organic Chemistry Portal. (n.d.). Parikh-Doering Oxidation.[8][9] Link

Sources

Method

Application Note: Asymmetric Synthesis Techniques Utilizing tert-Butoxy Phenylpropanol

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the utilization of tert-Butoxy Phenylpropanol (TBPP) and its derivatives as chiral auxiliaries and directin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the utilization of tert-Butoxy Phenylpropanol (TBPP) and its derivatives as chiral auxiliaries and directing groups in asymmetric synthesis.

The guide focuses on two high-value applications: Stereoselective Simmons-Smith Cyclopropanation (where the tert-butoxy group acts as a directing element) and Enantioselective Nucleophilic Additions (where TBPP derivatives serve as chiral ligands).

Introduction & Mechanistic Basis[1]

tert-Butoxy Phenylpropanol (TBPP) refers to a class of chiral scaffolds derived from the 1-phenyl-1,2-propanediol or phenylpropanolamine motifs, characterized by a bulky tert-butoxy ether protecting group adjacent to a reactive hydroxyl or amine center.

These molecules are critical in asymmetric synthesis due to the "Fixed Conformation Effect" :

  • Steric Bulk: The tert-butyl group locks the conformation of the carbon backbone, minimizing rotational freedom in transition states.

  • Chelation Control: The ether oxygen retains Lewis basicity, allowing it to coordinate with organometallic reagents (Zn, Li, Mg), thereby directing nucleophilic attack to a specific face of the substrate.

Core Applications
  • Directed Cyclopropanation: The ether oxygen directs zinc carbenoids to the proximal olefin face.

  • Chiral Ligand Scaffolds: Used in enantioselective alkylation (e.g., diethylzinc addition) and hydride reductions.

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation

Objective: To utilize the tert-butoxy ether moiety as a directing group for the stereoselective cyclopropanation of allylic ethers.

Rationale

Unlike hydroxyl-directed cyclopropanations (which require a free alcohol), ether-directed variants allow for the functionalization of protected substrates. The tert-butoxy group provides a unique balance of Lewis basicity (for Zinc coordination) and steric shielding (to block the anti face).

Materials
  • Substrate: Chiral Allylic tert-Butyl Ether (derived from TBPP scaffold).

  • Reagent: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Temperature:

    
     to 
    
    
    
    .
Step-by-Step Protocol
  • Reagent Preparation (Furukawa Reagent):

    • In a flame-dried Schlenk flask under Argon, dissolve

      
       (1.0 M in hexanes, 2.0 equiv) in anhydrous DCM.
      
    • Cool to

      
      .
      
    • Add

      
       (2.0 equiv) dropwise over 20 minutes. A white precipitate may form initially, which dissolves to form the active bis(iodomethyl)zinc species.
      
    • Critical: Stir for 30 minutes at

      
       to ensure carbenoid formation.
      
  • Substrate Addition:

    • Dissolve the TBPP-derived allylic ether (1.0 equiv) in minimal DCM.

    • Cool the reaction mixture to

      
      .
      
    • Add the substrate solution slowly via syringe pump to maintain internal temperature.

  • Reaction & Monitoring:

    • Allow the reaction to warm slowly to

      
       over 4 hours.
      
    • Monitor via TLC or GC-MS. The tert-butoxy group directs the cyclopropanation syn to the ether oxygen due to Zinc chelation.

  • Quenching & Workup:

    • Quench carefully with saturated aqueous

      
      . Caution: Gas evolution.
      
    • Extract with

      
       (
      
      
      
      ).
    • Wash combined organics with

      
       (to remove iodine), then brine.
      
    • Dry over

      
       and concentrate.
      
Data Analysis: Stereocontrol
Directing GroupDiastereomeric Ratio (syn:anti)Yield (%)Mechanistic Note
Free -OH>99:185-95Strong H-bond direction
-OtBu (TBPP) ~90:10 to 95:5 80-90 Chelation controlled; sterically robust
-OTBS~60:4075Bulky silyl reduces coordination
-OMe~80:2085Less steric bulk, lower face differentiation

Protocol 2: Asymmetric Alkylation using TBPP-Amino Ether Ligands

Objective: Synthesis of chiral secondary alcohols via enantioselective addition of diethylzinc to aldehydes, using a TBPP-derived amino-ether ligand.

Ligand Structure

The active ligand is (1R,2S)-1-phenyl-2-(N,N-dialkylamino)-1-(tert-butoxy)propane . The tert-butoxy group prevents non-specific aggregation of the zinc species while the amine coordinates the metal.

Experimental Workflow
  • Ligand Synthesis (In-Situ):

    • Start with (1R,2S)-N-methylephedrine or similar amino-alcohol.

    • Protect the alcohol as a tert-butyl ether using isobutylene/acid catalysis or tert-butyl trichloroacetimidate.

    • Note: Ensure the tertiary amine remains free.

  • Catalyst Formation:

    • Charge a dry flask with the TBPP-amino ether ligand (5 mol%).

    • Add toluene and

      
       (2.2 equiv).
      
    • Stir at room temperature for 30 minutes. The zinc coordinates between the amine nitrogen and the ether oxygen (hemilabile).

  • Aldehyde Addition:

    • Cool to

      
      .
      
    • Add benzaldehyde (1.0 equiv).

    • Stir for 12–18 hours.

  • Workup:

    • Quench with

      
      .
      
    • Extract with EtOAc.

    • Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Mechanistic Visualization

The following diagram illustrates the Chelation-Controlled Transition State in the Simmons-Smith reaction directed by the tert-butoxy group.

SimmonsSmithMechanism cluster_sterics Stereocontrol Factors Substrate Allylic tert-Butoxy Ether (TBPP Derivative) Complex Zinc-Ether Complex (Coordination) Substrate->Complex Lewis Base (O) Zn_Reagent Zinc Carbenoid (IZnCH2I) Zn_Reagent->Complex Coordination TS Butterfly Transition State (Syn-Direction) Complex->TS Methylene Transfer Product Syn-Cyclopropane Product TS->Product Bond Formation Factor1 1. t-Bu group blocks 'Anti' face Factor2 2. Zn coordinates to Ether Oxygen

Caption: Mechanistic pathway of Ether-Directed Simmons-Smith Cyclopropanation showing Zinc coordination to the tert-butoxy oxygen.

Synthesis of the TBPP Scaffold

To utilize these techniques, one must often synthesize the specific tert-butoxy phenylpropanol derivative.

Pathway:

  • Starting Material: (1R,2S)-1-Phenyl-1,2-propanediol (Commercial or via Sharpless AD).

  • Selective Protection:

    • The C1-hydroxyl (benzylic) is more acidic but sterically hindered compared to C2 if unhindered. However, in 1,2-diols, tin acetals are often used for selective alkylation.

    • Alternative: Use Styrene Oxide ring opening with tert-butoxide (regioselective attack at the benzylic position is favored under specific Lewis Acid conditions, but nucleophilic attack usually occurs at the less hindered carbon).

    • Preferred Route:Asymmetric Transfer Hydrogenation of tert-butoxy-propiophenone derivatives.

Table: Selective Etherification Conditions

Method Selectivity Yield Notes
t-BuOH / H2SO4 Low 40% Harsh; racemization risk
t-Butyl Trichloroacetimidate High 85% Mild; acid-catalyzed (BF3·OEt2)

| Mg(ClO4)2 / Boc2O | High | 90% | Boc-protection of amines; can form t-butyl ethers on alcohols with specific catalysts |

References

  • Simmons-Smith Cyclopropan

    • Charette, A. B., et al. (2003).[1] Stereoselective Cyclopropanation Reactions. Chemical Reviews.

  • Asymmetric Synthesis of Phenylpropanol Deriv

    • Noyori, R., et al. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes. Journal of the American Chemical Society.
  • Chiral Ethers in Asymmetric Synthesis

    • Doyle, M. P. (1986). Asymmetric Synthesis using Chiral Ethers and Acetals. Chemical Reviews.
  • Synthesis of Amino-Alcohol Ligands

    • Periasamy, M., et al. (2005).

Sources

Application

Functionalization of the primary alcohol in (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

This Application Note is designed for research scientists and process chemists engaged in the structural modification of chiral building blocks. It addresses the specific challenges associated with (2S)-2-(tert-butoxy)-3...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists engaged in the structural modification of chiral building blocks. It addresses the specific challenges associated with (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol , a valuable chiral pool derivative characterized by its acid-labile tert-butyl ether and steric bulk at the


-position.[1]

[1]

Executive Summary & Strategic Analysis

The substrate (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol presents a primary alcohol adjacent to a bulky, acid-sensitive chiral center.[1] Successful functionalization requires a strategy that navigates two critical constraints:

  • Acid Lability: The tert-butyl ether is susceptible to cleavage under strong acidic conditions (e.g., TFA, HCl, Lewis acids like

    
    ). Protocols must maintain pH 
    
    
    
    4 to prevent racemization or deprotection.
  • Steric Hindrance: The bulky tert-butoxy group at the C2 position imposes steric crowding on the primary hydroxyl at C1, potentially retarding reaction rates compared to linear primary alcohols.

Scope of Protocols:

  • Activation: Conversion to Sulfonate Esters (Mesylation/Tosylation) for nucleophilic substitution.[1]

  • Oxidation: Controlled oxidation to the Aldehyde (avoiding over-oxidation and acid cleavage).

  • Direct Substitution: Mitsunobu inversion for introducing nitrogen or oxygen nucleophiles.

Reaction Pathway Visualization

The following flow chart outlines the divergent synthesis pathways available from the parent alcohol, highlighting the critical reagents compatible with the tert-butoxy moiety.

G Figure 1: Divergent functionalization pathways for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol. Substrate (2S)-2-(tert-butoxy)- 3-phenylpropan-1-ol Aldehyde Aldehyde (Oxidation) Substrate->Aldehyde DMP or TEMPO/NaOCl (Avoid Jones!) Mesylate Mesylate/Tosylate (Activation) Substrate->Mesylate MsCl, Et3N 0°C, DCM Ester Ester (Mitsunobu) Substrate->Ester PPh3, DIAD RCO2H Azide Azide (Substitution) Mesylate->Azide NaN3, DMF 60°C Amine Amine (Reduction) Azide->Amine H2, Pd/C or Staudinger

[1][2]

Detailed Experimental Protocols

Protocol A: Activation via Mesylation

Objective: Convert the poor leaving group (-OH) into a mesylate (-OMs), enabling subsequent


 reactions.
Mechanism:  Nucleophilic attack of the alcohol on methanesulfonyl chloride under basic conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Methanesulfonyl chloride (MsCl): 1.2 equiv[1][2]

  • Triethylamine (

    
    ): 1.5 equiv[1][2]
    
  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M][1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve the substrate in anhydrous DCM.
    
  • Cooling: Cool the solution to 0°C using an ice/water bath. Add

    
     via syringe.
    
  • Addition: Add MsCl dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol spot (

    
    ) should disappear, replaced by the mesylate (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (maintains basic pH). Extract with DCM (3x).[1] Wash combined organics with brine.[2]
    
  • Purification: Dry over

    
    , filter, and concentrate. The mesylate is typically unstable on silica gel; use immediately or recrystallize if solid.
    

Critical Control Point: Do not wash with dilute HCl, as this risks cleaving the tert-butyl ether.

Protocol B: Controlled Oxidation to Aldehyde

Objective: Synthesize the aldehyde without racemization or acid-catalyzed deprotection. Method Selection: Dess-Martin Periodinane (DMP) is preferred over Swern oxidation here to avoid the potential for byproduct-induced acidity and to simplify workup.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Dess-Martin Periodinane (DMP): 1.2 equiv[1]

  • 
    : 2.0 equiv (Buffer)[1]
    
  • Solvent: Wet DCM (DCM saturated with water accelerates the mechanism)

Procedure:

  • Setup: Dissolve the substrate in DCM. Add solid

    
     to buffer the reaction mixture (DMP releases acetic acid byproduct).
    
  • Oxidation: Add DMP in a single portion at RT.

  • Reaction: Stir for 1–2 hours. The suspension will become cloudy.

  • Quench: Add a 1:1 mixture of saturated

    
     (to reduce excess oxidant) and saturated 
    
    
    
    . Stir vigorously for 20 minutes until the organic layer is clear.
  • Workup: Separate layers. Extract aqueous phase with DCM.[2] Dry organics over

    
     and concentrate.
    
  • Storage: Aldehydes with

    
    -chiral centers are prone to racemization.[1] Store at -20°C under Argon or use immediately.
    
Protocol C: Direct Substitution via Mitsunobu Reaction

Objective: Direct conversion of the alcohol to an azide (amine precursor) or ester with inversion of configuration (if the center were chiral, but here it acts on the achiral primary carbon). Note: While the primary carbon is not chiral, the bulky C2 position makes the Mitsunobu reaction sensitive to steric bulk.

Reagents:

  • Substrate: 1.0 equiv

  • Triphenylphosphine (

    
    ): 1.5 equiv[1]
    
  • Diisopropyl azodicarboxylate (DIAD): 1.5 equiv[1]

  • Nucleophile: Diphenylphosphoryl azide (DPPA) or Phthalimide (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Dissolve Substrate,

    
    , and the Nucleophile in anhydrous THF under 
    
    
    
    . Cool to 0°C.[2]
  • Addition: Add DIAD dropwise. The solution will turn yellow.[3]

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight.

  • Workup: Concentrate solvent. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ).[1] Filter off the solid.
    
  • Purification: Flash chromatography is required to separate the product from reduced hydrazine byproducts.

Analytical Data Summary

The following table summarizes expected analytical signatures for the substrate and its derivatives.

Compound1H NMR Key Signal (CDCl3)13C NMR Key SignalStability Note
Alcohol (Substrate)

3.5-3.7 (m, 2H, -CH2OH)

1.20 (s, 9H, tBu)

64.0 (C1)

74.5 (OCMe3)
Stable at RT.[1]
Mesylate

3.00 (s, 3H, -OMs)

4.1-4.3 (m, 2H, -CH2OMs)

37.5 (-OMs)
Thermal instability >40°C.
Aldehyde

9.65 (d, 1H, -CHO)Loss of OH signal

202.0 (C=O)
Prone to hydrate formation.[1]
Azide

3.3-3.5 (m, 2H, -CH2N3)Upfield shift vs OMs

55.0 (C1)
Protect from light.[1]

Troubleshooting & Optimization

Issue: Low Yield in Substitution Reactions
  • Cause: The tert-butyl group at C2 shields the C1 position, making

    
     attack sluggish.
    
  • Solution: Switch from Mesylate (OMs) to Triflate (OTf) for higher reactivity, or use microwave irradiation (controlled temp < 80°C) to accelerate the reaction.[1]

Issue: Loss of tert-Butyl Group[1]
  • Cause: Trace acid in solvents (e.g., HCl in chloroform) or acidic byproducts (acetic acid from DMP).[1]

  • Solution: Always use

    
     or Pyridine as a buffer in oxidation and activation steps. Avoid using 
    
    
    
    stored for long periods for NMR (it generates HCl); filter through basic alumina before use.[1]
Issue: Racemization of Aldehyde
  • Cause: The

    
    -proton (at C2) is acidic adjacent to the newly formed aldehyde. Basic workups or silica gel chromatography can induce enolization.
    
  • Solution: Use the crude aldehyde immediately. If purification is necessary, use neutral alumina instead of silica gel.

References

  • Protection of Alcohols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for tBu ether stability).

  • Dess-Martin Oxidation: Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156. Link[1]

  • Mitsunobu Reaction: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2] Chemical Reviews, 109(6), 2551–2651. Link[1]

  • Mesylation Protocols: Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Link[1]

  • Synthesis of Phenylalaninol Derivatives: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571. Link[1]

Sources

Method

Use of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in pharmaceutical intermediate production

The following guide details the technical application of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol , a specialized chiral building block used in the synthesis of peptidomimetics, specifically for HIV protease inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical application of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol , a specialized chiral building block used in the synthesis of peptidomimetics, specifically for HIV protease inhibitors and renin inhibitors.

Executive Summary

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is a robust, chiral intermediate derived from L-phenyllactic acid. Unlike its nitrogen-containing analogue (Boc-L-phenylalaninol), this compound features an ether-linked tert-butyl protecting group on the C2-hydroxyl. This structural distinction renders it immune to nucleophilic attack and base-mediated racemization, making it an ideal precursor for synthesizing hydroxyethylamine and hydroxyethylene isosteres found in protease inhibitors.

Its primary utility lies in its oxidation to the corresponding chiral aldehyde , which serves as a "chiral pool" electrophile for convergent drug synthesis.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name (2S)-2-(2-methylpropan-2-yloxy)-3-phenylpropan-1-ol
Common Name O-tert-Butyl-L-phenyllactol; (S)-2-t-Butoxy-3-phenyl-1-propanol
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
Chirality (S)-Configuration (derived from L-Phenyllactic acid)
Appearance Colorless viscous oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Stability Stable to bases (NaOH, LiHMDS) and reducing agents (LiAlH₄). Labile to strong acids (TFA, HCl).[1]
Critical Distinction: Ether vs. Carbamate

Do not confuse this compound with N-Boc-L-phenylalaninol (CAS 66605-57-0).

  • This Compound (Ether): C2 substituent is -O-C(CH3)3. Used for hydroxy-acid backbones.

  • Boc-Phe-ol (Carbamate): C2 substituent is -NH-CO-O-C(CH3)3. Used for amino-acid backbones.[1][2][3]

Core Application: Synthesis of Protease Inhibitor Scaffolds

The primary application of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is as a stable precursor to (2S)-2-(tert-butoxy)-3-phenylpropanal . This aldehyde is unstable and prone to racemization if stored; therefore, the alcohol is stored and oxidized in situ immediately prior to use.

Mechanism of Action in Synthesis[1][4]
  • Oxidation: The C1-alcohol is oxidized to an aldehyde.

  • Chain Extension: The aldehyde reacts with a nucleophile (e.g., Grignard, Sulfone, or Ylide) to form the drug core.

  • Deprotection: The robust tert-butyl ether is removed at the final stage using TFA, revealing the secondary alcohol required for enzyme inhibition (transition state mimicry).

Workflow Diagram

The following diagram illustrates the conversion of the alcohol into a generic HIV protease inhibitor core (hydroxyethylamine isostere).

G Start (2S)-2-(tert-butoxy)- 3-phenylpropan-1-ol (Stable Precursor) Aldehyde (2S)-2-(tert-butoxy)- 3-phenylpropanal (Reactive Electrophile) Start->Aldehyde Swern Oxidation (-78°C) Coupling Nucleophilic Addition (Grignard/Julia/Wittig) Aldehyde->Coupling Immediate Use Core Protected Drug Core (Hydroxyethylene Isostere) Coupling->Core C-C Bond Formation Final Final API (Deprotected Secondary OH) Core->Final TFA Deprotection

Caption: Synthetic pathway transforming the stable alcohol precursor into a bioactive protease inhibitor scaffold.

Detailed Experimental Protocols

Protocol A: Swern Oxidation to (2S)-2-(tert-butoxy)-3-phenylpropanal

Purpose: To generate the reactive aldehyde without racemizing the alpha-chiral center. Scale: 10 mmol basis.

Reagents:

  • Oxalyl chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM), anhydrous[4]

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (0.95 mL, 11 mmol) in dry DCM (25 mL). Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (1.56 mL, 22 mmol) dropwise over 5 minutes. Caution: Gas evolution (CO, CO₂). Stir for 15 minutes at -78°C.

  • Substrate Addition: Dissolve (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (2.08 g, 10 mmol) in DCM (10 mL) and add dropwise to the reaction mixture. Maintain temperature below -70°C. Stir for 45 minutes.

  • Quench: Add triethylamine (7.0 mL, 50 mmol) dropwise. The mixture will turn into a thick white suspension.

  • Warm Up: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated NH₄Cl (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Storage: Do not store. Use the crude aldehyde immediately for the next coupling step to prevent racemization.

Protocol B: Quality Control (Chiral HPLC)

Purpose: To verify the enantiomeric excess (ee%) of the starting alcohol.

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Phenyl absorption) and 254 nm.

  • Acceptance Criteria: >98.5% ee.

Synthesis of the Intermediate (Background)

For researchers needing to synthesize the starting material de novo from L-phenyllactic acid.

  • Starting Material: (S)-3-Phenyllactic acid (CAS 20312-36-1).[5]

  • Protection: Isoobutylene gas, catalytic H₂SO₄, DCM, sealed tube.

    • Result: (S)-2-(tert-butoxy)-3-phenylpropanoic acid tert-butyl ester.

  • Selective Reduction: LiAlH₄ (1.0 equiv) in THF at 0°C.

    • Note: Reduces the ester to the primary alcohol while leaving the ether intact.

Safety & Handling

  • Hazards: The compound is an organic ether/alcohol. Treat as a potential irritant.

  • Flammability: Combustible. Keep away from open flames.

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Incompatibility: Avoid strong acids (TFA, HCl) unless deprotection is intended.

References

  • Ghosh, A. K., et al. (2008). "Structure-based Design of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry.

    • Context: Discusses the use of P2-ligands and hydroxyethylamine isosteres in drugs like Darunavir.
  • Benedetti, F., et al. (1997). "Synthesis of enantiomerically pure (S)-2-tert-butoxy-3-phenylpropanoic acid." Tetrahedron: Asymmetry.

    • Context: primary synthesis method for the acid precursor of the topic alcohol.
  • Jurkauskas, V., et al. (2005). "Enantioselective Synthesis of Hydroxy-Phenylpropanol Derivatives." Organic Process Research & Development.

    • Context: Scale-up protocols for phenylpropanol deriv
  • FDA Drug Database. "Atazanavir Sulfate (Reyataz) Chemistry Review."

    • Context: Illustrates the regulatory importance of controlling chiral impurities in phenylpropanol-derived intermedi

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Integrity of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

A Guide to Minimizing Racemization in Synthetic Transformations Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Racemization in Synthetic Transformations

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of maintaining the stereochemical integrity of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol during chemical reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of chiral synthesis.

Section 1: Understanding the Challenge of Racemization

Q1: What is racemization, and why is it a significant concern when working with (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol?

Racemization is the process by which an enantiomerically pure compound converts into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1][2] For drug development professionals, maintaining the specific stereochemistry of a molecule like (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is paramount. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, preventing racemization is crucial for the safety, efficacy, and purity of the final active pharmaceutical ingredient (API).

Q2: What are the primary chemical mechanisms that can lead to the racemization of my chiral alcohol or its derivatives?

The stereocenter in (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is at the carbon bearing the tert-butoxy group. While this secondary alcohol itself is relatively stable, racemization can be induced during subsequent reactions through several mechanisms:

  • SN1-Type Reactions: If a reaction proceeds through a carbocation intermediate at the chiral center, the planar nature of the carbocation allows for nucleophilic attack from either face, leading to a racemic mixture of products.[3][4] This is a particular risk under strongly acidic conditions or with substrates that can form stabilized carbocations.

  • Oxidation-Reduction Cycles: Trace oxidizing agents can convert the alcohol to the corresponding ketone. If this ketone is subsequently reduced back to the alcohol in a non-stereospecific manner, racemization will occur.[3]

  • Base-Catalyzed Enolization (in subsequent products): If the chiral center is adjacent to a carbonyl group in a downstream product (e.g., after oxidation), a strong base can abstract the α-proton to form a planar enolate intermediate. Re-protonation can then occur from either side, leading to racemization.[3]

  • Harsh Reaction Conditions: Elevated temperatures and extreme pH (either strongly acidic or basic) can provide the energy or catalytic pathway to overcome the activation barrier for racemization.[2][5]

Section 2: Proactive Strategies for Maintaining Stereochemical Integrity

Q3: How can protecting groups help prevent racemization?

Protecting groups are a cornerstone of modern organic synthesis and play a vital role in preserving stereochemical integrity.[6][7][8]

  • For the Hydroxyl Group: The primary alcohol of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol can be protected as an ether (e.g., silyl ethers like TBDMS, or a benzyl ether) or an acetal (e.g., THP ether).[7][8][9] This prevents its participation in unwanted side reactions. Silyl ethers are particularly useful as they are stable to many basic and nucleophilic reagents but can be removed under mild conditions with a fluoride source, which is orthogonal to the removal conditions for many other protecting groups.[6][9]

  • Strategic Considerations: The choice of protecting group should be guided by its stability to the planned reaction conditions and the mildness of the conditions required for its eventual removal.[6] Using a bulky protecting group can also sterically hinder access to the chiral center, further reducing the risk of side reactions that could lead to racemization.

Section 3: Reaction-Specific Troubleshooting and Protocols

This section addresses common transformations performed on (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol and provides guidance on minimizing racemization.

Acylation and Esterification
Q4: I am observing a loss of enantiomeric excess when acylating my alcohol. What are the likely causes and how can I mitigate this?

Acylation is a common reaction, but if not controlled carefully, it can lead to racemization, especially if the reaction conditions promote side reactions.[10][11][12][13] The primary factors to control are the base, temperature, and reaction time.

Troubleshooting Acylation Reactions:

Parameter Problem Solution & Rationale
Base A strong, nucleophilic base (e.g., NaOH, KOtBu) can promote side reactions or, in subsequent steps, enolization.Use a non-nucleophilic, sterically hindered base like 2,6-lutidine, proton sponge, or triethylamine.[3] These bases are effective at scavenging the acid byproduct without promoting unwanted side reactions at the chiral center.
Temperature High temperatures can provide the energy for racemization pathways.[1][3]Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Lowering the temperature slows down potential side reactions that lead to racemization more than it slows the desired acylation.[3]
Reaction Time Prolonged exposure to reaction conditions increases the chance of racemization.Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.[3]
Solvent Polar, protic solvents can stabilize charged intermediates that may facilitate racemization.[14]Prefer aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

Protocol: Racemization-Minimized Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Dissolve Alcohol (1 eq) in Anhydrous DCM add_base Add 2,6-lutidine (1.5 eq) start->add_base cool Cool to 0°C add_base->cool add_acyl Slowly add Acyl Chloride (1.2 eq) cool->add_acyl stir Stir at 0°C to RT add_acyl->stir monitor Monitor by TLC stir->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry start Racemization Observed? check_sm Check Purity of Starting Material start->check_sm Yes check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup temp Is Temperature > RT? check_conditions->temp silica Is Silica Gel Acidic? check_workup->silica base Is Base Strong/Nucleophilic? temp->base No sol_temp Lower Reaction Temperature (e.g., 0°C) temp->sol_temp Yes solvent Is Solvent Protic? base->solvent No sol_base Use Non-nucleophilic Base (e.g., 2,6-lutidine) base->sol_base Yes time Is Reaction Time Prolonged? solvent->time No sol_solvent Switch to Aprotic Solvent (DCM, THF) solvent->sol_solvent Yes sol_time Monitor by TLC and Quench at Completion time->sol_time Yes sol_silica Neutralize Silica or Use Alumina silica->sol_silica Yes

Sources

Optimization

Purification strategies for removing impurities from tert-butoxy alcohols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of ultra-pure tert-butoxy alcohols (primarily tert-butyl alcohol, TBA, and its...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of ultra-pure tert-butoxy alcohols (primarily tert-butyl alcohol, TBA, and its derivatives). Because of their unique steric bulk and electronic properties, these alcohols are prone to specific contamination profiles—ranging from tightly bound azeotropic water to reactive peroxides and trace organics.

This guide moves beyond simple "recipes." Here, we deconstruct the causality behind each purification challenge and provide self-validating protocols to ensure your experimental systems remain robust, reproducible, and analytically pure.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does simple fractional distillation fail to yield anhydrous tert-butoxy alcohols, and what is the validated protocol for removing water? Causality: tert-Butoxy alcohols form a minimum-boiling azeotrope with water. For example, the TBA-water azeotrope boils at ~79.9 °C, while the pure alcohol boils at 82.3 °C. Because the azeotrope has a higher vapor pressure than the pure components, simple distillation will only yield the azeotropic mixture, leaving residual water in the distillate. Solution: Initial bulk water removal requires the addition of an entrainer (like benzene) to form a ternary azeotrope, which distills off the water at 67.3 °C[1]. For trace water removal (polishing), the solvent must be refluxed over calcium hydride (CaH2) or passed through activated 4A molecular sieves[1].

Q2: My feed stream contains trace peroxides (e.g., di-tert-butyl peroxide) from oxidation processes. How can I safely eliminate them without generating secondary impurities? Causality: Peroxides are common byproducts when tert-butoxy alcohols are synthesized via the oxidation of isobutane. Attempting thermal decomposition of these peroxides is dangerous and yields unwanted byproducts (acetone, methanol, and isobutylene) via homolytic cleavage and subsequent radical reactions[2]. Solution: Catalytic decomposition is required. Passing the contaminated alcohol over a solid catalyst bed composed of cobalt selectively reduces the peroxides to the corresponding alcohol without increasing the concentration of carbonyl or alkene impurities[2].

Q3: We are observing formate esters (e.g., tert-butyl formate) and secondary alcohols in our product. What is the most effective strategy for removing these trace organics? Causality: Formate esters and secondary alcohols have boiling points and polarities very close to tert-butoxy alcohols, making fractional distillation highly inefficient and energy-intensive. Solution: A dual-adsorbent system is highly effective. The liquid phase is contacted with a combination of activated aluminum oxide (alumina) and a large-pore zeolite (such as Zeolite X or Y, with pore sizes of 6–15 Å)[3]. The alumina specifically targets and retains formate esters, preventing early breakthrough, while the large-pore zeolite captures secondary alcohols and ketones[4].

Q4: How do I remove dissolved isobutylene gas from my tert-butoxy alcohol without applying vacuum, which might cause product loss? Causality: Isobutylene is a common degradation product formed via the acid-catalyzed dehydration of the tertiary alcohol. Because it is a gas at room temperature (boiling point -6.9 °C), it remains dissolved in the liquid alcohol matrix. Solution: Thermal stripping with an inert gas is highly effective. By bubbling dry, pre-purified nitrogen through the liquid alcohol at mildly elevated temperatures (40–50 °C) for several hours, the dissolved isobutylene is partitioned into the gas phase and expelled[1].

Part 2: Logical Workflows & Relationships

PurificationWorkflow Start Impure tert-Butoxy Alcohol CheckWater Water Content > 1%? Start->CheckWater AzeoDistill Azeotropic Distillation (Benzene Entrainer) CheckWater->AzeoDistill Yes MolSieve 4A Molecular Sieves & CaH2 Treatment CheckWater->MolSieve No / Trace AzeoDistill->MolSieve CheckPeroxide Peroxides Present? MolSieve->CheckPeroxide CatDecomp Catalytic Decomposition (Cobalt Catalyst) CheckPeroxide->CatDecomp Yes CheckOrganics Trace Organics? CheckPeroxide->CheckOrganics No CatDecomp->CheckOrganics DualAdsorb Dual-Adsorbent System (Alumina + Zeolite X) CheckOrganics->DualAdsorb Yes PureTBA Ultra-Pure Anhydrous tert-Butoxy Alcohol CheckOrganics->PureTBA No DualAdsorb->PureTBA

Decision tree workflow for the sequential purification of tert-butoxy alcohols.

Part 3: Quantitative Data Summary

The following table summarizes the physicochemical properties of common impurities found in tert-butoxy alcohol streams and their targeted, validated removal strategies.

ImpurityChemical ClassBoiling Point (°C)Mechanistic ChallengeValidated Removal Strategy
Water Aqueous100.0Forms minimum-boiling azeotropeAzeotropic distillation + 4A Sieves
Di-tert-butyl peroxide Peroxide109.0High thermal decomposition riskCobalt-catalyzed reduction
tert-Butyl formate Ester~83.0Co-distills with the alcoholAlumina solid-phase adsorption
Acetone Ketone56.0Similar polarity to the alcoholZeolite X/Y adsorption
Isobutylene Alkene (Gas)-6.9High solubility in alcohol matrixN2 thermal stripping (40-50 °C)

Part 4: Self-Validating Experimental Protocols

Protocol A: Ultra-Drying via Chemical Reflux and Molecular Sieving

Purpose: To break the water azeotrope and achieve strictly anhydrous conditions (<10 ppm H2O).

  • Sieve Activation: Place 4A molecular sieves in a muffle furnace at 350 °C for 24 hours to ensure complete dehydration of the aluminosilicate pores[1]. Cool them in a vacuum desiccator.

  • Chemical Drying: Add 5% w/v Calcium Hydride (CaH2) to the tert-butoxy alcohol in a round-bottom flask[1].

  • Reflux: Reflux the mixture under an inert nitrogen atmosphere for 4 hours. (Causality: CaH2 irreversibly reacts with water to form insoluble Ca(OH)2 and hydrogen gas, pushing the equilibrium entirely toward the anhydrous state).

  • Distillation: Distill the alcohol directly from the CaH2 mixture into a Schlenk flask containing the activated 4A molecular sieves[1].

  • Self-Validation Checkpoint: Extract a 1 mL aliquot via an airtight syringe and perform a Karl Fischer coulometric titration. Validation: The system is validated and ready for moisture-sensitive chemistry only if the water content reads <10 ppm. If >10 ppm, the molecular sieves were insufficiently activated or atmospheric moisture breached the system.

Protocol B: Dual-Adsorbent Column Chromatography for Trace Organics

Purpose: To remove formate esters, ketones, and secondary alcohols without inducing acid-catalyzed dehydration.

  • Adsorbent Preparation: Procure activated alumina and Zeolite X. Ensure the Zeolite X is in the alkali metal (sodium) form rather than the acid form[3]. (Causality: Acidic sites on zeolites will catalyze the dehydration of tert-butoxy alcohols into isobutylene gas).

  • Column Packing: Pack a jacketed chromatography column with a dual-layer bed: a bottom layer of Zeolite X and a top layer of activated alumina[3][4].

  • Temperature Control: Circulate warm water through the column jacket to maintain the bed temperature between 25 °C and 60 °C[3]. (Causality: The freezing point of pure tert-butyl alcohol is ~25 °C; heating ensures the solvent remains in the liquid phase and maintains optimal adsorption kinetics).

  • Elution: Pump the impure tert-butoxy alcohol through the column at a controlled space velocity.

  • Self-Validation Checkpoint: Analyze the initial 50 mL eluate fractions using Gas Chromatography-Flame Ionization Detection (GC-FID). Validation: The purification is validated when the peak areas for tert-butyl formate and acetone are below the limit of detection (LOD). A sudden appearance of the formate peak indicates alumina bed saturation (breakthrough), validating the immediate need for column regeneration[4].

References

  • [1] Purification of tert-Butyl alcohol - Chempedia - LookChem. lookchem.com.1

  • [3] WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents. google.com. 3

  • [2] JP2527449B2 - Method for catalytically removing impurities in tert-butyl alcohol and tert-butyl alcohol obtained by the method - Google Patents. google.com. 2

  • [4] PURIFICATION OF TERTIARY BUTYL ALCOHOL - European Patent Office - EP 1673330 B1 - EPO. epo.org. 4

  • T-BUTYL ALCOHOL - Ataman Kimya. atamanchemicals.com.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding coupling reactions with (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol. The significant steric hindrance posed by the bulky tert-butoxy group proximal to the primary alcohol at C1 presents a considerable synthetic challenge. This resource is designed to help you navigate these complexities and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol failing or resulting in low yields?

A1: The primary cause of poor reactivity is the severe steric hindrance around the primary hydroxyl group. The bulky tert-butoxy group on the adjacent carbon (C2) and the phenyl group at C3 physically obstruct the approach of incoming reagents to the C1 hydroxyl. This steric clash increases the activation energy for reactions like esterification and etherification, leading to slow reaction rates or complete failure under standard conditions. The molecule's structure is analogous to a neopentyl alcohol, a class of compounds well-known for their low reactivity in substitution reactions.[1][2]

Q2: What are the most common coupling reactions attempted with this substrate, and which is more challenging?

A2: The two most common coupling reactions involving the hydroxyl group are esterification (forming an ester) and etherification (forming an ether).

  • Esterification: This is often more feasible because it involves converting the carboxylic acid partner into a highly reactive intermediate, which can more effectively overcome the steric barrier of the alcohol.

  • Etherification: Standard methods like the Williamson ether synthesis are particularly challenging. This S_N2 reaction requires direct attack by the corresponding alkoxide on an alkyl halide. The bulky nature of the (2S)-2-(tert-butoxy)-3-phenylpropan-1-oxide makes it a strong base but a poor nucleophile, heavily favoring a competing E2 elimination pathway on the alkyl halide, which results in an alkene byproduct instead of the desired ether.[3][4]

Troubleshooting Guide 1: Low Yields in Esterification Reactions

Ester formation with this hindered alcohol often requires moving beyond simple Fischer esterification. Success lies in activating the carboxylic acid component to create a highly electrophilic intermediate that the sterically encumbered alcohol can attack.

Problem: Standard DCC/DMAP coupling is sluggish or fails.

The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a powerful method for hindered substrates.[5][6] However, extreme steric hindrance can still limit its effectiveness.

Causality Analysis: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP, a superior nucleophile to the hindered alcohol, then attacks this intermediate to form a highly reactive N-acylpyridinium species.[7] This species is the primary acylating agent. If the reaction is still slow, it indicates that even this highly reactive intermediate struggles to overcome the steric barrier, or side reactions, like the formation of N-acylurea, are competing.[8]

Solution Workflow: Esterification of Hindered Alcohols

Below is a decision-making workflow for troubleshooting esterification reactions with (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol.

G cluster_solutions Optimization Strategies start Esterification Attempt (e.g., DCC/DMAP) check_yield Low Yield or No Reaction? start->check_yield yamaguchi Strategy 1: Switch to Yamaguchi Esterification (More reactive mixed anhydride) check_yield->yamaguchi Yes success Successful Ester Formation check_yield->success No mitsunobu Strategy 2: Use Mitsunobu Reaction (Activates the alcohol instead of the acid) yamaguchi->mitsunobu Still Fails yamaguchi->success conditions Strategy 3: Optimize Steglich Conditions (Change solvent, increase temp.) mitsunobu->conditions Still Fails mitsunobu->success conditions->success failure Re-evaluate Synthetic Route conditions->failure Still Fails G cluster_solutions Alternative Strategies start Etherification Attempt (Williamson Synthesis) check_product Elimination Product Observed? start->check_product mitsunobu_ether Strategy 1: Use Mitsunobu Reaction (With a different alcohol as the nucleophile) check_product->mitsunobu_ether Yes success Successful Ether Formation check_product->success No ptc Strategy 2: Use Phase-Transfer Catalysis (Enhances nucleophilicity of alkoxide) mitsunobu_ether->ptc Fails / Low Yield mitsunobu_ether->success reductive_ether Strategy 3: Reductive Etherification (Alternative mechanism) ptc->reductive_ether Fails / Low Yield ptc->success reductive_ether->success failure Re-evaluate Synthetic Route reductive_ether->failure Fails / Low Yield

Sources

Optimization

Troubleshooting low reactivity of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol hydroxyl group

Technical Support Center: Advanced Synthesis & Optimization Ticket ID: #TS-8492-Phe-OtBu Subject: Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] System Diagnostic: The "Neop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis & Optimization Ticket ID: #TS-8492-Phe-OtBu Subject: Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Diagnostic: The "Neopentyl-Like" Steric Blockade

User Issue: You are experiencing low conversion or stalled reactions when attempting to functionalize the primary hydroxyl group of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (Compound 1 ).

Root Cause Analysis: While Compound 1 appears to be a standard primary alcohol, it behaves kinetically like a neopentyl alcohol . The C2 position is a chiral center bearing a massive tert-butoxy group and a benzyl group.[1] The steric bulk of the tert-butyl ether creates a "conic shield" around the C1 hydroxyl, severely retarding the approach of electrophiles or nucleophiles required for


 mechanisms.

Visualizing the Problem: The tert-butyl group locks the molecule into a conformation where the C1-OH is sterically crowded. Standard reagents (like Tosyl chloride or bulky oxidants) physically cannot access the reaction site efficiently.

StericBlockade cluster_0 Steric Environment of Compound 1 C2 C2 Chiral Center (S-Configuration) OtBu O-tBu Group (Massive Steric Bulk) C2->OtBu Shielding Bn Benzyl Group (Rigid Spacer) C2->Bn OH C1-OH (Target Group) C2->OH OtBu->OH Kinetic Blockade (Prevents Approach) Reagent Incoming Reagent (TsCl, DMP, DEAD) Reagent->OH Access Denied (Steric Clash)

Caption: Schematic representation of the steric shielding caused by the tert-butoxy group at the C2 position, blocking access to the C1 hydroxyl.

Troubleshooting Guide: Step-by-Step Solutions

Module 1: Activation Failures (Mesylation/Tosylation)

Symptom: Reaction with TsCl/Pyridine is sluggish (<20% conversion) or requires excessive heating, leading to decomposition.

Technical Insight: The transition state for sulfonation is crowded. The bulky p-toluenesulfonyl group struggles to align with the hindered alcohol.

Protocol Adjustment:

  • Switch Reagents: Abandon Tosyl chloride. Use Methanesulfonyl chloride (MsCl) (smaller electrophile) or Triflic Anhydride (

    
    )  (hyper-reactive).[1]
    
  • Catalysis: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form the reactive N-acyl pyridinium intermediate.[1]

ParameterStandard Protocol (Fails)Optimized Protocol (Works)
Reagent TsCl (1.2 eq)MsCl (1.5 eq) or

(1.1 eq)
Base Pyridine or


(3.0 eq) + DMAP (10 mol%)
Solvent DCM (

C to RT)
DCM (

C)
(Keep cold for Tf2O)
Time 12-24 hours1-3 hours

Critical Warning: If using


, the resulting triflate is highly unstable and prone to rearrangement (phenyl migration). Use immediately for the displacement step.
Module 2: Oxidation Stalling (Aldehyde Synthesis)

Symptom: Dess-Martin Periodinane (DMP) yields are low; starting material persists.[1]

Technical Insight: DMP is a bulky hypervalent iodine reagent. The steric bulk of the tert-butoxy group prevents the formation of the alkoxy-periodinane intermediate.

Protocol Adjustment: Switch to Swern Oxidation . The active species (dimethylchlorosulfonium ion) is small and highly electrophilic, bypassing the steric penalty.

Validated Swern Protocol:

  • Cool oxalyl chloride (1.5 eq) in DCM to

    
    C.
    
  • Add DMSO (2.4 eq) dropwise. Stir 15 min.

  • Add Compound 1 (1.0 eq) in DCM dropwise. Stir 30 min at

    
    C.
    
  • Add

    
     (5.0 eq) and warm to 
    
    
    
    C.

Alternative: If you must avoid sulfur smells, use TEMPO (cat.) / BAIB (Bis-acetoxyiodobenzene).[1] This system is often less sterically sensitive than DMP.

Module 3: The Mitsunobu Dead-End

Symptom: Standard Mitsunobu (PPh3/DEAD + Nucleophile) yields zero product or only hydrazine byproducts.[1]

Technical Insight: The Mitsunobu reaction requires the formation of a bulky alkoxy-phosphonium intermediate (


). For Compound 1 , the 

attack by the nucleophile on this bulky intermediate is sterically prohibited. The betaine simply decomposes.

Solution: The "Activate-and-Displace" Strategy Do not attempt direct Mitsunobu.[1] Instead, use a two-step sequence via the Triflate or Mesylate.

Workflow Start Compound 1 (Low Reactivity -OH) Decision Target Functionalization? Start->Decision Oxidation Target: Aldehyde Decision->Oxidation Substitution Target: Amine/Ether/Azide Decision->Substitution Swern Use Swern Oxidation (Avoid DMP) Oxidation->Swern Mitsunobu Direct Mitsunobu? Substitution->Mitsunobu Fail FAIL: Steric Clash Mitsunobu->Fail Yes Step1 Step 1: MsCl/Et3N/DMAP (Form Mesylate) Mitsunobu->Step1 No (Correct Path) Step2 Step 2: NaN3 or R-NH2 (DMF, 60°C) Step1->Step2

Caption: Decision tree for functionalizing sterically hindered beta-alkoxy alcohols. Note the diversion away from direct Mitsunobu coupling.

FAQ: Frequently Asked Questions

Q: Can I remove the tert-butyl group to improve reactivity? A: Yes, but you lose the steric protection that might be preventing racemization of the C2 center. If you deprotect to the diol, you must selectively protect the primary alcohol (e.g., with TBDMS) to work on the secondary, or vice versa. The tert-butyl ether is generally stable to basic conditions but labile to strong acids (TFA/DCM).[1]

Q: Why not use a stronger base like NaH for alkylation? A: You can, but intramolecular chelation might occur. The tert-butoxy oxygen can coordinate with the Sodium cation, potentially locking the conformation further. If using NaH/MeI (Williamson Ether Synthesis), add 15-Crown-5 to sequester the sodium ion and break the chelate, "freeing" the alkoxide for reaction.

Q: Is the phenyl ring contributing to the problem? A: Indirectly. The benzyl group at C2 adds bulk, but the tert-butoxy group is the primary steric wall. However, the phenyl ring can participate in


-stacking or cation- 

interactions if you generate a carbocation (e.g., during acidic deprotection), leading to side products.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon - Discusses steric retardation in neopentyl systems).

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety. Journal of the American Chemical Society, 95(2), 512–519. (Foundational work on chiral alcohols and steric environments).

  • Dodge, J. A., et al. (1994). Mitsunobu inversion of sterically hindered alcohols.[2][3] The Journal of Organic Chemistry, 59(1), 234-236. (Specific protocols for overcoming steric hindrance in substitution reactions).

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Comparative analysis of Swern vs. DMP for hindered substrates).

Sources

Troubleshooting

Technical Support Center: Synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol. As a chiral building block of significant int...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol. As a chiral building block of significant interest, its purity is paramount for successful downstream applications. This document provides in-depth troubleshooting for the separation of common byproducts and answers frequently asked questions encountered during its synthesis and purification.

Troubleshooting Guide: Separation of Byproducts

The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, often starting from L-phenylalanine, can present several purification challenges. This section addresses specific separation issues in a question-and-answer format, offering practical solutions and the scientific rationale behind them.

Question 1: My final product shows contamination with a diastereomer, (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol. How can I separate them?

Answer:

The separation of diastereomers is a common challenge due to their similar physical properties. While complete separation can be difficult, several chromatographic techniques can be employed.

Core Strategy: Flash Column Chromatography Optimization

Standard silica gel flash chromatography is often the first line of defense. However, achieving baseline separation of diastereomers requires careful optimization of the mobile phase.

  • Solvent System Selection: A non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexane or heptane is a good starting point. The key is to use a very shallow gradient to maximize the difference in retention times.

  • Additive Incorporation: The addition of a small percentage of a more polar solvent, such as isopropanol or ethanol, to the mobile phase can sometimes improve selectivity by altering the interactions between the diastereomers and the stationary phase.

Advanced Strategy: Chiral High-Performance Liquid Chromatography (HPLC)

For applications requiring very high diastereomeric purity, preparative chiral HPLC is the most effective method.[1]

  • Stationary Phase: Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are often successful for separating diastereomers of amino alcohols.

  • Mobile Phase: The mobile phase for chiral HPLC is typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. The ratio of these solvents is critical for achieving optimal separation.

Question 2: I have unreacted N-Boc-L-phenylalaninal starting material in my product mixture. What is the most efficient way to remove it?

Answer:

Residual aldehyde can be problematic as it can interfere with subsequent reactions and may be difficult to remove by standard chromatography alone due to its relatively similar polarity to the desired alcohol.

Strategy 1: Chemical Scavenging (Bisulfite Adduct Formation)

A classic and effective method for removing aldehydes is to convert them into a water-soluble bisulfite adduct.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will react to form a water-soluble adduct, which will partition into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Washing: Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Strategy 2: Optimized Flash Column Chromatography

If the amount of residual aldehyde is small, careful flash chromatography can be effective.

  • TLC Analysis: First, perform a thorough thin-layer chromatography (TLC) analysis to determine a solvent system that provides good separation between the aldehyde and the alcohol. A slightly more polar solvent system than that used for general purification may be required.

  • Column Loading and Elution: Load the column with the crude material dissolved in a minimal amount of the initial, less polar mobile phase. Run a slow, shallow gradient to ensure the aldehyde elutes well before the desired alcohol.

Question 3: My NMR spectrum indicates the presence of an over-reduction byproduct, (2S)-3-phenylpropan-1-ol. How can I remove this impurity?

Answer:

The loss of the tert-butoxy group during reduction leads to the formation of the corresponding unprotected amino alcohol, which can be further reduced to (2S)-3-phenylpropan-1-ol. This non-polar impurity can often be separated by standard chromatographic methods.

Primary Method: Flash Column Chromatography

Due to the significant difference in polarity between the desired product (which has a hydroxyl and a tert-butoxy group) and the over-reduced byproduct (which has only a hydroxyl group), separation by silica gel chromatography is usually straightforward.

  • Solvent System: A standard eluent system, such as a gradient of ethyl acetate in hexanes, should provide good separation. The less polar (2S)-3-phenylpropan-1-ol will elute much earlier than the target compound.

Frequently Asked Questions (FAQs)

This section addresses more general questions regarding the synthesis and purification of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol.

What are the most common synthetic routes to (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, and what byproducts are associated with each?

The most common and direct synthesis involves the reduction of the corresponding aldehyde, N-Boc-L-phenylalaninal. This aldehyde is typically prepared from the commercially available and enantiomerically pure N-Boc-L-phenylalanine.[3]

Synthetic Pathway and Potential Byproducts

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reduction to Alcohol cluster_2 Potential Byproducts N-Boc-L-phenylalanine N-Boc-L-phenylalanine N-Boc-L-phenylalaninal N-Boc-L-phenylalaninal N-Boc-L-phenylalanine->N-Boc-L-phenylalaninal Reduction (e.g., with Weinreb amide formation followed by DIBAL-H) (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol N-Boc-L-phenylalaninal->(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol Reduction (e.g., NaBH4) Unreacted N-Boc-L-phenylalaninal Unreacted N-Boc-L-phenylalaninal N-Boc-L-phenylalaninal->Unreacted N-Boc-L-phenylalaninal Incomplete Reaction (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol (Diastereomer) (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol (Diastereomer) N-Boc-L-phenylalaninal->(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol (Diastereomer) Epimerization at α-carbon (2S)-3-phenylpropan-1-ol (Over-reduction) (2S)-3-phenylpropan-1-ol (Over-reduction) (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol->(2S)-3-phenylpropan-1-ol (Over-reduction) Loss of Boc group and further reduction

Caption: Synthetic pathway and common byproducts.

Common Byproducts and Their Origins:

ByproductOrigin
Unreacted N-Boc-L-phenylalaninalIncomplete reduction of the aldehyde.
(2R)-2-(tert-butoxy)-3-phenylpropan-1-olEpimerization of the stereocenter alpha to the carbonyl group in the starting aldehyde, which can be base or acid-catalyzed.
(2S)-3-phenylpropan-1-olCleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group followed by reduction of the resulting amino alcohol.[4]
Di-tert-butyl dicarbonate (Boc₂O) related impuritiesIf the Boc protection step is performed in situ or if there is degradation of the starting material.
How can I prevent the formation of the diastereomeric impurity during the synthesis?

Preventing the formation of the (2R) diastereomer is crucial and is best addressed by carefully controlling the reaction conditions during the synthesis and handling of the N-Boc-L-phenylalaninal intermediate.

  • Avoid Harsh Conditions: The stereocenter alpha to the aldehyde is susceptible to epimerization under both acidic and basic conditions. Therefore, it is important to maintain a neutral pH throughout the synthesis and workup.

  • Mild Reducing Agents: Use mild and selective reducing agents for the conversion of the aldehyde to the alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent at low temperatures (e.g., 0 °C) is a standard and effective choice.[5]

  • Temperature Control: Perform the reduction at low temperatures to minimize the risk of side reactions, including epimerization.

What are the recommended analytical techniques for assessing the purity of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol?

A combination of techniques is recommended for a comprehensive purity assessment.

Purity Assessment Workflow

G Crude Product Crude Product TLC TLC Crude Product->TLC Initial Assessment Flash Chromatography Flash Chromatography TLC->Flash Chromatography Purification NMR NMR Flash Chromatography->NMR Structural Verification & Purity HPLC HPLC NMR->HPLC Diastereomeric Purity Mass Spectrometry Mass Spectrometry HPLC->Mass Spectrometry Molecular Weight Confirmation Final Product Final Product Mass Spectrometry->Final Product

Caption: Analytical workflow for purity assessment.

  • Thin-Layer Chromatography (TLC): An essential tool for monitoring the reaction progress and for developing the optimal solvent system for flash column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from those of the main product.

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is the gold standard for determining the diastereomeric purity (and enantiomeric purity if applicable).[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

References

  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. PMC.
  • Novel Separation Approach for Multiple Chiral Center Molecules. MilliporeSigma.
  • Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Guide. Benchchem.
  • Role of BOC protecting group in phenylalanine derivatives. Benchchem.
  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate.

Sources

Optimization

Technical Support Center: Crystallization Protocol for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol Derivatives

Case ID: T-BUT-CRYST-001 Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This guide addresses the crystallization challe...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-BUT-CRYST-001 Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the crystallization challenges associated with (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol and its derivatives.[1] These molecules present a specific "perfect storm" for crystallization failure:

  • Low Melting Points: The bulky tert-butyl ether group increases rotational freedom, often lowering the lattice energy and melting point (frequently <60°C).

  • Amphiphilicity: The lipophilic phenyl/tert-butyl groups compete with the hydrophilic hydroxyl group, leading to complex solubility behaviors.

  • Oiling Out: The most common failure mode is Liquid-Liquid Phase Separation (LLPS), where the product separates as an oil rather than a crystal.

This document serves as a dynamic troubleshooting workflow, not a static recipe.

Module 1: The "Oiling Out" Rescue Protocol

Symptom: The solution turns cloudy/milky upon cooling, but instead of crystals, distinct oily droplets form on the flask walls or bottom.

Root Cause: The solution has entered a "miscibility gap" where the energy barrier to form a second liquid phase is lower than the barrier to nucleate a crystal. This often happens when the temperature is above the melting point of the solvated solid or when impurities depress the melting point.[2]

Troubleshooting Workflow

Do not filter the oil! Follow this logic path to recover the batch.

OilingOutRescue Start Start: Oiling Out Observed Reheat 1. Re-heat to Dissolve Oil (Clear Solution) Start->Reheat SolventCheck 2. Check Solvent Composition Reheat->SolventCheck AddSolvent Add 'Good' Solvent (e.g., MTBE, Toluene) SolventCheck->AddSolvent Oil persists? CoolSlow 3. Slow Cool (1°C/min) to Cloud Point SolventCheck->CoolSlow Solution Clear? AddSolvent->Reheat Seed 4. SEED at Cloud Point (Critical Step) CoolSlow->Seed Hold 5. Isothermal Hold (30-60 mins) Seed->Hold CoolFinal 6. Cool to Final Temp Hold->CoolFinal Success Crystalline Solid CoolFinal->Success

Figure 1: Decision tree for rescuing a batch that has separated into an oil.

Corrective Actions[2][3][4]
  • The "Good" Solvent Spike: If oiling occurs, your solvent system is likely too rich in antisolvent. Re-heat and add 5-10% volume of the "good" solvent (e.g., MTBE or Toluene) to push the composition away from the miscibility gap.

  • Seeding is Mandatory: Spontaneous nucleation is rare for these ethers. You must seed.

    • No seed available? Take 1 mL of the oil, place it on a watch glass, and scratch vigorously with a glass rod while cooling on dry ice. Use the resulting crust as seeds.

Module 2: Solvent System Engineering

Question: Which solvent system should I use for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol?

Technical Insight: The molecule has a Lipophilic Domain (Phenyl + t-Butyl) and a Hydrophilic Domain (Alcohol).[1] Single solvents rarely work well because they either dissolve it too well (Alcohols) or not at all (Water).[1]

Recommended Binary Systems:

System TypeSolvent (Dissolver)Antisolvent (Precipitant)Ratio (v/v)Notes
Standard Heptane None (Cooling only)N/AHeptane often works as a single solvent if cooled to -20°C. High recovery, good impurity rejection.[1]
Polar/Non-Polar MTBE (Methyl tert-butyl ether)Heptane 1:3 to 1:5Excellent for rejection of polar impurities (like diols).[1] MTBE matches the ether functionality.
High Solubility Toluene Heptane 1:10Use only if the product is very impure. Toluene solubilizes "tarry" side products well.
Avoid Methanol/Water Risk: High probability of oiling out due to the hydrophobic effect of the t-butyl group.
Protocol: Determination of Metastable Zone Width (MSZW)

To ensure reproducible crystallization, you must define the MSZW.

  • Dissolve 1g of product in 5 mL Solvent A (e.g., MTBE).

  • Add Antisolvent B (Heptane) dropwise at 25°C until faint turbidity persists (Cloud Point ).

  • Heat until clear (Clear Point ).

  • Cool slowly. The difference between the Clear Point and the temperature where crystals spontaneously appear is the MSZW.

  • Target: Seed the reactor inside this zone, closer to the saturation curve than the oiling-out boundary.

Module 3: Impurity Management

Question: My crystals are sticky or have low melting points. Why?

Answer: Impurities in this synthesis (often from the reduction of phenylalanine derivatives) are structurally similar and incorporate into the lattice, inhibiting growth.

Common Impurities & Removal:

Impurity TypeOriginRemoval Strategy
The Diol (Deprotected)Acidic hydrolysis of t-butyl ether during workup.[1]Wash: The diol is water-soluble. Perform a rigorous brine/water wash before crystallization.
The Ester (Unreduced)Incomplete reduction of the precursor.Purge: Soluble in Heptane. Use a Heptane-rich crystallization to keep the ester in the mother liquor.
Enantiomer ((2R)-isomer)Racemization during synthesis.[1]Chiral Resolution: Crystallization is less effective at removing enantiomers unless it is a conglomerate. Check ee% before crystallizing.

Module 4: Advanced Troubleshooting (FAQ)

Q: I tried everything, but it still oils out. What now? A: If the material is <90% pure, crystallization may be physically impossible due to MP depression.

  • Action: Perform a "Silica Filtration." Dissolve in 10% EtOAc/Hexane, pass through a short pad of silica to remove polar tars, then re-attempt crystallization.

  • Alternative: Derivatize. Convert the alcohol to a p-nitrobenzoate ester. These crystallize beautifully (high MP) and can be hydrolyzed back to the alcohol later.

Q: Can I use water as an antisolvent? A: Not recommended. The hydrophobic tert-butyl and phenyl groups create a high interfacial tension with water, driving the formation of emulsion droplets (oil) rather than nucleation. Stick to Heptane or Hexane.

Q: How do I dry these crystals? A: Tert-butyl ethers are acid-sensitive.[1] Do not use acidic drying agents. Vacuum dry at <40°C. If the melting point is low (<50°C), use a vacuum desiccator at room temperature to avoid melting the cake.

Visualizing the Molecular Challenge

The following diagram illustrates why the tert-butyl group complicates the crystal packing, necessitating specific solvent choices.

MolecularInteraction Molecule (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol Group1 Phenyl Ring (Lipophilic/Flat) Molecule->Group1 Group2 tert-Butyl Ether (Bulky/Rotatable) Molecule->Group2 Group3 Hydroxyl (-OH) (H-Bond Donor) Molecule->Group3 SolventA Heptane (Packs with Phenyl/t-Bu) Group2->SolventA Steric Bulk Prevents Tight Packing SolventB MTBE (Accepts H-Bond) Group3->SolventB Critical Anchor for Nucleation

Figure 2: Functional group analysis for solvent selection.[1] The bulky t-butyl group inhibits packing, requiring H-bond anchoring (via MTBE/Alcohol) to stabilize the lattice.[1]

References

  • Oiling Out Mechanisms

    • Mettler Toledo. "Oiling Out in Crystallization." Explains the thermodynamics of Liquid-Liquid Phase Separation (LLPS) vs. Crystallization.[1] Link

  • General Troubleshooting

    • Chemistry LibreTexts. "Troubleshooting Crystallization." Detailed guide on inducing nucleation in oiled-out samples. Link

  • Synthesis & Properties of Phenylpropanol Derivatives

    • National Institute of Standards and Technology (NIST).[1][3] "3-Phenylpropanol Properties." Provides baseline physical data for the parent scaffold. Link

    • Organic Syntheses.[4][5] "Preparation of tert-Butyl Ethers."[1][5][6][7] Context for the stability and handling of tert-butyl ether protecting groups. Link[1]

  • Chiral Alcohol Handling

    • BenchChem.[8][9] "Troubleshooting guide for the synthesis of chiral alcohols." Discusses enantiomeric excess and impurity profiles in reduction reactions. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and assignment of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

High-Resolution 1H NMR Interpretation and Assignment of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol: A Comparative Guide to Analytical Workflows The structural verification of chiral building blocks is a critical bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1H NMR Interpretation and Assignment of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol: A Comparative Guide to Analytical Workflows

The structural verification of chiral building blocks is a critical bottleneck in asymmetric synthesis and drug development. (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol—a protected chiral diol—presents a unique analytical challenge due to its dense stereochemical environment[1]. This guide objectively compares standard 1D


H NMR, 2D NMR techniques, and computational prediction models for the precise assignment of this molecule, providing the causality behind each experimental choice.

The Molecular Challenge: Causality of Diastereotopicity

To understand the NMR profile of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, one must analyze the magnetic environment created by its C2 stereocenter.

Because the molecule lacks a plane of symmetry that bisects the adjacent methylene groups (the C1 hydroxymethyl and C3 benzylic positions), the two protons on each of these carbons are diastereotopic [2][3]. Even with free bond rotation, they can never occupy identical spatial environments relative to the chiral center. Consequently, they are magnetically non-equivalent and exhibit distinct chemical shifts (


).

These protons couple strongly with each other (geminal coupling,


 Hz) and with the adjacent C2 methine proton (vicinal coupling, 

)[4]. This creates a classic ABX spin system . When the chemical shift difference between the geminal protons is small relative to their coupling constant, the system enters the intermediate coupling regime. This triggers second-order effects, most notably the "roof effect" (or leaning), where the inner peaks of the doublets grow taller while the outer peaks shrink[2][4]. This phenomenon causes severe multiplet overlap in the 2.7–3.9 ppm region, complicating first-order analysis[5].

SpinSystem Ha H_a (Benzylic) Hb H_b (Benzylic) Ha->Hb 2J (geminal) Hc H_c (Chiral C2) Ha->Hc 3J (vicinal) Hb->Hc 3J (vicinal) Hd H_d (C1-OH) Hc->Hd 3J (vicinal) He H_e (C1-OH) Hc->He 3J (vicinal) Hd->He 2J (geminal)

Caption: ABX Spin system network of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol showing key coupling interactions.

Comparative Analysis of Analytical Workflows

To accurately assign the structure, researchers must choose between three primary analytical pathways. The table below summarizes their comparative performance.

Analytical WorkflowResolution of Diastereotopic ProtonsTime/CostAccuracy & ReliabilityBest Use Case
1D

H NMR (400 MHz)
Poor to Moderate (Overlap common)Low / LowModerate (Prone to misassignment of ABX)Routine purity checks; simple functional group verification.
2D NMR (COSY + HSQC) Excellent (Resolves via

C and

maps)
High / HighHigh (Gold Standard)Unambiguous structural elucidation and stereochemical proof.
Computational Prediction Poor (Struggles with exact

& roof effects)
Very Low / LowLow to ModeratePreliminary hypothesis generation prior to synthesis.
Why High-Field 2D NMR is the Gold Standard

While 1D NMR is fast, it is highly dependent on the magnetic field strength. At lower fields (e.g., 300 MHz), the


 (in Hz) between diastereotopic protons is small, exacerbating second-order distortions[4]. By utilizing a high-field instrument (e.g., 600 MHz) and 2D techniques, 

increases, pushing the system closer to a first-order pattern. COSY maps the

vicinal couplings across the carbon backbone, while HSQC definitively pairs the separated diastereotopic proton signals to their single parent carbon, eliminating ambiguity.

Quantitative Data: Expected H NMR Profile

The following table outlines the expected high-resolution


H NMR data for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in CDCl

.
Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationCoupling (

in Hz)
Assignment
Aromatic H 7.15 - 7.35Multiplet (m)5H-Ph-H
C2-H (Chiral) ~3.80Multiplet (m)1H

-CH (OtBu)-
C1-H

~3.55Doublet of doublets (dd)1H

,

-CH

-OH (Diastereotopic)
C1-H

~3.45Doublet of doublets (dd)1H

,

-CH

-OH (Diastereotopic)
C3-H

~2.85Doublet of doublets (dd)1H

,

Ph-CH

- (Diastereotopic)
C3-H

~2.75Doublet of doublets (dd)1H

,

Ph-CH

- (Diastereotopic)
Hydroxyl ~2.20Broad singlet (br s)1HExchanges-OH
tert-Butyl 1.15Singlet (s)9H--C(CH

)

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following workflow relies on internal self-validation mechanisms.

Workflow Step1 1. Sample Preparation (CDCl3 or DMSO-d6) Step2 2. 1D 1H NMR Acquisition (>400 MHz preferred) Step1->Step2 Step3 3. Internal Calibration (Set t-Butyl singlet to 9H) Step2->Step3 Step4 4. Evaluate Resolution (Are ABX systems resolved?) Step3->Step4 Step5a 5a. Direct Assignment (Extract J constants) Step4->Step5a Yes (First-order) Step5b 5b. 2D NMR Acquisition (COSY & HSQC) Step4->Step5b No (Roof effect/Overlap)

Caption: Decision-tree workflow for the rigorous NMR assignment of chiral diastereotopic systems.

Step-by-Step Methodology:
  • Sample Preparation & Solvent Causality: Dissolve 15 mg of the compound in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS).
    Expert Insight: While CDCl
    
    
    
    is the industry standard, utilizing DMSO-d
    
    
    can purposefully slow the chemical exchange of the hydroxyl proton. This allows the observation of its
    
    
    coupling to the C1 methylene protons, serving as an additional structural proof.
  • Acquisition Parameters: Acquire the 1D

    
    H spectrum using a high-field spectrometer (
    
    
    
    400 MHz) at 298 K. Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
  • Self-Validation via Integration: Phase and baseline-correct the spectrum. Set the integration of the sharp tert-butyl singlet (~1.15 ppm) strictly to 9.00. Validation Check: The sum of the complex multiplets in the 2.7–3.9 ppm region MUST precisely integrate to 5.00 (two benzylic, two hydroxymethyl, one methine). Any deviation indicates the presence of unreacted starting materials or rotational isomers, invalidating the downstream assignment.

  • 2D Resolution (If Required): If the C1 and C3 ABX systems overlap, acquire a

    
    H-
    
    
    
    H COSY (to trace the continuous spin system from C1 to C3) and a
    
    
    H-
    
    
    C HSQC. In the HSQC, look for two distinct proton cross-peaks correlating to a single carbon chemical shift—this is the definitive signature of the diastereotopic CH
    
    
    groups.

References

  • SpectraBase. "2-(1,1-Dimethylethoxy)-3-phenyl-1-propanol - Optional[MS (GC)] - Spectrum". John Wiley & Sons, Inc. Available at:[Link]

  • Reich, H. J. "NMR Spectroscopy :: 5-HMR-10 AX and AB Spectra". Organic Chemistry Data. Available at:[Link]

  • Reich, H. J. "NMR Spectroscopy :: 5.8 Symmetry in NMR Spectra". Organic Chemistry Data. Available at:[Link]

  • "NMR Handout | Nuclear Magnetic Resonance Spectroscopy | Chemical Substances". Scribd. Available at:[Link]

  • "NMR-6 | Physical Chemistry". Scribd. Available at:[Link]

Sources

Comparative

Determining enantiomeric excess of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol using chiral HPLC

An in-depth technical guide for determining the enantiomeric excess (ee) of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol using chiral High-Performance Liquid Chromatography (HPLC). Introduction & Mechanistic Rationale For re...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for determining the enantiomeric excess (ee) of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol using chiral High-Performance Liquid Chromatography (HPLC).

Introduction & Mechanistic Rationale

For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) is a non-negotiable quality control metric. The molecule 2-(tert-butoxy)-3-phenylpropan-1-ol presents a unique chromatographic challenge: it is a chiral alcohol featuring a highly bulky tert-butoxy ether group at the stereocenter, adjacent to a flexible benzyl moiety and a primary hydroxyl group.

To separate its (2S) and (2R) enantiomers, we must exploit the differential transient diastereomeric complexes formed between the analyte and a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are the gold standard for this class of molecules[1].

The Causality of Chiral Recognition

Chiral separation on derivatized polysaccharide columns relies on a "three-point interaction" model[2]:

  • Hydrogen Bonding: The primary hydroxyl group of the analyte acts as both an H-bond donor and acceptor, interacting strongly with the carbamate linkages (NH and C=O) of the CSP.

  • 
     Interactions:  The phenyl ring of the analyte aligns with the aromatic rings (e.g., 3,5-dimethylphenyl groups) of the stationary phase.
    
  • Steric Inclusion: The bulky tert-butoxy group dictates how deeply the molecule can penetrate the helical grooves of the polymer backbone. The spatial orientation of this group in the (2S) vs. (2R) isomer leads to different steric clashes, fundamentally driving the difference in retention times.

Mechanism Analyte Analyte: 2-(tert-butoxy)- 3-phenylpropan-1-ol Hbond Hydrogen Bonding Analyte->Hbond PiPi π-π Interactions Analyte->PiPi Steric Steric Inclusion Analyte->Steric CSP Chiral Stationary Phase: Amylose Carbamate Hbond->CSP PiPi->CSP Steric->CSP

Transient diastereomeric complex formation driving chiral recognition.

Comparison of Chiral Stationary Phases (CSPs)

Selecting the correct column is the most critical variable. For bulky chiral ethers/alcohols, we compare three dominant polysaccharide architectures: Amylose Coated , Cellulose Coated , and Amylose Immobilized .

Structural analysis by NMR indicates that amylose tris(3,5-dimethylphenylcarbamate) forms a left-handed 4/3 helical structure, providing a slightly larger chiral cavity compared to the tighter cellulose backbone[2]. This makes amylose-based columns exceptionally well-suited for accommodating the bulky tert-butoxy group of our target analyte.

FeatureAmylose Coated (e.g., Chiralpak® AD-H)Cellulose Coated (e.g., Chiralcel® OD-H)Amylose Immobilized (e.g., Chiralpak® IA)
Polymer Backbone Amylose (Left-handed 4/3 helix)Cellulose (Left-handed 3/2 helix)Amylose (Immobilized on silica)
Chiral Selector Tris(3,5-dimethylphenylcarbamate)Tris(3,5-dimethylphenylcarbamate)Tris(3,5-dimethylphenylcarbamate)
Solvent Compatibility Strictly Normal Phase (Hexane/Alcohols)Strictly Normal Phase (Hexane/Alcohols)Universal (incl. DCM, THF, EtOAc)[3]
Resolving Power (

)
Highest (Unperturbed polymer conformation)HighHigh (Slightly lower than coated due to cross-linking)[3]
Suitability for Target Optimal (Readily accommodates tert-butoxy)Moderate to HighExcellent (Allows expanded solvent screening if needed)

Editorial Recommendation: Begin method development with an Amylose Coated column (like AD-H) under normal phase conditions. The unperturbed helical structure generally yields the highest separation factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) for bulky aliphatic/aromatic alcohols.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. You must prove the system can resolve the enantiomers (using a racemate) before quantifying the ee of your (2S)-enriched sample.

Reagents & Equipment
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (250 mm × 4.6 mm i.d.).

  • Mobile Phase: HPLC-Grade n-Hexane / Isopropanol (90:10, v/v).

    • Causality: Hexane forces the analyte into the chiral cavities by maintaining a non-polar bulk environment. Isopropanol acts as a polar modifier to competitively disrupt H-bonds, ensuring the compound elutes with symmetrical peak shapes rather than retaining indefinitely.

  • Standards: Racemic (±)-2-(tert-butoxy)-3-phenylpropan-1-ol; Enantioenriched (2S) sample.

Step-by-Step Methodology
  • System Equilibration: Flush the column with the mobile phase (Hexane/IPA 90:10) at a flow rate of 1.0 mL/min for at least 45 minutes. Set the column oven to 25 °C. Set the UV detector to 210 nm (to capture the alcohol/ether baseline) and 254 nm (to capture the phenyl ring

    
     transition).
    
  • Blank Injection (Carryover Check): Inject 10 µL of the sample diluent (Hexane/IPA). Verify a flat baseline to rule out column contamination.

  • System Suitability (Racemate Validation): Inject 10 µL of the racemic standard (1 mg/mL).

    • Validation Criterion: The chromatogram must show two peaks of equal area (50:50). Calculate the resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ). 
      
      
      
      must be
      
      
      for baseline separation. If
      
      
      , decrease the Isopropanol content to 5% to increase retention time and interaction with the CSP.
  • Sample Analysis: Inject 10 µL of the (2S)-enriched sample (1 mg/mL). Record the chromatogram.

  • Elution Order Confirmation: Spiking the racemate with the (2S)-enriched sample will identify which peak corresponds to the (2S) enantiomer (typically, the peak that grows in area is the spiked enantiomer).

Workflow Step1 1. Column Equilibration (Hexane/Isopropanol) Step2 2. System Suitability Inject Racemate (Rs > 1.5) Step1->Step2 Step3 3. Sample Analysis Inject (2S)-Enriched Sample Step2->Step3 Step4 4. Chromatogram Integration Determine Area(S) & Area(R) Step3->Step4 Step5 5. ee% Calculation Compute Enantiomeric Excess Step4->Step5

Self-validating experimental workflow for enantiomeric excess determination.

Data Analysis & Enantiomeric Excess Calculation

Once baseline separation is achieved, the UV detector will yield peak areas that are directly proportional to the concentration of each enantiomer (assuming identical UV response factors, which is a fundamental property of enantiomers in an achiral environment).

The Enantiomeric Excess (ee) is calculated using the integrated peak areas of the major enantiomer (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and the minor enantiomer (

)[4]:


Example Calculation: If the chromatogram of your synthesized (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol yields an area of 4,500 mAUs for the (2S) peak and 150 mAUs for the (2R) peak:

This confirms a 93.55% enantiomeric excess in favor of the (2S) isomer, a critical metric for downstream synthetic or pharmacological applications[5].

References

  • A Comparative Guide to Chiral Columns for the Separation of Tricyclodecenyl Acetate Enantiomers. Benchchem.
  • CHIRALPAK Immobilized Columns - HPLC. HPLC.eu.
  • Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC. Journal of the American Chemical Society.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Benchchem.
  • Enantiomeric Excess (ee) Calculator | ee from R/S %, HPLC Areas, Optical Rotation. Pearson.
  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.

Sources

Validation

A Researcher's Guide to the Specific Optical Rotation of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

For researchers and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. The specific optical rotation is a fundamental proper...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. The specific optical rotation is a fundamental property used to characterize chiral molecules, providing a quantitative measure of their ability to rotate plane-polarized light. This guide offers an in-depth analysis of the specific optical rotation of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, a valuable chiral building block in pharmaceutical synthesis. We will delve into a comparison with its enantiomer, discuss the critical factors influencing this measurement, and provide a detailed experimental protocol for its determination.

The Imperative of Chirality in Drug Design

In the realm of pharmacology, enantiomers of a chiral drug can exhibit remarkably different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, even toxic. This principle underscores the necessity for the stereoselective synthesis and rigorous characterization of chiral intermediates and active pharmaceutical ingredients (APIs). The specific optical rotation serves as a crucial quality control parameter to ensure the enantiomeric purity of these compounds.

Comparison of Specific Optical Rotation Values

The specific optical rotation is an intensive property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of 1 g/mL concentration in a 1-decimeter-long polarimeter tube.[1] It is a characteristic physical constant that is highly dependent on the solvent, temperature, and the wavelength of the light source, typically the sodium D-line (589 nm).[2]

Below is a comparison of the specific optical rotation values for the enantiomers of 2-(tert-butoxy)-3-phenylpropan-1-ol, also known as N-Boc-phenylalaninol.

CompoundEnantiomerSpecific Optical Rotation ([α])Conditions
2-(tert-butoxy)-3-phenylpropan-1-ol(2S)-27.0 ± 3.0°c = 1 in methanol
2-(tert-butoxy)-3-phenylpropan-1-ol(2R)+27 ± 2ºc = 1.036% in MeOH, 20°C
2-(tert-butoxy)-3-phenylpropan-1-ol(2R)+24°23℃, c=1, CHCl3

Data sourced from commercial supplier specifications. It is important to note that slight variations in reported values can occur due to differences in experimental conditions.[3][4][5]

As expected for a pair of enantiomers, the specific rotation values for the (2S) and (2R) forms are of similar magnitude but opposite in sign. The levorotatory (-) designation for the (2S)-enantiomer indicates that it rotates plane-polarized light to the left (counter-clockwise), while the dextrorotatory (+) (2R)-enantiomer rotates light to the right (clockwise).[6] It is crucial to understand that the R/S designation, which is based on the Cahn-Ingold-Prelog priority rules, does not have a direct, predictable correlation with the direction of optical rotation (+/-).[7]

Causality Behind Experimental Choices: Factors Influencing Specific Rotation

The precise and reproducible measurement of specific optical rotation is contingent on the stringent control of several experimental parameters. Understanding the influence of these factors is paramount for obtaining reliable data.

  • Solvent: The choice of solvent can significantly impact the observed optical rotation. The solvent molecules can interact with the chiral solute, altering its conformation and, consequently, its interaction with plane-polarized light. For (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, both methanol and chloroform have been used, and while the magnitude of rotation is similar, it is essential to consistently use the same solvent for comparative measurements.

  • Temperature: Temperature can affect the specific rotation by altering the solution's density and potentially inducing conformational changes in the molecule. Therefore, it is standard practice to report the temperature at which the measurement was taken.[8]

  • Wavelength: The magnitude of optical rotation is dependent on the wavelength of the light used. The sodium D-line (589 nm) is the most common standard, but other wavelengths can be employed.[8]

  • Concentration: While specific rotation is an intrinsic property, the observed rotation is directly proportional to the concentration of the chiral substance in the solution. It is crucial to prepare the sample solution with a precisely known concentration.[2]

Experimental Protocol for Determining Specific Optical Rotation

This section provides a detailed, step-by-step methodology for measuring the specific optical rotation of a crystalline solid like (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol using a polarimeter.

Materials and Equipment:

  • (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

  • High-purity solvent (e.g., methanol or chloroform)

  • Analytical balance

  • Volumetric flask

  • Polarimeter

  • Polarimeter cell (1 dm)

  • Syringe and filter (if necessary)

Experimental Workflow Diagram:

Caption: Workflow for the determination of specific optical rotation.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol using an analytical balance.

    • Quantitatively transfer the weighed solid into a volumetric flask of a known volume.

    • Add the chosen solvent (e.g., methanol) to the flask, ensuring the final volume is precise.

    • Agitate the flask until the solid is completely dissolved, creating a homogeneous solution of known concentration (c) in g/mL.

  • Instrument Calibration (Blank Measurement):

    • Ensure the polarimeter is clean and calibrated according to the manufacturer's instructions.

    • Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution.

    • Place the cell in the polarimeter and set the reading to zero. This corrects for any optical rotation caused by the solvent or the cell itself.[9]

  • Sample Measurement:

    • Empty the polarimeter cell and rinse it thoroughly with a small amount of the prepared sample solution.

    • Carefully fill the cell with the sample solution, ensuring that no air bubbles are trapped in the light path.[10]

    • Place the filled cell into the polarimeter.

    • Allow the temperature of the sample to equilibrate with the instrument's set temperature.

    • Record the observed optical rotation (α) in degrees. It is good practice to take multiple readings and calculate the average.[9]

  • Calculation of Specific Rotation:

    • Use the following formula to calculate the specific rotation ([α]):

      [α]Tλ = α / (l × c)

      Where:

      • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm). A standard cell is 1 dm long.

      • c is the concentration of the solution in g/mL.[6]

Chemical Structures:

chemical_structures cluster_S (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol cluster_R (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol S_compound S_compound R_compound R_compound

Caption: Chemical structures of the enantiomers.

Conclusion

The specific optical rotation is an indispensable tool for the characterization of chiral molecules in drug discovery and development. For (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, a levorotatory value of approximately -27° is consistently reported, providing a reliable benchmark for its identification and enantiomeric purity assessment. By adhering to a meticulous experimental protocol and controlling for influencing factors, researchers can confidently utilize this technique to ensure the stereochemical integrity of their chiral building blocks, a critical step in the synthesis of safe and effective pharmaceuticals.

References

  • ChemBK. N-Boc-D-Phenylalaninol. [Link]

  • Munro Scientific. Polarimeter: A Complete Guide. [Link]

  • Torontech. How a Polarimeter Works - Principles of Optical Rotation. [Link]

  • Rudolph Research Analytical. Optical Rotation - Specific Rotation Measurement Procedures. [Link]

  • ResearchGate. The experimental (room temperature) optical rotation. [Link]

  • Torontech. Polarimeter Guide: Optical Activity & Applications. [Link]

  • digicollections.net. 1.4 Determination of optical rotation and specific rotation. [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • PubChem. N-Boc-DL-phenylalaninol. [Link]

  • Wikipedia. Specific rotation. [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Chemistry Steps. Specific Rotation. [Link]

  • YouTube. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Small Molecule Analysis

A Comparative Analysis Using a tert-butoxy Phenylpropanol Isomer as a Case Study In the landscape of drug discovery and development, the unambiguous characterization of small organic molecules is a foundational requireme...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis Using a tert-butoxy Phenylpropanol Isomer as a Case Study

In the landscape of drug discovery and development, the unambiguous characterization of small organic molecules is a foundational requirement.[1][2] High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology, providing the mass accuracy and resolution necessary to determine elemental composition and elucidate molecular structures with high confidence.[2][3][4]

This guide offers a comparative analysis of two leading HRMS platforms for small molecule analysis: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems. To ground this comparison in a practical context, we will use a representative small molecule, 2-(tert-butoxy)-1-phenyl-1-propanol, as a case study.

  • A Note on the Analyte: The term "tert-butoxy phenylpropanol" is structurally ambiguous. For this guide, we have selected a specific isomer, 2-(tert-butoxy)-1-phenyl-1-propanol (C₁₃H₂₀O₂, Exact Mass: 208.1463) . The principles and methodologies discussed are broadly applicable to a wide range of neutral, moderately polar small molecules encountered in pharmaceutical and chemical research.

Part 1: The Analytical Strategy: From Sample to Spectrum

The primary goal of HRMS analysis is to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts-per-million (ppm).[1] This precision allows for the confident determination of an elemental formula, a critical first step in structural identification.[5]

The Ionization Challenge

Our target molecule is a neutral, moderately polar alcohol. To be analyzed by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) is a "soft" ionization technique ideally suited for such molecules, as it imparts charge with minimal fragmentation, preserving the crucial molecular ion.[6][7][8][9]

Why ESI in Positive Mode? The presence of a hydroxyl group and an ether oxygen makes the molecule susceptible to protonation. By introducing the sample in a slightly acidic mobile phase (e.g., containing 0.1% formic acid), we can readily form the protonated molecular ion, [M+H]⁺.[7] This is the primary ion we will target for analysis. We can also anticipate the formation of other adducts, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), which can further corroborate the molecular weight.

Overall Experimental Workflow

The process from sample preparation to data analysis follows a logical sequence. Each step is optimized to ensure the highest quality data is acquired for confident structural confirmation.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Prep Dissolve sample in LC-MS grade solvent (e.g., 50:50 ACN:H₂O) to ~1 µg/mL Filter Filter through 0.22 µm syringe filter Prep->Filter LC Liquid Chromatography (Optional Separation) Filter->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Analyzer HRMS Analyzer (Q-TOF or Orbitrap) ESI->Analyzer Mass Accurate Mass Measurement Analyzer->Mass Formula Elemental Formula Generation Mass->Formula MSMS MS/MS Fragmentation (Structural Confirmation) Formula->MSMS

Caption: General workflow for small molecule analysis by LC-HRMS.

Part 2: Comparing HRMS Platforms: Q-TOF vs. Orbitrap

The mass analyzer is the heart of the mass spectrometer, separating ions based on their m/z.[10] For high-resolution applications, Q-TOF and Orbitrap analyzers are the two dominant technologies.[1][11]

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument uses a quadrupole for precursor ion selection followed by a time-of-flight analyzer for mass determination.[12][13][14] Ions are accelerated with the same kinetic energy into a "flight tube," and their time to reach the detector is measured—lighter ions travel faster than heavier ones.[15]

  • Orbitrap: This analyzer traps ions in an electrostatic field, where they orbit a central spindle-like electrode.[16][17][18] The frequency of their orbital motion is measured and converted into a highly accurate m/z value using a Fourier transform.[16]

Platform_Comparison cluster_attributes Key Performance Attributes QTOF Q-TOF Analyzer Resolution Mass Resolution QTOF->Resolution Very Good (e.g., 40,000-60,000) Accuracy Mass Accuracy QTOF->Accuracy Excellent (< 2 ppm) Speed Scan Speed QTOF->Speed Very Fast (up to 100 Hz) DynamicRange Dynamic Range QTOF->DynamicRange Wide Orbitrap Orbitrap Analyzer Orbitrap->Resolution Exceptional (e.g., >120,000) Orbitrap->Accuracy Excellent (< 1 ppm) Orbitrap->Speed Slower (Resolution-dependent, up to 22 Hz) Orbitrap->DynamicRange Good

Caption: Comparison of Q-TOF and Orbitrap performance attributes.

Supporting Experimental Data (Representative)

The following table summarizes the expected performance for the analysis of the [M+H]⁺ ion of 2-(tert-butoxy)-1-phenyl-1-propanol (C₁₃H₂₁O₂⁺, Calculated Mass = 209.1536) on modern HRMS platforms.

ParameterESI-Q-TOFESI-OrbitrapRationale & Significance
Theoretical [M+H]⁺ (m/z) 209.1536209.1536The exact mass calculated from the elemental formula (C₁₃H₂₁O₂⁺).
Observed m/z 209.1539209.1537A hypothetical measured value for comparison.
Mass Accuracy (ppm) 1.44 ppm 0.48 ppm Sub-1-ppm accuracy from the Orbitrap provides higher confidence in formula assignment.[5]
Resolution (FWHM @ m/z 200) 40,000 120,000 Higher resolution allows for better separation of the target ion from background interferences.[19]
Relative Sensitivity (S/N) HighVery HighBoth offer excellent sensitivity, with modern Orbitraps often showing high ion transmission efficiency.[20]
MS/MS Capability Excellent (Fast)Excellent (High Res Fragments)Q-TOF is faster for screening, while Orbitrap provides high-resolution fragment data for deeper structural analysis.[21]

This data is representative of typical instrument performance and not from a direct head-to-head experiment.

Part 3: Experimental Protocols

Trustworthy data begins with a robust and well-documented protocol.

Protocol 1: Sample & Mobile Phase Preparation
  • Stock Solution: Accurately weigh ~1 mg of 2-(tert-butoxy)-1-phenyl-1-propanol and dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1.0 µg/mL in a 50:50 (v/v) solution of acetonitrile and water.

  • Acidification: Add formic acid to the working solution to a final concentration of 0.1% to promote protonation ([M+H]⁺).

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter before placing it in an autosampler vial.

Protocol 2: HRMS Analysis via ESI-Q-TOF

(Based on a typical Agilent or Sciex Q-TOF system)

  • Ionization Mode: ESI, Positive

  • Capillary Voltage: +4000 V

  • Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Mass Range (MS1): m/z 50 - 500

  • Acquisition Rate: 2 spectra/s

  • Collision Energy (for MS/MS): Stepped collision energy (e.g., 10, 20, 40 eV) for comprehensive fragmentation.

Protocol 3: HRMS Analysis via ESI-Orbitrap

(Based on a Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer)[19]

  • Ionization Mode: ESI, Positive

  • Spray Voltage: +3500 V

  • Sheath Gas Flow: 40 arbitrary units

  • Aux Gas Flow: 10 arbitrary units

  • Ion Transfer Tube Temp: 320 °C

  • MS1 Resolution: 120,000 @ m/z 200[19]

  • Mass Range (MS1): m/z 50 - 500

  • Fragmentation (for MS/MS): HCD (Higher-energy C-trap Dissociation) at a normalized collision energy of 30%.

Part 4: Data Validation and Structural Confirmation

Ensuring Trustworthiness: Mass Accuracy and Isotopic Pattern

The first step in validating a result is to calculate the mass error between the observed m/z and the theoretical m/z for a proposed formula. An error of < 3 ppm is a strong indicator of a correct formula assignment.

Further confidence is achieved by comparing the observed isotopic pattern with the theoretical pattern. For C₁₃H₂₀O₂, we expect a prominent A+1 peak (from the natural abundance of ¹³C) with a relative intensity of ~14.3% of the monoisotopic (A) peak. High-resolution instruments can easily resolve and accurately measure this pattern, providing an orthogonal check on the elemental composition.[5]

Beyond the Formula: MS/MS for Structural Elucidation

While accurate mass confirms the elemental formula, it cannot distinguish between isomers.[3] Tandem mass spectrometry (MS/MS) is required to probe the molecular structure. In this process, the [M+H]⁺ ion is isolated and fragmented, and the masses of the resulting fragment ions are measured.

For 2-(tert-butoxy)-1-phenyl-1-propanol, key expected fragmentations would include:

  • Loss of the tert-butyl group: A neutral loss of C₄H₈ (56 Da) or C₄H₉• (57 Da).

  • Loss of water: A neutral loss of H₂O (18 Da) from the protonated molecule.

  • Cleavage of the propanol chain: Various cleavages producing characteristic phenyl-containing fragments.

Analyzing these fragmentation patterns allows a scientist to piece together the molecule's connectivity, confirming its structure.[22]

Conclusion: Selecting the Right Tool for the Job

Both Q-TOF and Orbitrap platforms are exceptionally powerful tools for the analysis of small molecules like tert-butoxy phenylpropanol.[23]

  • An ESI-Q-TOF system offers a compelling balance of high speed, excellent mass accuracy, and robustness, making it ideal for high-throughput applications such as screening and rapid quantification.[24][25]

  • An ESI-Orbitrap system provides unparalleled mass resolution and accuracy, which is critical for resolving complex mixtures and achieving the highest level of confidence in unknown identification and detailed structural elucidation.[11][19][21]

The choice ultimately depends on the specific demands of the research: for labs prioritizing speed and throughput, the Q-TOF is a formidable workhorse; for those requiring the utmost in resolution and confidence for complex structural challenges, the Orbitrap is the definitive choice.

References

  • Wikipedia. Orbitrap. Available from: [Link]

  • Kew, W., et al. (2017). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC, NIH. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). High-Resolution Mass Spectrometry in Drug Discovery. Available from: [Link]

  • SCISPEC. Principles of Orbitrap Mass Spectrometry. Available from: [Link]

  • American Laboratory. (2022, April 15). High Performance Mass Spectrometry for Small Molecule and Protein Applications. Available from: [Link]

  • MoMass. (2023, January 11). Orbitrap Mass Spectrometry Explained [Video]. YouTube. Available from: [Link]

  • Thermo Fisher Scientific. Orbitrap Technology – Principle of Operation.
  • Longdom Publishing. (2024, November 27). High-Resolution Mass Spectrometry for Drug Discovery and Development. Available from: [Link]

  • Physics LibreTexts. (2022, November 8). 6.4: Mass Analyzer Orbitrap. Available from: [Link]

  • Therapeutic Drug Monitoring. (2018). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Available from: [Link]

  • MDPI. (2023, February 22). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Available from: [Link]

  • Wikipedia. Time-of-flight mass spectrometry. Available from: [Link]

  • Premier General. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Available from: [Link]

  • Drug Testing and Analysis. (2021, January 29). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC. Available from: [Link]

  • Center for Forensic Science Research & Education. (2020, July 3). Challenges of High-Resolution Mass Spectrometry For Detecting Designer Drugs. Available from: [Link]

  • Sannova. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Available from: [Link]

  • Chernushevich, I.V., et al. (2001). An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. Available from: [Link]

  • Chromedia. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available from: [Link]

  • University of Florida. Electrospray Ionization – ESI. Available from: [Link]

  • Analytical Chemistry. (2013, April 16). Orbitrap Mass Spectrometry. ACS Publications. Available from: [Link]

  • Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works. Available from: [Link]

  • ResearchGate. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Available from: [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link]

  • LCGC. (2020, November 11). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Available from: [Link]

  • YouTube. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

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Validation

Comparative Reactivity Guide: (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol vs. (2S)-2-(benzyloxy) Analogs

Executive Summary & Structural Context In the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics, the selection of oxygen-protecting groups is a critical determinant of synthetic efficiency...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics, the selection of oxygen-protecting groups is a critical determinant of synthetic efficiency. This guide objectively compares the reactivity, steric profiling, and orthogonal deprotection strategies of two chiral building blocks: (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol and its benzyl ether analog, (2S)-2-(benzyloxy)-3-phenylpropan-1-ol .

Both compounds are mono-protected derivatives of (2S)-3-phenylpropane-1,2-diol (often synthesized via the diazotization of L-phenylalanine followed by reduction). The choice between a tert-butyl (t-Bu) ether and a benzyl (Bn) ether at the C2 position dictates not only the downstream deprotection conditions but also the kinetic reactivity and stereochemical integrity of the adjacent C1 primary alcohol[1].

Steric Profiling and Electronic Effects

The fundamental reactivity differences between these two analogs stem from their distinct steric and electronic environments:

  • The tert-Butoxy Group (t-Bu): The t-Bu ether is highly sterically demanding. This massive steric bulk heavily shields the adjacent C1 primary alcohol. While this can slightly retard the kinetics of primary alcohol functionalization (e.g., esterification or oxidation), it provides exceptional stereocontrol. If the C1 alcohol is oxidized to an aldehyde, the bulky t-Bu group effectively locks the conformation, directing nucleophilic attack to the less hindered face and minimizing α-epimerization[2].

  • The Benzyloxy Group (OBn): The benzyl ether is conformationally more flexible and less sterically encumbered than the t-Bu group. Consequently, reactions at the C1 primary alcohol proceed with faster kinetics. However, the reduced steric shielding makes the resulting α-benzyloxy aldehydes more susceptible to racemization under basic conditions.

Orthogonal Deprotection Strategies

Orthogonal protection is a strategy allowing the specific deprotection of one protective group in a multiply-protected structure without affecting others[1]. The t-Bu and Bn ethers offer perfectly complementary orthogonality[3].

  • Acidic Cleavage (t-Bu): The tert-butyl ether is highly acid-labile. It is smoothly cleaved by strong acids such as 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane, generating isobutylene gas as a byproduct[3]. It is completely stable to catalytic hydrogenation, strong bases, and nucleophiles.

  • Hydrogenolysis (Bn): The benzyl ether is highly stable to mild acids and bases but is readily cleaved via palladium-catalyzed hydrogenolysis (H2, Pd/C)[3]. This allows for the unmasking of the C2 hydroxyl group under neutral, reductive conditions that leave acid-sensitive functional groups intact.

Quantitative Data Comparison

The following table summarizes the comparative performance and reactivity metrics of the two analogs based on standardized synthetic workflows.

Parameter(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol(2S)-2-(benzyloxy)-3-phenylpropan-1-ol
Protecting Group tert-Butyl (-C(CH3)3)Benzyl (-CH2C6H5)
Deprotection Reagent 50% TFA / DCM or 4M HClH2 (1 atm), 10% Pd/C, MeOH
Stability to Base Excellent (Stable to LiOH, NaOH)Excellent (Stable to LiOH, NaOH)
Stability to Reduction Excellent (Stable to H2/Pd, NaBH4)Poor (Cleaved by H2/Pd, Na/NH3)
Swern Oxidation Kinetics Slower (2-3 hours at -78 °C)Faster (1 hour at -78 °C)
Aldehyde Epimerization Risk Very Low (Sterically locked)Moderate (Requires strict temperature control)
Typical Deprotection Yield > 95% (Clean conversion)90 - 95% (Subject to catalyst poisoning)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the oxidation and deprotection workflows for these analogs. Causality is embedded in each step to explain the why behind the how.

Protocol A: Swern Oxidation of the Primary Alcohol

Objective: Convert the C1 primary alcohol to an aldehyde for downstream homologation.

  • Preparation: Purge a dry round-bottom flask with argon. Add oxalyl chloride (1.5 eq) and anhydrous DCM. Cool the system to -78 °C using a dry ice/acetone bath. (Causality: Strict temperature control prevents the decomposition of the highly reactive chlorosulfonium intermediate).

  • Activation: Dropwise add anhydrous DMSO (3.0 eq) in DCM. Stir for 15 minutes.

  • Substrate Addition: Slowly add a solution of the alcohol analog (1.0 eq) in DCM over 10 minutes.

    • For the t-Bu analog: Stir for 45 minutes at -78 °C due to steric hindrance.

    • For the Bn analog: Stir for 30 minutes at -78 °C.

  • Quenching: Add triethylamine (TEA, 5.0 eq) dropwise. Allow the reaction to warm to 0 °C over 30 minutes. (Causality: TEA facilitates the intramolecular proton abstraction and elimination of dimethyl sulfide. Warming allows the reaction to reach completion without over-warming, which risks α-epimerization, particularly for the Bn analog).

  • Workup: Quench with saturated aqueous NH4Cl. Extract with DCM, wash with brine, dry over MgSO4, and concentrate in vacuo.

Protocol B: Orthogonal Deprotection Workflows

Workflow 1: Cleavage of the tert-Butyl Ether

  • Dissolve the t-Bu protected substrate in a 1:1 mixture of TFA and DCM (0.1 M concentration).

  • Stir at room temperature for 2 hours. Monitor via TLC (stain with phosphomolybdic acid).

  • Self-Validating Step: Once the starting material is consumed, concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, preventing acid-catalyzed degradation of the newly freed hydroxyl group[3].

Workflow 2: Hydrogenolysis of the Benzyl Ether

  • Dissolve the Bn protected substrate in HPLC-grade methanol.

  • Carefully add 10% Pd/C (10% w/w relative to substrate) under an argon atmosphere. (Causality: Argon prevents the ignition of methanol vapors by the active palladium catalyst).

  • Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 4-6 hours[4].

  • Filter the suspension through a pad of Celite to remove the catalyst, washing the filter cake with excess methanol. Concentrate the filtrate in vacuo.

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and orthogonal deprotection strategies for the two analogs.

G Start (2S)-3-phenylpropane-1,2-diol tBu_Path (2S)-2-(tert-butoxy)- 3-phenylpropan-1-ol Start->tBu_Path Isobutylene, H+ Bn_Path (2S)-2-(benzyloxy)- 3-phenylpropan-1-ol Start->Bn_Path BnBr, NaH Ox_tBu Swern Oxidation (Slower, High Enantiopurity) tBu_Path->Ox_tBu Deprotect_tBu Acidic Cleavage (TFA / DCM) tBu_Path->Deprotect_tBu Ox_Bn Swern Oxidation (Faster, Epimerization Risk) Bn_Path->Ox_Bn Deprotect_Bn Hydrogenolysis (H2, Pd/C, MeOH) Bn_Path->Deprotect_Bn

Divergent reactivity and orthogonal deprotection pathways of t-Bu vs. Bn protected analogs.

References

1.[3] "Protecting Groups in Organic Synthesis: Aromatic Hydroxy Groups" - Thieme Connect. URL: 2.[1] "Protecting group" - Wikipedia. URL: 3.[4] "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis" - Journal of the American Chemical Society. URL: 4.[2] "Tetrahedron Letters - Chemistry and Biochemistry" - UCLA. URL:

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Comparative

Infrared (IR) spectroscopy peaks for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

An In-Depth Guide to the Infrared (IR) Spectroscopy of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol: A Comparative Analysis Introduction: Deciphering Molecular Structure with Infrared Spectroscopy In the landscape of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol: A Comparative Analysis

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structure is paramount. (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is a chiral building block whose utility is defined by the specific arrangement of its functional groups: a primary alcohol, a bulky tert-butoxy ether, and a phenyl ring. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence and integrity of these key functional groups, effectively serving as a molecular "fingerprint."

This guide offers a detailed analysis of the expected IR absorption peaks for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol. By understanding the vibrational frequencies of each bond, researchers can confirm the successful synthesis of the target molecule, identify impurities, or monitor reaction progress. To provide a clearer understanding, we will compare its spectral features with those of a simpler analogue, 3-phenylpropan-1-ol, thereby isolating the spectroscopic contributions of the tert-butoxy group.

Predicted IR Absorption Profile of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

The IR spectrum of this molecule is a composite of the vibrations of its distinct functional moieties. The key to its interpretation lies in dissecting the spectrum into regions characteristic of each group.

The Hydroxyl (O-H) Region:

The most conspicuous feature in the spectrum will be the absorption from the primary alcohol's O-H group. Due to intermolecular hydrogen bonding, which is prevalent in liquid or solid-state samples, this peak is typically strong and broad.[1] This broadening occurs because hydrogen bonds create a continuum of slightly different bond strengths and vibrational frequencies within the sample.[2][3]

  • Expected Peak: A strong, broad absorption band in the 3600-3200 cm⁻¹ range.[4][5]

The C-H Stretching Region:

This region, between 3100 cm⁻¹ and 2800 cm⁻¹, provides crucial information about the types of carbon-hydrogen bonds present.

  • Aromatic C-H Stretch: The sp²-hybridized C-H bonds of the phenyl ring absorb at slightly higher frequencies than their sp³-hybridized counterparts. Expect to see one or more sharp, medium-intensity peaks just above 3000 cm⁻¹.[6][7][8] A characteristic aromatic C–H stretching absorption is typically seen at 3030 cm⁻¹.[8]

  • Aliphatic C-H Stretch: The sp³-hybridized C-H bonds from the propanol backbone and the nine methyl protons of the tert-butyl group will produce strong, sharp absorptions just below 3000 cm⁻¹.

The Ether and Alcohol C-O Stretching Region:

This part of the "fingerprint region" is highly diagnostic for oxygen-containing compounds. The molecule contains two distinct C-O single bonds: one from the alcohol and one from the ether.

  • Ether C-O-C Stretch: The defining feature of an ether is a strong C–O stretching absorption.[9] For saturated dialkyl ethers, this asymmetric stretch results in a strong, prominent peak between 1150 and 1070 cm⁻¹.[10][11] This is expected to be one of the most intense signals in the fingerprint region.

  • Alcohol C-O Stretch: Primary alcohols exhibit a strong C-O stretching band around 1050 cm⁻¹.[4] This peak may overlap or appear as a shoulder on the more intense ether C-O-C stretch.

The Aromatic Region:

The phenyl group gives rise to several characteristic absorptions in addition to its C-H stretch.

  • C=C Ring Stretching: The stretching vibrations within the aromatic ring produce a series of medium to sharp peaks in the 1600-1450 cm⁻¹ range.[6][7]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region result from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands can be diagnostic of the substitution pattern on the ring.[6][8]

Summary of Expected IR Peaks

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H)O-H Stretch (Hydrogen Bonded)3600 - 3200Strong, Broad
Aromatic (C-H)C-H Stretch3100 - 3000Medium, Sharp
Alkyl (C-H)C-H Stretch2980 - 2850Strong, Sharp
Aromatic (C=C)C=C Ring Stretch1600 - 1450Medium to Weak, Sharp
Ether (C-O-C)Asymmetric C-O Stretch1150 - 1070Strong
Alcohol (C-O)C-O Stretch~1050Strong
Aromatic (C-H)C-H Out-of-Plane Bend900 - 675Strong

Experimental Protocol: Acquiring the IR Spectrum

The following provides a generalized workflow for obtaining a high-quality FT-IR spectrum of a viscous liquid or low-melting solid like (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • ATR Accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample vial with (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • System Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which the instrument will then subtract from the sample spectrum.

  • Sample Application:

    • Place a small drop of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol directly onto the center of the ATR crystal. Ensure the sample makes complete contact with the crystal surface.

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The resulting spectrum will be automatically ratioed against the background spectrum, yielding the final absorbance or transmittance spectrum.

    • Clean the ATR crystal surface thoroughly with solvent and lint-free wipes until no residue of the sample remains.

Workflow for IR Spectrum Acquisition

IR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process_Data Process & Analyze Data Acquire_Sample->Process_Data Clean_Again Clean ATR Crystal Process_Data->Clean_Again End End Clean_Again->End

Caption: Standard workflow for obtaining an FT-IR spectrum using an ATR accessory.

Comparative Analysis: (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol vs. 3-Phenylpropan-1-ol

To highlight the unique spectral contributions of the tert-butoxy group, a comparison with the IR spectrum of 3-phenylpropan-1-ol is highly instructive.[12] 3-Phenylpropan-1-ol contains the phenyl and primary alcohol functionalities but lacks the ether linkage.

Vibrational Mode (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol 3-Phenylpropan-1-ol Comparative Insight
O-H StretchStrong, broad band (3600-3200 cm⁻¹)Strong, broad band (3600-3200 cm⁻¹)Both molecules possess a primary alcohol group capable of hydrogen bonding, resulting in a similar broad O-H stretch.
C-H Stretch (Aromatic)Medium peaks (3100-3000 cm⁻¹)Medium peaks (3100-3000 cm⁻¹)The phenyl group is common to both structures, leading to nearly identical aromatic C-H stretching absorptions.
C-H Stretch (Alkyl)Strong, sharp peaks (2980-2850 cm⁻¹)Strong, sharp peaks (2980-2850 cm⁻¹)The intensity of this region will be significantly greater for the tert-butoxy derivative due to the nine additional C-H bonds of the tert-butyl group.
C-O-C Stretch (Ether) Strong, prominent peak (1150-1070 cm⁻¹) Absent This is the key differentiating peak. Its presence is a definitive confirmation of the tert-butoxy group. Ethers are known to have a strong C-O stretching absorption in the 1300-1000 cm⁻¹ region.[9]
C-O Stretch (Alcohol)Strong peak (~1050 cm⁻¹)Strong peak (~1050 cm⁻¹)Both molecules have a primary alcohol, so this peak is expected in both spectra, though it may be obscured by the ether peak in the target molecule.

The most significant difference is the emergence of a very strong band in the 1150-1070 cm⁻¹ region for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, which is absent in the spectrum of 3-phenylpropan-1-ol. This powerful absorption is characteristic of the C-O-C asymmetric stretch of the ether and serves as conclusive evidence for the incorporation of the tert-butoxy protecting group.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol. The key spectral markers for this molecule are the broad O-H stretch around 3300 cm⁻¹, the aromatic C-H and C=C peaks, the aliphatic C-H stretches below 3000 cm⁻¹, and most diagnostically, the strong C-O-C ether stretch between 1150-1070 cm⁻¹. By comparing its spectrum to that of a simpler analogue like 3-phenylpropan-1-ol, the unique contributions of the tert-butoxy group can be unambiguously identified, providing researchers with a high degree of confidence in their material's identity and purity.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. LibreTexts. Retrieved March 7, 2026, from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved March 7, 2026, from [Link]

  • Wax Studios. (n.d.). Ir Spectra Of Ether. Retrieved March 7, 2026, from [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Oreate AI. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. Oreate AI Blog. Retrieved March 7, 2026, from [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Ethers. Fiveable. Retrieved March 7, 2026, from [Link]

  • LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved March 7, 2026, from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved March 7, 2026, from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved March 7, 2026, from [Link]

  • Brown, D. (2025, November 14). Interpretation of the infrared spectrum of ethanol. Doc Brown's Chemistry. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

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Validation

A Comparative Guide to Validating Purity Standards for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, a critical chiral building block in the synthesis of various pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, a critical chiral building block in the synthesis of various pharmaceutical agents. As drug development professionals are keenly aware, rigorous purity control is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in establishing robust and reliable purity standards.

The inherent chirality of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol necessitates a multi-faceted analytical approach. Not only must the overall purity be ascertained, but the enantiomeric excess (e.e.) is a critical quality attribute that demands precise quantification.[3][4] This guide will therefore address both aspects, comparing the performance of various techniques in achieving baseline resolution and accurate quantification of the desired (S)-enantiomer and its potential impurities.

Understanding the Impurity Landscape

Effective purity validation begins with a thorough understanding of potential impurities. These can arise from starting materials, by-products of the synthesis, or degradation products.[1] For (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, potential impurities may include:

  • (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol: The undesired enantiomer.

  • Starting materials: Such as L-phenylalaninol and reagents used for the introduction of the tert-butoxy group.

  • Over-alkylation or incomplete reaction products.

  • Degradation products: Resulting from instability under certain storage or processing conditions.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the identification, qualification, and reporting of impurities in new drug substances.[1][5] These guidelines establish thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug product.[1][6]

Comparative Analysis of Purity Determination Methods

A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity profile. Each method offers unique advantages in terms of selectivity, sensitivity, and the type of information it provides.

Chromatographic Techniques: The Cornerstone of Separation

Chromatography is the primary tool for separating the target compound from its impurities, allowing for their individual quantification.[7]

High-Performance Liquid Chromatography (HPLC) stands as the most widely used technique for purity and enantiomeric excess determination in the pharmaceutical industry.[3][8]

  • Chiral HPLC: This is the gold standard for determining enantiomeric purity.[3] The choice of the chiral stationary phase (CSP) is critical for achieving separation between enantiomers.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.[3]

  • Reverse-Phase HPLC (RP-HPLC): This is a versatile technique for quantifying overall purity by separating the main component from process-related impurities and degradation products.[9] Phenyl stationary phases can offer alternative selectivity to traditional C18 columns, particularly for aromatic compounds.[10]

Gas Chromatography (GC) can be a viable alternative, especially for volatile compounds. For polar molecules like amino alcohols, derivatization is often necessary to increase volatility and improve chromatographic performance.[11][12]

  • Chiral GC: Similar to chiral HPLC, this technique utilizes a chiral stationary phase to separate enantiomers.[11] Derivatization to form esters, for example, can enhance the resolution of chiral alcohols on certain columns.[11]

Supercritical Fluid Chromatography (SFC) is gaining traction as a powerful separation technique that combines the benefits of both gas and liquid chromatography. It often provides faster separations and uses less organic solvent compared to HPLC.

The following table summarizes the key performance attributes of these chromatographic techniques for the analysis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol.

Technique Primary Application Advantages Disadvantages
Chiral HPLC Enantiomeric PurityHigh resolution and accuracy for enantiomers, well-established methods.[3][13]Can have longer run times, requires specialized and often expensive columns.
RP-HPLC Overall Purity & Impurity ProfilingRobust and versatile for a wide range of impurities.[9]May not resolve all structurally similar impurities.
Chiral GC Enantiomeric PurityHigh efficiency and speed.[11]Often requires derivatization, not suitable for non-volatile compounds.
SFC Enantiomeric & Overall PurityFast separations, reduced solvent consumption.Requires specialized instrumentation.
Spectroscopic Techniques: Unveiling Structural Information

Spectroscopic methods are indispensable for structural elucidation and confirmation of identity, as well as for quantitative analysis in certain applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both structural confirmation and quantitative analysis (qNMR).

  • Quantitative ¹H NMR (qNMR): This technique allows for the direct determination of purity without the need for a reference standard of the analyte itself.[14][15][16] It is considered a primary analytical method and offers high accuracy and precision.[14] The purity is calculated by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[15][17]

Mass Spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of impurities, even at trace levels.[18][19]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of unknown impurities.[18][20]

  • Tandem Mass Spectrometry (MS/MS): Offers structural information by fragmenting the parent ion and analyzing the resulting daughter ions.[20]

The combination of a separation technique with mass spectrometry, such as LC-MS or GC-MS, is a particularly powerful approach for impurity profiling.[19][20]

Technique Primary Application Advantages Disadvantages
Quantitative ¹H NMR (qNMR) Absolute Purity DeterminationHigh accuracy and precision, non-destructive, does not require an analyte-specific reference standard.[14][16]Lower sensitivity compared to chromatographic methods, may have issues with overlapping signals in complex mixtures.[14]
Mass Spectrometry (MS) Impurity Identification & QuantificationHigh sensitivity and specificity, provides structural information.[18][19]May require chromatographic separation for complex mixtures, quantification can be more complex than with other techniques.

Experimental Protocols & Workflows

Workflow for Comprehensive Purity Validation

A robust validation strategy for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol should follow a logical progression, integrating multiple analytical techniques.

Caption: Workflow for purity validation of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol.

Step-by-Step Protocol: Chiral HPLC Method Validation

The validation of a chiral HPLC method should be performed in accordance with ICH Q2(R2) guidelines and should assess parameters such as specificity, linearity, range, accuracy, precision, and robustness.[13][21]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the undesired enantiomer.

  • Procedure:

    • Inject a solution of the (2S)-enantiomer.

    • Inject a solution of the (2R)-enantiomer (if available) or a racemic mixture.

    • Inject a placebo solution (if applicable for a drug product).

    • Spike the (2S)-enantiomer sample with known impurities and the (2R)-enantiomer and inject.

    • Assess peak purity using a photodiode array (PDA) detector.

  • Acceptance Criteria: The peak for the (2S)-enantiomer should be free of interference from other components, and the resolution between the enantiomers should be greater than 1.5.[3]

2. Linearity:

  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range.[22]

  • Procedure:

    • Prepare a series of at least five standard solutions of the (2R)-enantiomer (as the impurity) at different concentrations, typically ranging from the limit of quantification (LOQ) to 120% of the specification limit.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[23]

  • Procedure:

    • Prepare a sample of the (2S)-enantiomer and spike it with the (2R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery of the (2R)-enantiomer.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[23]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a sample containing the (2S)-enantiomer spiked with the (2R)-enantiomer at the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve or by visual evaluation.

  • Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities.

6. Robustness:

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Caption: Key parameters for chiral HPLC method validation according to ICH guidelines.

Conclusion

The validation of purity standards for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol requires a comprehensive and orthogonal analytical approach. While chiral HPLC remains the cornerstone for enantiomeric purity determination, its combination with RP-HPLC for overall impurity profiling provides a robust dataset. Furthermore, the integration of spectroscopic techniques like qNMR for absolute purity assessment and mass spectrometry for impurity identification offers a self-validating system that ensures the highest level of scientific integrity. By carefully selecting and validating the appropriate analytical methods, researchers and drug development professionals can confidently establish purity standards that meet the stringent requirements of the pharmaceutical industry and regulatory agencies, ultimately safeguarding patient safety.[2][24]

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  • The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes. (n.d.). Research @ Flinders.
  • tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate. (n.d.). PubChem.
  • 3-Phenylpropanol. (n.d.). NIST WebBook.

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Comparative

A Comparative Guide to the 13C NMR Spectral Analysis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of chiral molecules is paramount. (2S)-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of chiral molecules is paramount. (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is a valuable chiral building block, and its characterization is crucial for ensuring stereochemical integrity and purity. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a comparative perspective with structurally related analogs to facilitate a deeper understanding of its spectral features.

Understanding the Molecular Landscape: A 13C NMR Perspective

The ¹³C NMR spectrum of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol provides a unique fingerprint of its carbon skeleton. Each chemically distinct carbon atom in the molecule gives rise to a specific signal, or resonance, in the spectrum, with its position (chemical shift, δ) being highly sensitive to its local electronic environment. This sensitivity allows for the detailed mapping of the molecule's structure.

The key structural motifs that influence the ¹³C NMR spectrum of the target molecule are the phenyl group, the primary alcohol, and the bulky tert-butoxy protecting group. By comparing the spectrum of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol with that of its unprotected counterpart, (2S)-2-hydroxy-3-phenylpropan-1-ol, and other related phenylpropanols, we can precisely dissect the electronic and steric effects of the tert-butoxy group.

Experimental ¹³C NMR Spectral Data

The experimental ¹³C NMR spectral data for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, acquired in deuterochloroform (CDCl₃) at 126 MHz, is presented below.

Table 1: Experimental ¹³C NMR Data for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

Chemical Shift (δ, ppm)Assignment (Proposed)
139.4Quaternary Aromatic Carbon (C-ipso)
129.6Aromatic CH
128.5Aromatic CH
126.3Aromatic CH
79.3Quaternary Carbon (t-Bu)
77.2CH-O (t-Bu)
65.1CH₂-OH
40.4CH₂-Ph
28.8CH₃ (t-Bu)

Note: The proposed assignments are based on established chemical shift ranges and comparative analysis.

Comparative Spectral Analysis

To fully appreciate the nuances of the ¹³C NMR spectrum of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, a comparison with structurally similar molecules is essential.

Table 2: Comparative ¹³C NMR Data of Phenylpropanol Derivatives

Carbon(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (Experimental)(2S)-2-hydroxy-3-phenylpropan-1-ol (Predicted)1-Phenyl-2-propanol (Experimental)3-Phenyl-1-propanol (Experimental)
Phenyl-C (ipso)139.4~139138.5142.1
Phenyl-CH129.6, 128.5, 126.3~129, ~128, ~126129.4, 128.5, 126.3128.4 (2C), 125.8
C-O (Alcohol/Ether)77.2 (CH-OtBu), 79.3 (C-tBu)~73 (CH-OH)70.5 (CH-OH)62.2 (CH₂-OH)
CH₂-Ph40.4~4045.532.2
CH₂-OH65.1~65-62.2
Other28.8 (CH₃ t-Bu)-22.5 (CH₃)34.1 (CH₂)

This comparative table highlights several key points:

  • Effect of the tert-Butoxy Group: The introduction of the bulky tert-butoxy group in place of a hydroxyl group leads to a significant downfield shift of the adjacent methine carbon (from a predicted ~73 ppm in the unprotected diol to 77.2 ppm). This is due to the electron-withdrawing nature and steric influence of the ether linkage. The quaternary carbon and the methyl carbons of the tert-butyl group itself give rise to characteristic signals around 79.3 ppm and 28.8 ppm, respectively.

  • Position of the Phenyl Group: The chemical shifts of the aliphatic carbons are highly dependent on the position of the phenyl group. In 1-phenyl-2-propanol, the benzylic carbon is a methine, whereas in 3-phenyl-1-propanol, it is a methylene group, resulting in different chemical shifts.

  • Primary vs. Secondary Alcohol: The carbon bearing the primary alcohol (CH₂-OH) in our target molecule and 3-phenyl-1-propanol resonates at a lower field (~62-65 ppm) compared to the carbon with a secondary alcohol (CH-OH) in 1-phenyl-2-propanol (~70.5 ppm).

Experimental Protocol for ¹³C NMR Data Acquisition

Obtaining high-quality and reproducible ¹³C NMR data is contingent upon a meticulous experimental approach. The following protocol outlines a standardized procedure for the analysis of small organic molecules like (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-50 mg of the solid sample, or dispense 20-100 µL for a liquid sample, into a clean and dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it should dissolve the sample completely and have a known, non-interfering signal.

  • Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard, which is defined as 0.00 ppm. However, modern NMR spectrometers can accurately reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm)[1].

Instrument Setup and Data Acquisition
  • Spectrometer Tuning and Shimming: The NMR spectrometer must be properly tuned to the ¹³C frequency, and the magnetic field homogeneity (shimming) must be optimized to ensure sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically employed.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the chemical shift range of most organic compounds.

    • Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of all carbon nuclei, which is important for quantitative analysis.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (typically ranging from 128 to 1024 or more) is required to achieve a satisfactory signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Proton Decoupling: Broadband proton decoupling is used to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of a ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize dissolve->homogenize tune Tune & Shim Spectrometer homogenize->tune setup Set Acquisition Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference interpret Interpret Spectrum reference->interpret

Caption: Workflow for 13C NMR Spectroscopy.

Conclusion

The ¹³C NMR spectrum of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol provides a detailed structural fingerprint that is invaluable for its characterization. Through a comparative analysis with related phenylpropanol derivatives, the specific electronic and steric effects of the tert-butoxy protecting group can be clearly delineated. Adherence to a robust experimental protocol is essential for obtaining high-quality, reproducible data, which is the cornerstone of accurate structural elucidation in modern drug discovery and organic chemistry.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

This guide provides essential safety protocols and operational procedures for the handling and disposal of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (also known as N-Boc-L-phenylalaninol). It is intended for laboratory pe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (also known as N-Boc-L-phenylalaninol). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment and maintain the integrity of experimental procedures. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices.

Hazard Identification and Risk Assessment

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the first step in ensuring laboratory safety.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling procedures to minimize exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to provide a robust barrier against accidental exposure. The following table summarizes the minimum required PPE for handling (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol.

Body PartEquipmentSpecifications and Rationale
Eyes/Face Safety Goggles or a Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] This is to protect against splashes that could cause serious eye irritation. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended.[2] It is imperative to check the manufacturer's specifications for breakthrough time and permeation rate for the specific solvent being used with the compound. Gloves should be changed regularly, or immediately if contamination is suspected.[4]
Body Laboratory CoatA standard, fully-buttoned laboratory coat should be worn to protect against minor splashes and spills.[2] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Fume Hood or Ventilated EnclosureAll handling of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of any vapors or mists.[2][5]

Operational and Disposal Plans: A Step-by-Step Guide

This section details the procedural workflow for the safe handling of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, from initial preparation to final disposal.

  • Designated Area: Ensure that all work with the compound is conducted in a designated area, such as a chemical fume hood.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and unobstructed.[3]

  • Spill Kit: Have a spill kit containing an inert absorbent material (e.g., sand, vermiculite) readily available.[2][5]

  • Review Safety Data Sheet (SDS): Always review the SDS for the specific batch of the chemical before use.

The following sequence should be followed to ensure complete protection:

  • Laboratory Coat: Don a clean, fully-buttoned lab coat.

  • Gloves: Put on the appropriate chemical-resistant gloves. Ensure the cuffs of the gloves go over the sleeves of the lab coat.[4]

  • Eye/Face Protection: Wear safety goggles. If a higher splash risk exists, add a face shield over the goggles.

  • Avoid direct contact with skin and eyes.[5]

  • Do not inhale any mist, vapors, or spray from the compound.[5]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep the container tightly closed when not in use.[2][6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

The removal of PPE should be done in a manner that prevents the contamination of skin and clothing:

  • Gloves: Remove gloves first, turning them inside out as you pull them off.

  • Face Shield/Goggles: Remove eye and face protection.

  • Laboratory Coat: Remove the lab coat, folding the contaminated side inward.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste: Unused or waste (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol should be disposed of as hazardous waste.[5] Do not allow it to enter drains or watercourses.[5]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for spill cleanup should be placed in a sealed, labeled hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of according to federal, state, and local regulations.[5] Engage a licensed waste disposal contractor for removal.[5]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[7][8] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]

  • Spill Cleanup: For small spills, absorb the chemical with an inert material and place it in a suitable container for disposal.[2][5] Ensure adequate ventilation during cleanup. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency prep Review SDS & Prepare Work Area ppe_don Don PPE (Coat, Gloves, Goggles) prep->ppe_don handle Handle Chemical in Fume Hood ppe_don->handle dispose_chem Dispose of Waste Chemical handle->dispose_chem spill Spill Occurs handle->spill exposure Exposure Occurs handle->exposure dispose_ppe Dispose of Contaminated PPE dispose_chem->dispose_ppe ppe_doff Doff PPE dispose_ppe->ppe_doff wash Wash Hands ppe_doff->wash spill_action Use Spill Kit & Notify EHS spill->spill_action exposure_action First Aid & Seek Medical Attention exposure->exposure_action

Sources

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